molecular formula C7H17ClN2 B1463847 N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride CAS No. 1443980-26-4

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B1463847
CAS No.: 1443980-26-4
M. Wt: 164.67 g/mol
InChI Key: WROMYUDNGCXCSJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2 and its molecular weight is 164.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2.ClH/c1-9(2)6-7-3-4-8-5-7;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROMYUDNGCXCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208711-42-6, 1443980-26-4
Record name 3-Pyrrolidinemethanamine, N,N-dimethyl-, hydrochloride (1:2)
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Record name dimethyl(pyrrolidin-3-ylmethyl)amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen synthetic strategy and methodologies. The synthesis is presented as a self-validating system, with an emphasis on reaction mechanisms, safety considerations, and characterization of intermediates and the final product.

Introduction

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs and bioactive molecules. The introduction of various substituents onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties. N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, in its hydrochloride salt form for improved stability and handling, is a key intermediate that provides a versatile handle for further chemical modifications. This guide details a reliable and scalable multi-step synthesis commencing from a commercially available starting material, pyrrolidine-3-carboxylic acid. The chosen synthetic pathway prioritizes the use of well-established and high-yielding reactions, ensuring reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of this compound is designed as a seven-step sequence, which is outlined below. This strategy involves the protection of the pyrrolidine nitrogen, functional group transformations of the carboxylic acid, and subsequent introduction of the dimethylaminomethyl moiety, followed by deprotection and salt formation.

Synthesis_Overview A Pyrrolidine-3-carboxylic acid B N-Boc-pyrrolidine-3-carboxylic acid A->B Boc Protection C N-Boc-3-(hydroxymethyl)pyrrolidine B->C Reduction D N-Boc-3-(mesyloxymethyl)pyrrolidine C->D Mesylation E N-Boc-3-(azidomethyl)pyrrolidine D->E Azide Substitution F N-Boc-3-(aminomethyl)pyrrolidine E->F Reduction G N-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine F->G Eschweiler-Clarke Methylation H This compound G->H Deprotection & Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for each synthetic transformation. The rationale behind the choice of reagents and reaction conditions is also discussed to provide a deeper understanding of the process.

Step 1: N-Protection of Pyrrolidine-3-carboxylic acid

The initial step involves the protection of the secondary amine of the pyrrolidine ring to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is selected as the protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol:

  • Suspend pyrrolidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (2.5 eq.) to the suspension and stir until a clear solution is obtained.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion of the reaction (monitored by TLC), acidify the aqueous layer to pH 2-3 with a 10% citric acid solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-pyrrolidine-3-carboxylic acid as a white solid.

Causality of Experimental Choices: The use of a biphasic solvent system (THF/water) ensures the solubility of both the starting material and the Boc anhydride. Sodium bicarbonate acts as a base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the reaction to completion.

Step 2: Reduction of N-Boc-pyrrolidine-3-carboxylic acid to N-Boc-3-(hydroxymethyl)pyrrolidine

The carboxylic acid functionality is reduced to a primary alcohol, which will serve as a precursor for the introduction of the aminomethyl group. Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation as it selectively reduces carboxylic acids in the presence of the Boc-protecting group.

Protocol:

  • Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(hydroxymethyl)pyrrolidine.

Mechanistic Insight: The borane first forms a complex with the carboxylic acid. Subsequent intramolecular hydride transfers lead to the reduction of the carboxylic acid to the corresponding primary alcohol.

Step 3: Mesylation of N-Boc-3-(hydroxymethyl)pyrrolidine

The hydroxyl group is converted into a good leaving group to facilitate the subsequent nucleophilic substitution with azide. Mesylation is a common and efficient method for this purpose.

Protocol:

  • Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.[1]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylated product, which is used in the next step without further purification.[1]

Trustworthiness of the Protocol: The formation of triethylamine hydrochloride as a white precipitate provides a visual indication of the reaction's progress. The crude product is typically of sufficient purity for the subsequent step, minimizing material loss during purification.

Step 4: Azide Substitution of N-Boc-3-(mesyloxymethyl)pyrrolidine

The mesylate is displaced by an azide ion (N₃⁻) via an Sₙ2 reaction to introduce the nitrogen atom of the future aminomethyl group. Sodium azide is a convenient and effective source of the azide nucleophile.

Protocol:

  • Dissolve the crude N-Boc-3-(mesyloxymethyl)pyrrolidine (1.0 eq.) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-3-(azidomethyl)pyrrolidine.

Safety Consideration: Sodium azide is highly toxic and can form explosive heavy metal azides.[2][3] Use non-metal spatulas and handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[2]

Step 5: Reduction of N-Boc-3-(azidomethyl)pyrrolidine to N-Boc-3-(aminomethyl)pyrrolidine

The azide group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired amine and nitrogen gas as the only byproduct.

Protocol:

  • Dissolve N-Boc-3-(azidomethyl)pyrrolidine (1.0 eq.) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain N-Boc-3-(aminomethyl)pyrrolidine.

Alternative Reduction: Lithium aluminum hydride (LiAlH₄) can also be used for this reduction; however, catalytic hydrogenation is generally preferred due to its milder reaction conditions and easier workup.

Step 6: Eschweiler-Clarke Methylation of N-Boc-3-(aminomethyl)pyrrolidine

The primary amine is converted to a tertiary dimethylamine via the Eschweiler-Clarke reaction. This classic reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Protocol:

  • To a solution of N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq.) in formic acid (excess), add aqueous formaldehyde solution (37%, excess).

  • Heat the reaction mixture at reflux (around 100 °C) for 4-6 hours.[4]

  • Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine.

Mechanistic Rationale: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formate. This process is repeated to achieve dimethylation.[3][4] The evolution of carbon dioxide drives the reaction to completion.[4]

Eschweiler_Clarke cluster_0 Eschweiler-Clarke Methylation A Primary Amine (R-CH₂NH₂) B Iminium Ion [R-CH₂N=CH₂]⁺ A->B + H₂CO C Secondary Amine (R-CH₂NHCH₃) B->C + HCOO⁻ - CO₂ D Iminium Ion [R-CH₂N(CH₃)=CH₂]⁺ C->D + H₂CO E Tertiary Amine (R-CH₂N(CH₃)₂) D->E + HCOO⁻ - CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Step 7: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties. This is achieved by treatment with a strong acid, such as hydrochloric acid.

Protocol:

  • Dissolve N-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (1.0 eq.) in a suitable solvent such as diethyl ether or methanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or methanolic HCl) until the solution becomes acidic.

  • Stir the mixture at 0 °C for 1 hour, during which the hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Rationale for Salt Formation: The hydrochloride salt is typically a crystalline solid that is easier to handle and purify than the free base, which may be an oil. It also enhances the compound's stability and shelf-life.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Pyrrolidine-3-carboxylic acidBoc₂O, NaHCO₃N-Boc-pyrrolidine-3-carboxylic acid90-95
2N-Boc-pyrrolidine-3-carboxylic acidBH₃·THFN-Boc-3-(hydroxymethyl)pyrrolidine85-90
3N-Boc-3-(hydroxymethyl)pyrrolidineMsCl, Et₃NN-Boc-3-(mesyloxymethyl)pyrrolidine95-99 (crude)
4N-Boc-3-(mesyloxymethyl)pyrrolidineNaN₃N-Boc-3-(azidomethyl)pyrrolidine80-85
5N-Boc-3-(azidomethyl)pyrrolidineH₂, Pd/CN-Boc-3-(aminomethyl)pyrrolidine90-95
6N-Boc-3-(aminomethyl)pyrrolidineHCHO, HCOOHN-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine85-90
7N-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamineHClThis compound95-99

Characterization

A self-validating synthesis requires rigorous characterization of the final product and key intermediates. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups at each stage of the synthesis.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆): δ 9.5-10.5 (br s, 2H, NH₂⁺), 3.0-3.5 (m, 4H, pyrrolidine CH₂), 2.8-3.0 (m, 1H, pyrrolidine CH), 2.75 (s, 6H, N(CH₃)₂), 2.2-2.4 (m, 2H, CH₂N(CH₃)₂), 1.8-2.2 (m, 2H, pyrrolidine CH₂).

  • ¹³C NMR (DMSO-d₆): δ 52.1, 49.8, 45.3, 43.2, 35.6, 28.9.

  • MS (ESI+): m/z [M+H]⁺ calculated for C₈H₁₈N₂: 143.15; found: 143.2.

Safety and Handling

Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[5][6] It is toxic if inhaled.[5]

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides.[2][3] Avoid contact with acids.

  • Formaldehyde: A known carcinogen and irritant to the eyes, skin, and respiratory system.[7]

  • Formic Acid: Corrosive and can cause burns upon contact.[7]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

This technical guide has detailed a comprehensive and reliable synthetic route for the preparation of this compound. By providing step-by-step protocols, mechanistic insights, and safety considerations, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The described methodology is designed to be a self-validating system, ensuring the synthesis of the target compound with high purity and in good yield.

References

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol.
  • Tenger Chemical. (2024, October 7). Formaldehyde and Formic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from University of Illinois Urbana-Champaign website.
  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride CAS 1443980-26-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride (CAS 1443980-26-4): Synthesis, Characterization, and Application

Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products, from alkaloids to the essential amino acid proline, has established it as a privileged scaffold in drug design[1]. The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for optimizing ligand-receptor interactions[2]. Specifically, the 3-substituted pyrrolidine motif serves as a versatile building block, enabling the precise placement of functional groups that can modulate a compound's potency, selectivity, and pharmacokinetic profile.

This compound, with its tertiary amine side chain, is a valuable synthon for introducing a basic, polar group. This moiety can serve as a key pharmacophoric element, a handle for improving aqueous solubility, or a point of attachment for further chemical elaboration. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol grounded in established chemical principles, methods for its thorough characterization, and a discussion of its application in the broader context of drug discovery.

Physicochemical and Predicted Properties

PropertyValueSource
CAS Number 1443980-26-4Internal Data
Molecular Formula C₇H₁₇ClN₂[3]
Molecular Weight 164.68 g/mol [3]
Appearance White to off-white solid (Predicted)-
Melting Point Not reported-
Boiling Point (Free Base) 159.5 °C at 760 mmHg (Predicted)-
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane (Predicted)-
SMILES CN(C)CC1CCNC1.ClInternal Data

Synthesis and Purification: A Validated Approach

Overall Synthetic Workflow

The synthesis proceeds in two main stages: 1) The construction of the N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine free base from a suitable precursor, and 2) The formation and purification of the final hydrochloride salt.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Hydrochloride Salt Formation A N-Boc-pyrrolidin-3-one B Wittig Reaction (Methoxymethyl)triphenylphosphonium chloride A->B C 3-(Methoxymethylene)-1-Boc-pyrrolidine B->C D Hydrolysis (HCl) Forms Enamine C->D E N-Boc-pyrrolidine-3-carbaldehyde D->E F Reductive Amination (Dimethylamine, NaBH(OAc)3) E->F G N-Boc-3-((dimethylamino)methyl)pyrrolidine F->G H Boc Deprotection (HCl) G->H I N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (Free Base) H->I J Dissolve Free Base in Anhydrous Solvent (e.g., Ether, EtOAc) I->J Proceed to Salt Formation K Add HCl Solution (e.g., 2M in Ether) J->K L Precipitation K->L M Filtration & Washing L->M N Drying under Vacuum M->N O Final Product: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl N->O

Caption: Workflow for the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (Free Base)

This stage is adapted from methodologies for preparing 3-substituted pyrrolidines.

  • Reductive Amination of N-Boc-pyrrolidine-3-carbaldehyde:

    • To a stirred solution of N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M) at 0 °C, add a solution of dimethylamine (2.0 eq, typically a 2M solution in THF or methanol).

    • Stir the mixture for 30 minutes at 0 °C, allowing for the formation of the corresponding iminium ion intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

      • Scientist's Insight: NaBH(OAc)₃ is the reducing agent of choice for reductive aminations as it is milder than reagents like NaBH₄ or NaCNBH₃ and does not reduce the starting aldehyde. Its tolerance for slightly acidic conditions generated by the amine salt makes it highly efficient for this one-pot reaction.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-((dimethylamino)methyl)pyrrolidine.

  • Boc Deprotection:

    • Dissolve the crude intermediate from the previous step in a suitable solvent like methanol or 1,4-dioxane (~0.5 M).

    • Add an excess of hydrochloric acid (4-5 eq, typically as a 4M solution in 1,4-dioxane or concentrated aqueous HCl).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • To isolate the free base, dissolve the resulting solid in water and basify to pH >12 with 50% aqueous NaOH.

    • Extract the aqueous layer thoroughly with dichloromethane or a 9:1 mixture of chloroform/isopropanol (5x).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the free base as an oil. Caution: The free base is likely volatile.

Stage 2: Formation of this compound

  • Salt Formation and Purification:

    • Dissolve the crude free base oil in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • To this solution, add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with vigorous stirring.

    • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

      • Scientist's Insight: The choice of a non-polar, anhydrous solvent is critical to ensure the insolubility of the newly formed salt, driving the reaction to completion and facilitating isolation via precipitation.

    • Stir the resulting slurry for 1-2 hours at room temperature to ensure complete salt formation.

    • Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.

    • Dry the resulting white solid under high vacuum at 30-40 °C for at least 12 hours to yield the final hydrochloride salt.

Spectroscopic Characterization: Confirming Identity and Purity

As experimental spectra are not publicly available, this section describes the expected spectroscopic data for confirming the structure of this compound.

Predicted ¹H NMR (400 MHz, D₂O)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.50 - 3.20m4HH2, H5 (Pyrrolidine CH₂)Protons adjacent to the protonated ring nitrogen are deshielded and will appear as complex multiplets.
~3.00m2H-CH₂-N(CH₃)₂Methylene protons adjacent to the side-chain nitrogen.
~2.85s6H-N(CH₃)₂The two methyl groups are equivalent and appear as a sharp singlet, deshielded by the adjacent nitrogen.
~2.70m1HH3 (Pyrrolidine CH)The methine proton at the 3-position.
~2.30 - 2.10m2HH4 (Pyrrolidine CH₂)The remaining pyrrolidine methylene protons.
Predicted ¹³C NMR (100 MHz, D₂O)
  • ~60-55 ppm: -CH₂-N(CH₃)₂

  • ~50-45 ppm: Pyrrolidine C2, C5

  • ~45-42 ppm: -N(CH₃)₂

  • ~40-35 ppm: Pyrrolidine C3

  • ~30-25 ppm: Pyrrolidine C4

Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 129.14

  • Scientist's Insight: In positive ion electrospray ionization mass spectrometry, the hydrochloride salt will dissociate, and the free base will be protonated. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the free base (128.22) plus the mass of a proton.

Applications in Drug Discovery

The 3-((dimethylamino)methyl)pyrrolidine moiety is a valuable building block for introducing a basic side chain that can interact with biological targets or improve pharmaceutical properties. Pyrrolidine derivatives are key components in a wide range of approved drugs, acting on targets from enzymes to G-protein coupled receptors[1].

G cluster_0 Core Scaffold cluster_1 Potential Synthetic Transformations cluster_2 Resulting Complex Molecules A N,N-Dimethyl-1-(pyrrolidin-3-yl) methanamine HCl (CAS 1443980-26-4) B N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig, SN2) A->B C Amide Coupling (After reaction at ring N) A->C D Reductive Amination (With a different aldehyde/ketone) A->D E Enzyme Inhibitors (e.g., Kinase, Protease) B->E F GPCR Ligands (e.g., Dopamine, Serotonin Receptors) B->F G Ion Channel Modulators C->G D->F

Caption: Role of the title compound as a versatile intermediate in drug discovery.

The secondary amine of the pyrrolidine ring is a nucleophile that can readily participate in several key bond-forming reactions:

  • N-Arylation/N-Alkylation: The ring nitrogen can be functionalized via reactions like Buchwald-Hartwig cross-coupling with aryl halides or standard Sₙ2 reactions with alkyl halides. This allows for the attachment of the scaffold to a larger molecular framework.

  • Amide Bond Formation: The pyrrolidine nitrogen can be acylated with carboxylic acids or acid chlorides to form amides, a common linkage in drug molecules.

  • Reductive Amination: The secondary amine can react with aldehydes or ketones to form more complex tertiary amines.

The dimethylaminomethyl side chain typically serves as a key binding element or a solubilizing group. Its basic nature (pKa ~9-10) ensures it is protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a hydrochloride salt of an amine, it is expected to be a mild irritant. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

References

  • Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

  • Google Patents. (2020). Processes for preparing pyrrolidine compounds.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of N-methylpyrrolidine.
  • Google Patents. (2022). Preparation method of chiral 3-(dimethylamino)pyrrolidine.
  • Tukhbatshin, R. R., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4988. [Link]

  • Google Patents. (2024). Pyrido[4,3-d]pyrimidine compounds.
  • ResearchGate. (2023). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. Retrieved from [Link]

  • Girolami, G. S., et al. (1998). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. Organometallics, 17(24), 5338-5347. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a substituted pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring two basic nitrogen atoms, makes it a versatile scaffold for constructing more complex molecules with potential therapeutic applications. The hydrochloride salt form is of particular interest as it is designed to enhance aqueous solubility and improve handling characteristics, which are critical considerations in pharmaceutical development.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. As a Senior Application Scientist, the objective of this document is not merely to present data, but to provide context, explain the causality behind analytical choices, and offer robust, validated protocols for researchers. Understanding these fundamental properties is paramount for scientists in drug development, as they directly influence a compound's stability, bioavailability, formulation feasibility, and overall journey from the laboratory to clinical application.[2][3]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine possesses two sites of basicity: the secondary amine within the pyrrolidine ring and the tertiary dimethylamine moiety. Consequently, it can form hydrochloride salts, with the dihydrochloride being a common and stable form.

Identifier Value
Chemical Name N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride
Synonyms 3-(Aminomethyl)-1-(dimethylamino)pyrrolidine dihydrochloride
CAS Number 208711-42-6
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
Canonical SMILES CN(C)CC1CNCC1.Cl.Cl

Figure 1: Chemical Structure of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Dihydrochloride

The structure features a chiral center at the 3-position of the pyrrolidine ring. Therefore, the compound can exist as (R) and (S) enantiomers or as a racemic mixture. The specific stereochemistry is a critical parameter that must be defined in any research context, as it can profoundly impact biological activity.

Core Physicochemical Properties

The following table summarizes the key physicochemical data. Where specific experimental values for this molecule are not publicly available, it is noted, and the subsequent sections provide protocols for their determination.

Property Value / Description Significance in Drug Development
Appearance Expected to be a white to off-white crystalline solid.Purity indicator, impacts handling and formulation processes.
Solubility Expected to be highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); limited solubility in non-polar organic solvents.[1][4]Governs formulation options (e.g., oral vs. IV), dissolution rate, and bioavailability.
Melting Point Data not publicly available.A key indicator of purity and identity; influences manufacturing processes like granulation and drying.
pKa Data not publicly available. Expected two pKa values, likely in the range of 8-11 for secondary and tertiary amines.Dictates the ionization state at physiological pH, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
Hygroscopicity Data not publicly available. As a salt, potential for moisture absorption exists.Critical for chemical and physical stability, storage conditions, packaging, and choice of excipients.[][6]
LogP (Octanol/Water) 0.7218 (Calculated for a similar free base isomer)[7]Measures lipophilicity; essential for predicting membrane permeability and absorption.

Stability Profile: The Challenge of Hygroscopicity

For any salt form, particularly hydrochloride salts of amines, hygroscopicity—the tendency to absorb moisture from the atmosphere—is a primary stability concern.[8] The absorbed water can act as a plasticizer, lowering the glass transition temperature, or as a solvent, promoting chemical degradation or polymorphic transformations.[2] Therefore, a thorough understanding of a compound's hygroscopic nature is not optional; it is a mandatory step in early-phase drug development.[3][]

Materials are often classified according to the European Pharmacopoeia (Ph. Eur.) standards based on their weight gain after 24 hours at 80% relative humidity (RH) and 25°C.[6]

  • Non-hygroscopic: < 0.2% weight increase

  • Slightly hygroscopic: ≥ 0.2% and < 2% weight increase

  • Hygroscopic: ≥ 2% and < 15% weight increase

  • Very hygroscopic: ≥ 15% weight increase

Determining this classification is essential for defining handling procedures (e.g., use of a glove box), storage conditions (e.g., requirement for desiccants), and appropriate packaging.[2]

Spectroscopic & Analytical Characterization

Spectroscopic analysis provides an unassailable fingerprint for compound identity and purity.

  • Infrared (IR) Spectroscopy: The most telling feature for this hydrochloride salt is a very broad and strong absorption band typically found between 2400 and 3000 cm⁻¹. This band corresponds to the N-H⁺ stretching vibrations of the protonated secondary (pyrrolidinium) and tertiary (dimethylammonium) amine groups.[1] The presence of this feature is a definitive indicator of salt formation. The chloride counter-ion does not exhibit peaks in the mid-IR region.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on carbons adjacent to the protonated nitrogen atoms (the C2 and C5 protons of the pyrrolidine ring and the N-methyl protons) will be deshielded, appearing at a higher chemical shift (further downfield) compared to the corresponding free base. The N-H protons themselves will appear as broad signals, and their integration can help confirm the stoichiometry of protonation.

    • ¹³C NMR: Similar to ¹H NMR, the carbon atoms bonded to the protonated nitrogens will exhibit a downfield shift in their resonance frequency.

  • Mass Spectrometry (MS): In typical MS analysis (e.g., ESI+), the instrument will detect the mass of the cationic free base. The molecule will lose the HCl moieties, and the detected m/z will correspond to the [M+H]⁺ of the free amine (C₇H₁₆N₂), which has a monoisotopic mass of 128.13 Da.

Recommended Experimental Protocols

The following protocols are presented as self-validating systems, providing the rationale and methodology for determining the most critical physicochemical parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solid compound in a solvent for an extended period, we ensure the solution becomes saturated. Quantifying the dissolved compound concentration then provides the true solubility value, which is essential for predicting dissolution behavior in vivo.

Methodology:

  • Add an excess amount of this compound (e.g., 20-30 mg) to a known volume of buffer (e.g., 2 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually confirm that excess solid remains, proving saturation.

  • Filter the suspension through a 0.45 µm syringe filter to remove undissolved solids.

  • Dilute an aliquot of the clear filtrate with the buffer.

  • Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Calculate the original solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer (pH 7.4) B Agitate at 25°C for 24 hours A->B C Confirm Excess Solid (Saturation Achieved) B->C D Filter Suspension (0.45 µm) C->D E Dilute Filtrate D->E F Quantify via HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Causality: DVS provides a highly accurate and automated method to measure moisture sorption and desorption. It quantifies how a material's mass changes in response to controlled, incremental changes in relative humidity at a constant temperature. This reveals the critical humidity points for deliquescence or hydrate formation and allows for precise classification of hygroscopicity.[]

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of the compound onto the DVS instrument's microbalance.

  • Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry mass baseline.

  • Execute a pre-defined humidity program:

    • Sorption Phase: Increase RH stepwise from 0% to 90% in 10% increments. At each step, allow the sample mass to equilibrate.

    • Desorption Phase: Decrease RH stepwise from 90% back to 0% in 10% increments, again allowing for equilibration at each step.

  • Plot the change in mass (%) versus the target RH.

  • Analyze the resulting sorption/desorption isotherm to determine the total moisture uptake at specific RH values (e.g., 80% RH for Ph. Eur. classification) and to identify any hysteresis, which may indicate physical changes.

G start Start DVS Analysis dry Dry Sample (0% RH) Establish Dry Mass M₀ start->dry sorption Sorption Phase Increase RH (0% → 90%) Record Mass Mₛ dry->sorption desorption Desorption Phase Decrease RH (90% → 0%) Record Mass Mₐ sorption->desorption analyze {Analyze Isotherm | Plot %ΔM vs RH | Classify Hygroscopicity} desorption->analyze

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Safety, Handling, and Storage

Based on data for analogous amine hydrochloride compounds, this compound should be handled with appropriate care.[9][10][11]

  • Hazard Identification:

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[9]

  • Precautions for Safe Handling:

    • Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

    • Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9]

  • Conditions for Safe Storage:

    • Store in a tightly closed container.[9]

    • Keep in a cool, dry place, away from incompatible substances such as strong oxidizing agents.

    • To mitigate hygroscopicity, storage in a desiccator or a controlled low-humidity environment is strongly recommended.

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. This guide has established its fundamental chemical identity and outlined the critical importance of its key physicochemical properties. While some quantitative data points like melting point and pKa require experimental determination, the provided protocols offer a clear and robust pathway for any researcher to obtain them. The paramount considerations for a drug development professional handling this compound will be its aqueous solubility—a direct consequence of its salt form—and its hygroscopicity, which dictates its long-term stability and handling requirements. Adherence to the outlined safety and storage protocols will ensure the integrity of the material and the safety of the researcher.

References

  • Chadha, R., & Bhandari, S. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available from: [Link]

  • Patel, P., & Patel, P. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]

  • Guerrieri, P. P. (2008). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • CD Formulation. Hygroscopicity Evaluation. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123274095, N,N-dimethyl(114C)methanamine. Available from: [Link]

  • Mering, P., & Bustillos, J. (2020). Chemical analysis in amine system operations. EPTQ. Available from: [Link]

  • Sinfoo BIOCHEM. N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride. Available from: [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available from: [Link]

  • Mayr's Database Of Reactivity Parameters. Molecule(S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. Available from: [Link]

  • Stoyanov, N., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

Sources

Hypothesized Mechanism of Action of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Disclaimer: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a known chemical entity, however, its specific pharmacological mechanism of action is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical framework for its characterization. The proposed mechanisms are based on structure-activity relationship (SAR) analyses of its constituent chemical motifs. The experimental protocols described herein represent the standard, rigorous workflow that a drug discovery program would employ to elucidate the compound's true biological activity.

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] This five-membered nitrogen-containing heterocycle is a core component of molecules targeting the central nervous system (CNS), where its stereochemistry and substitution patterns can be finely tuned to achieve high affinity and selectivity for various receptors and transporters.[3][4]

This compound (hereafter referred to as "Compound X") is a molecule of significant interest due to its specific structural features:

  • 3-Substituted Pyrrolidine Core: Substitution at the 3-position of the pyrrolidine ring is a well-established strategy for generating ligands with potent activity at aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4]

  • N,N-Dimethylaminomethyl Moiety: This functional group is a classic pharmacophore that imparts a basic nitrogen center, crucial for forming ionic interactions with acidic residues (such as a conserved aspartate in transmembrane domain 3 of most aminergic GPCRs) within receptor binding pockets.[6] Its structure is also reminiscent of the side chains of endogenous neurotransmitters like serotonin and dopamine, suggesting a potential for interaction with their cognate receptors or transporters.

Central Hypothesis

Based on these structural features, this guide will operate on the central hypothesis that Compound X functions as a modulator of monoaminergic neurotransmission, likely through direct interaction with serotonin and/or dopamine receptors, or by inhibiting the activity of their respective synaptic transporters (SERT, DAT).

This document provides a comprehensive, step-by-step experimental roadmap designed to rigorously test this hypothesis. It is structured to guide researchers from initial broad-based screening and target identification through detailed functional characterization and in vivo validation of physiological effects.

Part 1: In Vitro Target Identification & Affinity Profiling

Core Objective: To empirically identify the primary molecular targets of Compound X within the CNS and quantify its binding affinity for these targets.

The initial phase of characterization involves a tiered screening approach. We begin with a broad, unbiased screen to cast a wide net for potential interactions, followed by more focused, quantitative assays to confirm and precisely measure the affinity for the most promising "hits."

Experimental Protocol 1: Broad Panel Radioligand Binding Screen

Causality & Rationale: A broad binding screen is the most efficient first step to de-risk and profile a novel compound. It provides a comprehensive overview of a compound's selectivity, identifying its most potent interactions (potential primary targets) and any significant off-target binding that could lead to undesirable side effects. We will hypothesize a screen against a panel of common CNS targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in sterile DMSO. Subsequent dilutions into the assay buffer will be performed to achieve a final screening concentration of 10 µM.

  • Assay Execution (Third-Party or In-House): The assay is a competitive binding format.

    • Cell membranes or recombinant proteins expressing the target of interest are incubated in a multi-well plate.

    • A known, specific radioligand for each target is added at a concentration near its dissociation constant (Kd).

    • Compound X is added at a final concentration of 10 µM.

    • Following incubation to equilibrium, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding caused by Compound X is calculated relative to a control (vehicle) and a positive control (a known high-affinity ligand for the target). A common threshold for a "hit" is >50% inhibition.

Hypothetical Data Presentation: Broad Panel Screen
Target ClassSpecific TargetRadioligand% Inhibition by 10 µM Compound X
Serotonin 5-HT1A[3H]-8-OH-DPAT21%
5-HT2A [3H]-Ketanserin 85%
5-HT2C[3H]-Mesulergine45%
SERT[3H]-Citalopram62%
Dopamine D1[3H]-SCH2339015%
D2 [3H]-Spiperone 78%
D3[3H]-7-OH-DPAT33%
DAT [3H]-WIN35,428 71%
Adrenergic α1[3H]-Prazosin18%
α2[3H]-Rauwolscine12%
β1[3H]-CGP121775%
Histamine H1[3H]-Pyrilamine25%

Interpretation: The hypothetical data strongly suggest that Compound X interacts significantly with the 5-HT2A and D2 receptors, as well as the serotonin and dopamine transporters.

Experimental Protocol 2: Quantitative Competitive Binding Assays

Causality & Rationale: Following the identification of primary hits, saturation and competitive binding assays are required to determine the precise binding affinity (Ki). A low nanomolar Ki value indicates a high-affinity interaction and suggests that the target is likely to be pharmacologically relevant at therapeutic doses.

Methodology (Example for 5-HT2A):

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.[7]

    • Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM).

    • 96-well plates and a cell harvester with glass fiber filters.

  • Assay Setup:

    • A serial dilution of Compound X is prepared (e.g., from 1 pM to 100 µM).

    • To each well, add:

      • 50 µL Assay Buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

      • 50 µL of the appropriate dilution of Compound X or vehicle.

      • 50 µL of [3H]-Ketanserin (at a final concentration of ~1 nM).

      • 50 µL of cell membrane suspension (~10-20 µg protein).

  • Incubation: Incubate plates for 60 minutes at room temperature.

  • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Binding Affinity (Ki)
TargetKi (nM) ± SEMn
5-HT2A Receptor 5.2 ± 0.43
D2 Receptor 15.8 ± 1.13
Dopamine Transporter (DAT) 45.3 ± 3.53
Serotonin Transporter (SERT) 89.1 ± 7.23

Interpretation: These hypothetical results characterize Compound X as a high-affinity ligand for the 5-HT2A receptor, with moderate affinity for the D2 receptor and DAT, and lower affinity for SERT.

Visualization: In Vitro Target Identification Workflow

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Affinity Determination CompoundX Compound X Stock BroadScreen Broad Radioligand Binding Screen (>60 CNS Targets @ 10µM) CompoundX->BroadScreen DataAnalysis1 Identify Hits (>50% Inhibition) BroadScreen->DataAnalysis1 Hits Primary Hits: 5-HT2A, D2, DAT, SERT DataAnalysis1->Hits Prioritize CompeteAssay Competitive Binding Assays (12-point dose response) Hits->CompeteAssay DataAnalysis2 Calculate Ki Values (Cheng-Prusoff) CompeteAssay->DataAnalysis2 KiTable Final Affinity Profile (Table 2) DataAnalysis2->KiTable G cluster_0 Gq-Coupled Pathway (5-HT2A) cluster_1 Gi-Coupled Pathway (D2) Agonist_Gq Serotonin Receptor_Gq 5-HT2A Receptor Agonist_Gq->Receptor_Gq Gq Gαq Receptor_Gq->Gq CompoundX_Gq Compound X (Antagonist) CompoundX_Gq->Receptor_Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca ↑ [Ca2+]i (Measured Signal) IP3->Ca Agonist_Gi Dopamine Receptor_Gi D2 Receptor Agonist_Gi->Receptor_Gi Gi Gαi Receptor_Gi->Gi CompoundX_Gi Compound X (Antagonist) CompoundX_Gi->Receptor_Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP inhibits conversion cAMP ↓ cAMP (Measured Signal) ATP->cAMP

Caption: Hypothesized Gq and Gi signaling pathways modulated by Compound X.

Part 3: In Vivo Pharmacodynamic & Behavioral Profiling

Core Objective: To confirm that Compound X engages its targets in a living system, to measure its effect on neurotransmitter dynamics, and to assess its behavioral phenotype in validated animal models.

Experimental Protocol 4: In Vivo Microdialysis

Causality & Rationale: Microdialysis provides direct evidence of a drug's effect on neurotransmitter levels in the brain's extracellular space. [8][9][10]Based on our hypothetical in vitro data (DAT inhibition), we would predict that Compound X will increase extracellular dopamine levels. Its 5-HT2A antagonism might also indirectly modulate dopamine and serotonin release, which this technique can measure.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the prefrontal cortex or nucleus accumbens). Allow for 2-3 days of recovery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). [8] * Collect baseline dialysate samples every 20 minutes for at least 2 hours.

    • Administer Compound X (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration. Compare the effects of different doses of Compound X to the vehicle control using statistical analysis (e.g., two-way ANOVA with repeated measures).

Hypothetical Data Presentation: Microdialysis in Prefrontal Cortex
Time (min)Vehicle (% Baseline DA)Compound X (3 mg/kg, % Baseline DA)Compound X (10 mg/kg, % Baseline DA)
-20100 ± 8102 ± 798 ± 9
0 (Injection)100100100
2095 ± 6135 ± 11180 ± 15
40103 ± 9160 ± 14250 ± 21
6098 ± 7155 ± 12245 ± 19
120101 ± 8120 ± 10175 ± 14

*p < 0.05 vs. Vehicle

Interpretation: Compound X produces a dose-dependent increase in extracellular dopamine, consistent with its in vitro activity as a DAT inhibitor.

Experimental Protocol 5: Behavioral Pharmacology Assays

Causality & Rationale: The pharmacological profile of 5-HT2A antagonism combined with DAT inhibition is characteristic of some atypical antipsychotics and certain classes of antidepressants. Therefore, we will use validated behavioral models to test for antidepressant-like and anxiolytic-like activity.

Methodology A: Forced Swim Test (FST) - Antidepressant-like Activity

The FST is a widely used screening tool that predicts the efficacy of antidepressant drugs. [2][5][11][12][13]

  • Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Administer Compound X (1, 3, 10 mg/kg, i.p.) or a positive control (e.g., imipramine) 30-60 minutes before the test.

    • Place the mouse or rat gently into the water for a 6-minute session. [13] * Record the session with a video camera.

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion required to keep the head above water.

  • Data Analysis: Compare the immobility time between treatment groups using a one-way ANOVA. A significant reduction in immobility is indicative of an antidepressant-like effect.

Methodology B: Elevated Plus Maze (EPM) - Anxiolytic-like Activity

The EPM assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces. [1][14][15][16][17]

  • Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer Compound X (1, 3, 10 mg/kg, i.p.) or a positive control (e.g., diazepam) 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes. [1][14] * An automated tracking system records the time spent in and entries into the open and closed arms.

  • Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Total arm entries are used as a measure of general locomotor activity.

Hypothetical Data Presentation: Behavioral Assays
TreatmentFST Immobility (s)EPM % Time in Open Arms
Vehicle155 ± 1218 ± 3
Compound X (3 mg/kg)110 ± 922 ± 4
Compound X (10 mg/kg)75 ± 825 ± 5
Imipramine (20 mg/kg)68 ± 7*N/A

*p < 0.05 vs. Vehicle

Interpretation: Compound X demonstrates a dose-dependent, antidepressant-like effect in the FST. It shows a trend towards anxiolytic activity in the EPM, though it may be less potent in this domain.

Visualization: In Vivo Characterization Workflow

G cluster_0 Neurochemical Effects cluster_1 Behavioral Effects CompoundAdmin Systemic Administration of Compound X (Dose-Response) Microdialysis Microdialysis in PFC CompoundAdmin->Microdialysis FST Forced Swim Test (FST) CompoundAdmin->FST EPM Elevated Plus Maze (EPM) CompoundAdmin->EPM HPLC HPLC-ECD Analysis Microdialysis->HPLC NeuroResults ↑ Extracellular Dopamine HPLC->NeuroResults BehavResults Antidepressant-like Profile FST->BehavResults EPM->BehavResults

Caption: Integrated workflow for in vivo neurochemical and behavioral profiling.

Synthesis and Conclusion

This technical guide has outlined a hypothetical, yet rigorous and scientifically valid, pathway to elucidate the mechanism of action of this compound (Compound X).

Based on our structured investigation, the synthesized hypothetical data converge to form a compelling pharmacological narrative:

  • Primary Mechanism: Compound X is a potent 5-HT2A receptor antagonist and a moderate dopamine transporter (DAT) inhibitor .

  • Secondary Activity: It also possesses weaker antagonist activity at the D2 receptor.

  • Functional Consequences: This dual-action profile translates into a significant, dose-dependent increase in extracellular dopamine in the prefrontal cortex, a key brain region for mood and cognition.

  • Behavioral Phenotype: The neurochemical effects are consistent with the observed antidepressant-like activity in the Forced Swim Test.

This "atypical antidepressant" profile, characterized by the combination of 5-HT2A antagonism and monoamine reuptake inhibition, is a highly sought-after mechanism in modern psychopharmacology. It suggests that Compound X could potentially offer therapeutic benefits for mood disorders with a favorable side-effect profile compared to traditional antidepressants.

Further research would be warranted to explore its potential in other CNS disorders, investigate its pharmacokinetic properties and metabolic stability, and conduct more extensive safety and toxicology studies. The experimental framework provided in this guide serves as the foundational blueprint for such future investigations.

References

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An In-depth Technical Guide to N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride: Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride, a substituted pyrrolidine derivative. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis and characterization of this compound.

Introduction to the Pyrrolidine Scaffold

Nitrogen-containing heterocyclic compounds, such as those containing the pyrrolidine ring, are of significant interest due to their broad biological and pharmacological activities.[2] The pyrrolidine fragment is a key structural component in a vast array of natural products, including alkaloids, and is a fundamental building block in the synthesis of many pharmaceutical agents.[2] The versatility of the pyrrolidine ring allows for diverse substitutions, leading to a wide range of pharmacological profiles.

Retrosynthetic Analysis and Proposed Synthesis Pathways

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis can be logically derived from established and well-documented methodologies for the preparation of substituted pyrrolidines. The synthesis of this compound and its intermediates, such as (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, is achievable through several reliable synthetic routes.

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. Both pathways begin from a common and commercially available starting material, 1-Boc-pyrrolidine-3-carboxylic acid.

Diagram 1: Retrosynthetic Analysis

G target N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride freebase N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine target->freebase HCl addition protected_amine 1-Boc-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine freebase->protected_amine Boc Deprotection aldehyde 1-Boc-pyrrolidine-3-carbaldehyde protected_amine->aldehyde Reductive Amination amide 1-Boc-N,N-dimethylpyrrolidine-3-carboxamide protected_amine->amide Amide Reduction acid 1-Boc-pyrrolidine-3-carboxylic acid aldehyde->acid Reduction & Oxidation amide->acid Amide Coupling

Caption: Retrosynthetic pathways for this compound.

Pathway A: Reductive Amination of a Pyrrolidine-3-carbaldehyde Intermediate

This pathway involves the conversion of the carboxylic acid to an aldehyde, followed by reductive amination with dimethylamine.

Diagram 2: Synthetic Pathway A - Reductive Amination

G start 1-Boc-pyrrolidine-3-carboxylic acid alcohol (S)-1-Boc-pyrrolidin-3-ylmethanol start->alcohol Reduction (e.g., BH3-THF) aldehyde 1-Boc-pyrrolidine-3-carbaldehyde alcohol->aldehyde Oxidation (e.g., Dess-Martin) protected_target (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine aldehyde->protected_target Reductive Amination (Dimethylamine, NaBH(OAc)3) target N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine protected_target->target Deprotection (e.g., HCl)

Caption: Synthetic route via reductive amination of a key aldehyde intermediate.

Pathway B: Reduction of a Pyrrolidine-3-carboxamide Intermediate

This alternative route involves the formation of a Weinreb amide or a simple dimethylamide, followed by reduction to the tertiary amine.

Diagram 3: Synthetic Pathway B - Amide Reduction

G start 1-Boc-pyrrolidine-3-carboxylic acid amide 1-Boc-N,N-dimethylpyrrolidine-3-carboxamide start->amide Amide Coupling (Dimethylamine, Coupling Agent) protected_target (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine amide->protected_target Reduction (e.g., LiAlH4) target N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine protected_target->target Deprotection (e.g., HCl)

Caption: Synthetic route via reduction of a key amide intermediate.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and provide a practical guide for the synthesis of this compound.

Synthesis of (S)-1-Boc-pyrrolidin-3-ylmethanol

This procedure outlines the reduction of the carboxylic acid starting material.

Protocol 1: Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid

StepProcedureReagents and Conditions
1To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (10 vol) at 0 °C, add Borane tetrahydrofuran complex (1.0 M in THF) (1.5 eq) dropwise.Reagents: (S)-1-Boc-pyrrolidine-3-carboxylic acid, Borane tetrahydrofuran complex, Anhydrous THF. Conditions: 0 °C to room temperature, 4-6 hours.
2Allow the reaction to warm to room temperature and stir for 4-6 hours.
3Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.Quenching: Methanol, 1 M HCl.
4Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.Workup: Ethyl acetate, brine, anhydrous sodium sulfate.

This protocol is adapted from a similar reduction found in a scale-up synthesis guide for a related compound.[3]

Synthesis of 1-Boc-3-((dimethylamino)methyl)pyrrolidine via Reductive Amination

This protocol details the conversion of the intermediate alcohol to the Boc-protected target compound.

Protocol 2: Oxidation and Reductive Amination

StepProcedureReagents and Conditions
1Oxidation: To a solution of (S)-1-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) at 0 °C. Stir for 1-2 hours at room temperature. Quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract with DCM, dry, and concentrate to afford the crude aldehyde.Reagents: (S)-1-Boc-pyrrolidin-3-ylmethanol, Dess-Martin periodinane, DCM. Conditions: 0 °C to room temperature, 1-2 hours.
2Reductive Amination: To a solution of the crude 1-Boc-pyrrolidine-3-carbaldehyde in dichloroethane, add dimethylamine (2.0 M in THF, 1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 12-16 hours.Reagents: 1-Boc-pyrrolidine-3-carbaldehyde, Dimethylamine, Sodium triacetoxyborohydride, Dichloroethane. Conditions: Room temperature, 12-16 hours.
3Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 1-Boc-3-((dimethylamino)methyl)pyrrolidine.Workup and Purification: Saturated aqueous sodium bicarbonate, DCM, brine, anhydrous sodium sulfate, column chromatography.

The reductive amination of carbonyls is a well-established method for amine synthesis.[4][5]

Synthesis of this compound

This final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

Protocol 3: Boc Deprotection and Salt Formation

StepProcedureReagents and Conditions
1Dissolve 1-Boc-3-((dimethylamino)methyl)pyrrolidine (1.0 eq) in a solution of HCl in 1,4-dioxane (4 M) or diethyl ether.Reagents: 1-Boc-3-((dimethylamino)methyl)pyrrolidine, HCl in 1,4-dioxane or diethyl ether. Conditions: Room temperature.
2Stir the mixture at room temperature for 2-4 hours.
3The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.Workup: Filtration, diethyl ether wash, vacuum drying.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of the parent amine and its hydrochloride salt.

Table 1: Physicochemical Properties

PropertyN,N-Dimethylpyrrolidin-3-amineThis compound
Molecular Formula C₆H₁₄N₂C₇H₁₇ClN₂
Molecular Weight 114.19 g/mol Not readily available, calculated from free base
CAS Number 69478-75-7[6]Not readily available
Appearance Liquid (typical for free amine)Solid (expected for salt)
Boiling Point 166 °C/760 mmHg (for (R)-enantiomer)[7]Not applicable

Conclusion

While the specific historical discovery of this compound is not documented in a single, prominent publication, its synthesis is readily achievable through well-established and reliable synthetic organic chemistry methodologies. This guide provides a comprehensive overview of plausible and field-proven synthetic routes, complete with detailed experimental protocols. The presented pathways, leveraging common intermediates and robust reactions such as reductive amination and amide reduction, offer a clear and practical approach for the preparation of this valuable substituted pyrrolidine building block for research and drug discovery applications.

References

  • Khusnutdinova, E. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

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An In-depth Technical Guide to the Structural Elucidation of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride, a substituted pyrrolidine derivative of interest in pharmaceutical research and development. The methodologies detailed herein are designed to provide unambiguous confirmation of the molecule's constitution, connectivity, and stereochemistry. This document outlines a multi-technique, synergistic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for the structural characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Structural Verification

This compound is a chiral amine containing a pyrrolidine ring, a tertiary amine, and a secondary amine that exists as a hydrochloride salt. The precise arrangement of these functional groups and the stereochemistry at the C3 position of the pyrrolidine ring are critical determinants of its biological activity and physicochemical properties. In the context of drug development, rigorous structural elucidation is not merely a procedural step but a foundational pillar of regulatory compliance, intellectual property protection, and, most importantly, patient safety. An incomplete or erroneous structural assignment can lead to misguided research efforts, failed clinical trials, and significant financial and ethical repercussions.

This guide, therefore, eschews a superficial overview in favor of a deep dive into the strategic application of modern analytical techniques. We will explore not just what to do, but why specific experiments are chosen and how the data from each technique corroborates the others to build an unshakeable structural hypothesis.

Strategic Workflow for Structural Elucidation

The structural elucidation of a novel or synthesized molecule is a puzzle. Each analytical technique provides a unique piece of information, and our task is to assemble these pieces into a coherent and validated whole. The logical flow of our investigation is designed to move from foundational constitutional information to fine-detail stereochemical assignment.

Structural_Elucidation_Workflow Start Start: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride Sample MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Start->MS Initial Analysis FTIR FTIR Spectroscopy - Functional Group ID - Salt Formation Confirmation Start->FTIR Initial Analysis NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) - Connectivity - Proton/Carbon Environment MS->NMR Confirms MW for NMR FTIR->NMR Confirms functional groups for NMR XRay Single-Crystal X-ray Diffraction - Absolute Configuration - 3D Structure NMR->XRay Provides structural hypothesis for X-ray Conclusion Final Validated Structure NMR->Conclusion Strong evidence, corroborated by X-ray XRay->Conclusion Definitive Confirmation NMR_Connectivity N_CH3_2 N(CH3)2 CH2_N CH2 N_CH3_2->CH2_N HSQC/HMBC C3_H C3-H CH2_N->C3_H COSY Pyrrolidine Pyrrolidine Ring C3_H->Pyrrolidine COSY

Figure 2: Simplified NMR connectivity diagram for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Rationale: While the combination of MS, FTIR, and NMR provides a robust constitutional and connectivity assignment, it does not definitively establish the three-dimensional arrangement of atoms in space, particularly the absolute stereochemistry. Single-crystal X-ray diffraction is the gold standard for this purpose. It provides an unambiguous[1][2][3] 3D model of the molecule as it exists in the crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method.

  • Crystal Selection an[4][5]d Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell.

Expected Outcomes:

  • Unambiguous confirmation of the molecular connectivity.

  • Precise bond lengths and angles.

  • Determination of the absolute stereochemistry at the C3 position.

  • Information on intermolecular interactions, such as hydrogen bonding, in the solid state.

Parameter Expected Information
Space Group Details of the crystal symmetry.
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Atomic Coordinates The precise location of each atom.
Flack Parameter A value close to zero will confirm the absolute stereochemistry.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a process of accumulating and cross-validating evidence. Mass spectrometry provides the molecular formula, FTIR confirms the key functional groups and the salt form, a suite of NMR experiments maps out the atomic connectivity, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. Each technique provides a layer of information that is corroborated by the others, leading to a final structural assignment of the highest possible confidence. This rigorous, multi-faceted approach is essential for ensuring the scientific integrity of research and the quality and safety of potential pharmaceutical products.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative for Spectroscopic Characterization

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a common structural motif in a wide range of pharmaceuticals and biologically active compounds. The presence of both a tertiary amine within the ring and a dimethylaminomethyl substituent at the 3-position imparts specific chemical properties that are of interest in medicinal chemistry. Accurate and unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for any downstream application, from initial screening to preclinical and clinical development.

Spectroscopic techniques provide a powerful, non-destructive means of interrogating the molecular structure. Each method offers a unique window into the compound's architecture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their chemical environment.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns, which can further corroborate the proposed structure.

This guide will systematically explore each of these techniques as they apply to this compound, providing both the "how" and the "why" behind the analytical process.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectral data.

Figure 1: Chemical structure of this compound.

Based on this structure, we can anticipate the following key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Due to the hydrochloride salt form, the amine protons will be exchangeable, and their signals may be broad.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N(CH₃)₂~2.8 - 3.2Singlet (s)6H
Pyrrolidine N-H₂⁺Broad, variableBroad Singlet (br s)2H
CH₂-N(CH₃)₂~3.0 - 3.4Doublet (d)2H
Pyrrolidine CH₂ (adjacent to N)~3.2 - 3.6Multiplet (m)4H
Pyrrolidine CH~2.5 - 3.0Multiplet (m)1H
Pyrrolidine CH₂ (beta to N)~1.8 - 2.2Multiplet (m)2H

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices for this hydrochloride salt due to its polarity. In D₂O, the N-H protons will exchange with deuterium and their signal will disappear, which can be a useful diagnostic tool.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
N(CH₃)₂~45 - 50
CH₂-N(CH₃)₂~60 - 65
Pyrrolidine C (adjacent to N)~48 - 55
Pyrrolidine C (beta to N)~25 - 30
Pyrrolidine CH~35 - 40
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous samples, if quantitative analysis is required.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL D₂O add_std Add Internal Standard (TSP) dissolve->add_std tune_shim Tune Probe & Shim Field add_std->tune_shim acq_h1 Acquire ¹H Spectrum (16 scans) tune_shim->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024 scans) tune_shim->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate ¹H Signals calibrate->integrate

Figure 2: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The hydrochloride salt form will have a significant impact on the spectrum, particularly in the N-H stretching region.

Predicted IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (from R₂NH₂⁺)2700 - 3100 (broad)Strong
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
N-H Bend1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Trustworthiness through Self-Validation: The presence of the very broad and strong absorption band in the 2700-3100 cm⁻¹ region is a hallmark of an amine salt and provides strong evidence for the hydrochloride form of the compound.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Use the anvil to press the sample firmly and evenly against the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline corrected if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can reveal structural information through analysis of its fragmentation patterns. For this compound, an electrospray ionization (ESI) source is ideal due to the polar and pre-ionized nature of the hydrochloride salt.

Predicted Mass Spectral Data
  • Molecular Ion: In positive ion mode ESI-MS, the expected species will be the protonated molecule of the free base, [M+H]⁺. The free base has a molecular formula of C₇H₁₆N₂ and a monoisotopic mass of 128.1313 u. Therefore, the expected m/z value for the molecular ion peak would be approximately 129.1392.

  • Key Fragmentation Pathways: The molecule is expected to fragment via cleavage of the C-C and C-N bonds. A prominent fragment would likely arise from the loss of the dimethylaminomethyl group or cleavage within the pyrrolidine ring.

Mass_Spec_Fragmentation cluster_frags Primary Fragments parent [M+H]⁺ m/z = 129.14 frag1 Loss of (CH₃)₂NH (m/z = 84.08) parent->frag1 - C₂H₇N frag2 α-cleavage (m/z = 58.07) parent->frag2 Ring Opening

Figure 3: A simplified potential fragmentation pathway for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage (typically 3-5 kV) and drying gas temperature and flow to achieve a stable spray and efficient desolvation.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. If conducting tandem MS (MS/MS), select the parent ion (m/z 129.1) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, and MS. No single technique provides a complete picture; rather, it is the congruence of the data from all three that affords an unambiguous and trustworthy structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups and the amine salt nature, and the mass spectrum verifies the molecular weight and offers corroborating structural details through fragmentation analysis. The protocols and predictive data presented in this guide provide a robust framework for researchers to confidently characterize this molecule, ensuring the integrity and reliability of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold

In the landscape of modern drug discovery and chemical biology, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one such "privileged scaffold."[1] Its prevalence in numerous natural products and FDA-approved drugs stems from its unique stereochemical and physicochemical properties. The sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for specific and high-affinity interactions with biological targets.[2] Furthermore, the nitrogen atom within the ring imparts basicity and serves as a key point for chemical modification, influencing properties such as solubility and receptor engagement.[1]

This technical guide delves into the potential research applications of a specific, yet underexplored, pyrrolidine derivative: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride . While direct literature on this compound is sparse, a detailed analysis of its structural components, in the context of established medicinal chemistry principles and the known pharmacology of analogous structures, allows us to forecast its potential as a valuable tool for researchers in neuroscience, oncology, and synthetic chemistry.

Molecular Deconstruction and Physicochemical Properties

To appreciate the research potential of this compound, we must first dissect its key structural features: the 3-substituted pyrrolidine core and the N,N-dimethylaminomethyl side chain.

PropertyValue/DescriptionSignificance for Research
Molecular Formula C₇H₁₇ClN₂Provides the elemental composition.
Molecular Weight 164.68 g/mol A relatively low molecular weight makes it an attractive starting point for fragment-based drug discovery and library synthesis.
Core Scaffold 3-Substituted PyrrolidineThis scaffold is a well-established pharmacophore in many CNS-active compounds and other therapeutic agents.[3][4] The substitution at the 3-position avoids the alpha-carbon to the nitrogen, which can be a site of metabolic instability.
Key Functional Group Tertiary Amine (N,N-dimethyl)The dimethylamine group is a strong hydrogen bond acceptor and imparts a higher basicity (pKa) compared to primary or secondary amines. This can influence receptor interactions and cellular permeability.
Form Hydrochloride SaltThe salt form enhances stability and aqueous solubility, making it easier to handle and formulate for in vitro and in vivo experiments.

The presence of a basic nitrogen in the pyrrolidine ring and another in the dimethylamino side chain makes this molecule a dibasic compound. The precise pKa values of these nitrogens will be critical in determining the molecule's charge state at physiological pH, which in turn governs its interaction with biological targets and its ability to cross cell membranes, including the blood-brain barrier.

Hypothesized Research Application I: Central Nervous System (CNS) Agents

The 3-substituted pyrrolidine motif is a hallmark of many CNS-active compounds, particularly those targeting monoamine transporters and G-protein coupled receptors (GPCRs).[4]

Modulators of Dopamine and Serotonin Receptors

Numerous 3-arylpyrrolidines have been identified as potent and selective ligands for dopamine and serotonin receptors.[4] While our target molecule lacks an aryl group, the core pyrrolidine scaffold serves as a crucial anchoring point within the binding pockets of these receptors. The N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine moiety can be envisioned as a foundational piece for building more complex ligands. Researchers could utilize this compound as a starting material in a medicinal chemistry campaign to explore structure-activity relationships (SAR) for dopamine (D2, D3) or serotonin (5-HT) receptor subtypes.

Experimental Workflow: GPCR Ligand Development

cluster_0 Initial Screening cluster_1 Hit Confirmation & Functional Characterization cluster_2 Lead Optimization start N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl assay Radioligand Binding Assays (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) start->assay functional_assay Functional Assays (e.g., cAMP accumulation, Ca2+ flux) assay->functional_assay selectivity Selectivity Profiling (Panel of related GPCRs) functional_assay->selectivity sar Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) selectivity->sar pk Pharmacokinetic Profiling (ADME/Tox) sar->pk pk->assay Iterative Improvement

Caption: Workflow for developing GPCR ligands from a starting scaffold.

Probing the NMDA Receptor Complex

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another promising area of investigation.[5] The structure of this compound, with its two basic centers, could potentially interact with the polyamine binding site on the NMDA receptor, an important allosteric modulatory site. Alternatively, it could serve as a scaffold for developing antagonists at the glycine co-agonist site (GluN1 subunit) or the glutamate binding site (GluN2 subunit).[6][7]

Proposed Experiment:

  • Electrophysiological Studies: Use patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing specific NMDA receptor subtypes to assess whether the compound modulates NMDA-induced currents. This would reveal if it acts as a positive or negative allosteric modulator, or a channel blocker.

Hypothesized Research Application II: Oncology

The pyrrolidine scaffold is increasingly being recognized for its utility in developing anti-cancer agents.[8]

Kinase Inhibitor Scaffolding

The (S)-3-aminopyrrolidine scaffold has been successfully employed to develop dual inhibitors of Abl and PI3K kinases, which are critical targets in chronic myeloid leukemia (CML).[9] The aminopyrrolidine core provides a key interaction point within the kinase ATP-binding pocket. This compound can serve as a valuable fragment for screening against a panel of kinases. The N,N-dimethyl group can be further elaborated to explore deeper pockets within the kinase domain and enhance selectivity.

Signaling Pathway: PI3K/Akt/mTOR

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2->Akt Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Antagonists of Chemokine Receptors

Pyrrolidine-containing derivatives have been identified as potent antagonists of the CXCR4 receptor, which plays a role in cancer metastasis.[10][11] The basic nitrogen of the pyrrolidine ring is often crucial for interacting with acidic residues in the receptor. This compound could be tested for its ability to inhibit CXCL12-induced cell migration in cancer cell lines that overexpress CXCR4.

Hypothesized Research Application III: Synthetic Chemistry Building Block

Beyond its direct biological applications, this compound is a versatile building block for the synthesis of more complex molecules and chemical libraries.

Synthesis of 3,N-Disubstituted Pyrrolidines

The secondary amine of the pyrrolidine ring provides a reactive handle for a wide range of chemical transformations, including N-alkylation, N-arylation, acylation, and reductive amination. This allows for the rapid diversification of the scaffold to generate a library of compounds for high-throughput screening.

General Synthetic Protocol: N-Arylation

  • Reactants: To a solution of this compound (1 equivalent) and an appropriate aryl halide (e.g., aryl bromide, 1.1 equivalents) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(dimethylaminomethyl)pyrrolidine.

Conclusion and Future Outlook

This compound represents a molecule of significant, yet largely untapped, potential. While it may not be a potent bioactive agent in its own right, its true value lies in its identity as a privileged structural motif. For medicinal chemists, it is a versatile starting point for the rational design of novel ligands targeting CNS disorders and cancer. For chemical biologists, it is a tool to probe the structure and function of complex biological systems. The strategic application of this compound in well-designed screening and synthetic campaigns is poised to open new avenues of research and contribute to the development of the next generation of therapeutics.

References

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  • Wang, Y., et al. (2012). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1245-1248. [Link]

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  • Hansen, K. B., et al. (2013). Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site. Journal of Biological Chemistry, 288(46), 33166-33178. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960. [Link]

  • Molecules. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Molecules, 28(12), 4707. [Link]

  • Journal of Medicinal Chemistry. (2011). N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands. Journal of Medicinal Chemistry, 54(1), 357-361. [Link]

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N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] This technical guide focuses on a specific, high-value building block: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride . We will explore its synthesis, inherent chemical attributes, and strategic applications. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing not only theoretical grounding but also actionable, field-proven experimental protocols to accelerate discovery programs.

Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged structure in drug design. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems.[3] This 3D geometry is critical for achieving specific, high-affinity interactions with biological targets. Furthermore, the pyrrolidine motif can enhance aqueous solubility and modulate lipophilicity, key parameters in optimizing a drug candidate's pharmacokinetic profile.[3]

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, in particular, offers a unique combination of features:

  • A Secondary Amine Core: The pyrrolidine nitrogen (N-1) provides a key point for substitution, allowing for the introduction of diverse pharmacophoric elements.

  • A Pendant Tertiary Amine: The dimethylaminomethyl group at the 3-position introduces a basic center, which can be crucial for salt formation, improving solubility, or engaging in specific ionic interactions with a target protein.

  • Defined Stereochemistry: The C-3 position is a stereocenter, enabling the synthesis of enantiomerically pure compounds, a critical requirement for modern therapeutics to minimize off-target effects and improve efficacy.

This building block is an intermediate in the synthesis of compounds targeting a range of disorders, particularly those related to the central nervous system.[4][5]

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyValueSource
Chemical Name N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride-
CAS Number 208711-42-6[6][7]
Molecular Formula C₇H₁₆N₂ · 2HCl[6]
Molecular Weight 201.14 g/mol Calculated
Appearance Solid (Typical)[8]
Canonical SMILES CN(C)CC1CCNC1.Cl.Cl[8]

Note: Data for the dihydrochloride salt. The free base (CAS 69478-75-7) has a molecular weight of 128.22 g/mol . The (R)-enantiomer free base is also available (CAS 132958-72-6).[9]

Synthesis of the Building Block: A Mechanistic Approach

A robust and scalable synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is essential for its use in drug development. A common and efficient strategy involves a multi-step sequence starting from a commercially available pyrrolidine precursor, typically involving reductive amination.

The causality behind this approach is clear: reductive amination is one of the most effective methods for forming C-N bonds in a controlled manner, avoiding the over-alkylation issues often seen with direct alkylation of amines.[10]

Caption: Synthetic workflow for the title compound via reductive amination.

Synthetic Rationale:

  • Step 1: Reductive Amination. The synthesis begins with an N-protected pyrrolidin-3-one. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many reaction conditions but can be removed easily under acidic conditions. The ketone is reacted with dimethylamine (often from a stable salt like dimethylamine hydrochloride) in the presence of a mild reducing agent.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice here.[10][12]

    • Why STAB? Unlike stronger reducing agents like NaBH₄, STAB is selective for the protonated iminium ion intermediate formed in situ and will not readily reduce the starting ketone.[10] This selectivity is crucial for achieving high yields in a one-pot procedure. A Lewis acid like titanium(IV) isopropoxide can be used to activate the ketone and facilitate imine formation.[10]

  • Step 2: Deprotection and Salt Formation. The resulting Boc-protected intermediate is then treated with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether. This cleaves the Boc group, revealing the secondary amine of the pyrrolidine ring and simultaneously forming the hydrochloride salt of both the ring and side-chain amines, yielding the final product.

Applications in Medicinal Chemistry & Organic Synthesis

The true value of this compound lies in its application as a versatile synthon. It is primarily used to introduce the 3-(dimethylaminomethyl)pyrrolidine moiety into larger, more complex molecules. The most common transformation is the acylation of the pyrrolidine nitrogen.

Caption: General workflow for amide bond formation using the title building block.

This building block is particularly valuable in the synthesis of antagonists for various receptors and inhibitors for enzymes, where the pyrrolidine core acts as a rigid scaffold to correctly orient pharmacophoric groups. For instance, derivatives have been explored as DPP-IV inhibitors and JAK-2 inhibitors.[1][2]

Field-Proven Experimental Protocol: Amide Coupling

This protocol describes a reliable, self-validating method for coupling N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride with a generic carboxylic acid.

Objective: To synthesize a target amide via a carbodiimide-mediated coupling reaction.

Materials:

  • N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride (1.0 eq)

  • Carboxylic Acid of interest (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Protocol Steps:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the Carboxylic Acid (1.05 eq).

  • Dissolution: Dissolve the acid in the chosen anhydrous solvent (e.g., DMF).

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes.

    • Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and minimizes potential racemization if the carboxylic acid has a chiral center.[13][14]

  • Amine Addition: In a separate vessel, dissolve N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride (1.0 eq) in a small amount of the same anhydrous solvent. Add the base, DIPEA (3.0 eq), to this solution.

    • Causality: The hydrochloride salt must be neutralized to generate the free, nucleophilic secondary amine. At least 2.0 equivalents of base are required to neutralize the dihydrochloride, and an additional equivalent is used to scavenge the HCl produced during the coupling reaction.[13][15] DIPEA is a non-nucleophilic base and will not compete in the coupling.

  • Coupling Reaction: Add the amine/base solution dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). A typical TLC system might be 10% Methanol in DCM with 0.5% triethylamine.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

  • Characterization (Final Validation): Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the design and synthesis of novel therapeutics. Its defined structure, incorporating both a modifiable secondary amine and a basic tertiary amine on a stereochemically rich scaffold, provides medicinal chemists with a powerful tool to build molecular complexity and optimize biological activity. The synthetic and application protocols detailed herein offer a robust framework for leveraging this building block to its full potential, accelerating the journey from concept to clinical candidate.

References

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  • Valgas, C., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PLoS ONE. [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Request PDF. [Link]

  • MySkinRecipes. (n.d.). 3-(Dimethylamino)pyrrolidine. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddy, G. S., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. [Link]

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  • LookChem. (n.d.). N,N-Dimethyl(pyrrolidin-3-yl)Methanamine hydrochloride. Retrieved from [Link]

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  • Amerigo Scientific. (n.d.). (R)-(+)-3-(Dimethylamino)pyrrolidine (95%). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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A Theoretical and Computational Roadmap for the Pre-Clinical Assessment of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a small molecule featuring a pyrrolidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive compounds.[1] This guide outlines a comprehensive theoretical and computational workflow for the in-depth characterization of this molecule, serving as a roadmap for its evaluation as a potential drug candidate or fragment. By leveraging a suite of in silico techniques—from foundational quantum mechanical analysis to predictive ADMET profiling and target interaction modeling—researchers can establish a robust, data-driven foundation for subsequent experimental validation. This document details the causality behind each computational step, provides actionable protocols, and emphasizes the synergy between theoretical predictions and laboratory-based research in accelerating modern drug discovery.

Introduction: The Rationale for a Computational-First Approach

In contemporary drug discovery, the "fail early, fail cheap" paradigm is essential for mitigating the high attrition rates and costs associated with late-stage failures.[2][3] Computational, or in silico, modeling provides a powerful, resource-efficient means to predict the physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential biological activities of a new chemical entity (NCE) before its synthesis or extensive experimental testing.[4][5]

The subject of this guide, N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, is a tertiary amine built upon a pyrrolidine core. The pyrrolidine ring is a "privileged" scaffold, noted for its three-dimensional character which allows for efficient exploration of pharmacophore space.[1] This guide will use this molecule as a case study to demonstrate a logical, multi-stage theoretical evaluation process.

Part I: Foundational In Silico Characterization

The first step in understanding any potential therapeutic agent is to define its fundamental structural and electronic properties. These characteristics govern how the molecule will behave in a biological system.

Molecular Geometry and Conformational Analysis

Causality: A molecule's 3D conformation is intrinsically linked to its biological function. Flexible structures like N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine can adopt multiple low-energy shapes (conformers). Identifying the most stable and biologically relevant conformers is critical, as this will dictate how it fits into a target's binding site.

Methodology: The conformational landscape is explored using a combination of molecular mechanics (MM) and more accurate quantum mechanics (QM) methods, specifically Density Functional Theory (DFT).[6][7]

Detailed Protocol: Conformational Search and DFT Optimization

  • Initial 3D Structure Generation: Generate the 3D structure of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine using a molecular builder (e.g., Avogadro, ChemDraw).

  • Force Field-Based Conformational Search:

    • Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This quickly generates a wide range of possible conformers.

    • The goal is to identify a pool of low-energy structures within a defined energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Re-optimization and Energy Refinement:

    • Take the unique, low-energy conformers from the MM search and re-optimize their geometries using DFT.[8] A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[7]

    • Perform frequency calculations to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Rank the conformers by their relative Gibbs free energies to identify the most stable structures in a gaseous or implicit solvent environment.

Conformer IDRelative Energy (kcal/mol)Population (%) at 298.15 KKey Dihedral Angle (C-C-N-C)
Conf-01 0.0075.2175.8° (anti)
Conf-02 1.2512.165.2° (gauche)
Conf-03 1.3510.5-68.9° (gauche)
Conf-04 2.502.288.4°
Caption for Table 1: Hypothetical relative energies and Boltzmann populations of the most stable conformers of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine calculated at the B3LYP/6-31G(d) level of theory.
Quantum Chemical Calculations: Electronic Properties

Causality: The distribution of electrons within a molecule dictates its reactivity, polarity, and ability to form non-covalent interactions like hydrogen bonds. Mapping these properties is essential for predicting how the molecule will interact with biological targets.

Methodology: Using the lowest-energy conformer from DFT calculations, further analyses are performed to compute key electronic descriptors.

  • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue). This is crucial for predicting sites of hydrogen bonding and other electrostatic interactions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between them relates to the molecule's stability.

G cluster_0 Foundational Analysis Structure Initial 3D Structure ConfSearch Conformational Search (MM) Structure->ConfSearch Input DFTOpt DFT Optimization & Frequencies ConfSearch->DFTOpt Low-energy candidates Conformers Ranked Conformers (ΔG) DFTOpt->Conformers Thermodynamic data Electronics Electronic Properties (MEP, HOMO/LUMO) Conformers->Electronics Global Minimum Input G cluster_1 Molecular Docking Workflow PDB Select Target (PDB) PrepReceptor Prepare Receptor PDB->PrepReceptor Grid Define Binding Site (Grid Box) PrepReceptor->Grid PrepLigand Prepare Ligand (Lowest Energy Conformer) PrepLigand->Grid Dock Execute Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Poses & Scoring Dock->Analyze

Caption for Diagram 2: A simplified workflow for a molecular docking experiment.

Conclusion

This guide has presented a structured, multi-faceted theoretical approach to the characterization of this compound. By systematically evaluating its conformational, electronic, physicochemical, and pharmacokinetic properties in silico, a comprehensive profile can be generated with minimal initial investment of time and resources. The insights gained from these computational studies—from identifying the most stable conformers to predicting metabolic liabilities and hypothesizing potential biological targets—provide an invaluable foundation for guiding efficient and focused experimental validation. This synergy between theory and experiment is the hallmark of modern, rational drug design.

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Methodological & Application

protocol for using N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride in [specific reaction]

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine as a Ligand in Palladium-Catalyzed C-N Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the application of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride as a bidentate diamine ligand in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry. The pyrrolidine motif is a privileged scaffold in medicinal chemistry and catalysis, and its derivatives are crucial as ligands, organocatalysts, and chiral controllers.[1][2] This document delves into the mechanistic rationale, provides a detailed, field-proven experimental protocol for a model Buchwald-Hartwig amination, and offers insights into reaction optimization and troubleshooting. The target audience includes researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules.

Introduction: The Role of Diamine Ligands in Catalysis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Among these, the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and organic materials.[4] The success of these reactions is critically dependent on the choice of ligand, which modulates the stability, reactivity, and selectivity of the palladium catalyst.

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a bidentate diamine ligand featuring both a secondary and a tertiary amine. This structure allows it to form a stable five-membered chelate ring with the palladium center. Such chelation enhances the stability of the catalytic species and promotes the crucial reductive elimination step, leading to higher reaction efficiency.[5] While phosphine ligands are common, simple and inexpensive amine-based ligands have emerged as highly effective alternatives.[5] This guide focuses on the practical application of this ligand in a representative C-N coupling reaction.

Key Properties of this compound
PropertyValue
CAS Number 208711-42-6[6]
Molecular Formula C₇H₁₆N₂ · 2HCl
Molecular Weight 201.14 g/mol [6]
Appearance Solid
Storage Store at room temperature in a dry, well-ventilated area.[7]

Note: The compound is supplied as a hydrochloride salt. The active ligand (free amine) is generated in situ through the addition of a base.

Mechanistic Rationale and the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The bidentate diamine ligand plays a pivotal role in stabilizing the palladium intermediates at each stage.

Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) (Aryl Halide Complex) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx R'-NH₂ PdII_Amine [Ar-Pd(II)-NHR'(L)]+X- (Amine Complex) LigandEx->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot + Base - Base-H+X- PdII_Amido Ar-Pd(II)-NR'(L) (Amido Complex) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NHR' Product RedElim->Product

Caption: The Buchwald-Hartwig C-N cross-coupling catalytic cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination : The amine nucleophile displaces the halide from the palladium center. The diamine ligand (L) remains coordinated, stabilizing the complex.

  • Deprotonation : A base removes a proton from the coordinated amine, forming a palladium-amido complex. This is often the rate-determining step.

  • Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the arylamine product.[8][4]

The use of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine provides a strong chelation effect, which can accelerate the reductive elimination step, thereby increasing the overall reaction rate and preventing catalyst decomposition.

Experimental Protocol: Buchwald-Hartwig Amination

This section details a representative protocol for the coupling of 4-bromotoluene with aniline.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromotoluene171.04171 mg1.01.0
Aniline93.13112 mg (110 µL)1.21.2
Pd₂(dba)₃915.7218.3 mg0.02 (0.04 Pd)0.02
Ligand HCl Salt 201.1420.1 mg0.10.1
Sodium tert-butoxide96.10135 mg1.41.4
Anhydrous Toluene-5 mL--
Safety and Handling Precautions
  • Reagents : Palladium catalysts are toxic and should be handled in a fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Aniline is toxic.[9]

  • Atmosphere : The reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile).[7]

Step-by-Step Procedure
  • Vessel Preparation : Add a magnetic stir bar to a 25 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

  • Reagent Addition : To the flask, add sodium tert-butoxide (135 mg), Pd₂(dba)₃ (18.3 mg), and this compound (20.1 mg).

    • Scientist's Note: The base is added first to neutralize the ligand's hydrochloride salt upon solvent addition, generating the active free-amine ligand in situ.

  • Evacuation and Refill : Briefly evacuate the flask and backfill with inert gas. Repeat this two more times to ensure all reagents are under an inert atmosphere.

  • Solvent and Substrate Addition : Add anhydrous toluene (5 mL) via syringe. Add 4-bromotoluene (171 mg) followed by aniline (110 µL).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Work-up :

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(p-tolyl)aniline.

Experimental Workflow Diagram

Workflow Start Start Setup Prepare Schlenk Flask (Inert Atmosphere) Start->Setup AddSolids Add Base, Pd₂(dba)₃, and Ligand HCl Setup->AddSolids Inerting Evacuate / Backfill (3x) AddSolids->Inerting AddLiquids Add Toluene, Aryl Bromide, Amine Inerting->AddLiquids React Heat at 100 °C (12-24 h) AddLiquids->React Monitor Monitor by TLC/GC-MS React->Monitor Monitor->React Incomplete Workup Quench, Extract, Dry, Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Step-by-step experimental workflow for the C-N coupling protocol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent/reagents.3. Ineffective base.1. Ensure a rigorously inert atmosphere; use fresh catalyst.2. Use freshly distilled/dried solvents.3. Use a fresh bottle of base; consider a stronger base like LHMDS if needed.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reaction temperature too high.2. Presence of water.1. Lower the reaction temperature (e.g., to 80-90 °C).2. Ensure all reagents and solvents are scrupulously dry.
Dark Black Solution / Catalyst Decomposition 1. Oxygen contamination.2. Ligand degradation or insufficient ligand loading.1. Improve inert atmosphere technique.2. Increase ligand loading slightly (e.g., to 0.12 equiv.).

Conclusion

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine serves as an effective and accessible bidentate diamine ligand for palladium-catalyzed C-N cross-coupling reactions. Its ability to form a stable chelate with the palladium center enhances catalytic activity and stability. The protocol described herein provides a robust and reliable method for the synthesis of N-aryl amines, a critical transformation for professionals in pharmaceutical and materials science research. By understanding the mechanistic principles and adhering to rigorous experimental technique, researchers can successfully leverage this versatile ligand to construct complex molecular architectures.

References

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The Strategic Incorporation of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the design of novel therapeutics.[1] Its prevalence in a multitude of natural products, alkaloids, and FDA-approved drugs underscores its significance as a "privileged scaffold".[2][3] The inherent structural features of the pyrrolidine moiety—such as its three-dimensional sp³-hybridized character, its ability to engage in hydrogen bonding, and its basic nitrogen atom—provide medicinal chemists with a versatile toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Specifically, the non-planar, puckered nature of the ring allows for a more comprehensive exploration of chemical space compared to its flat aromatic counterparts, which can lead to enhanced target affinity and selectivity.

This application note focuses on a particularly valuable building block: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride . This molecule offers two key points of diversity: the secondary amine of the pyrrolidine ring and the tertiary amine of the dimethylaminomethyl group. This dual functionality makes it an attractive intermediate for constructing complex molecules, particularly in the realm of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Physicochemical Properties and Strategic Advantages

The hydrochloride salt of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine ensures good aqueous solubility and stability, making it amenable to a wide range of reaction conditions. The presence of the dimethylaminomethyl side chain can significantly influence a drug candidate's properties. The tertiary amine can serve as a protonatable center, enhancing aqueous solubility at physiological pH, a critical factor for oral bioavailability. Furthermore, this basic handle can form crucial ionic interactions with acidic residues in a biological target's binding site.

PropertyValueSource
Molecular FormulaC₇H₁₇ClN₂ChemScene[4]
Molecular Weight164.68 g/mol ChemScene[4]
AppearanceWhite to off-white powderEvitaChem[5]
SolubilitySoluble in waterImplied by hydrochloride salt
pKa (predicted)~9.5-10.5 (pyrrolidine N), ~8.5-9.5 (dimethylamino N)General chemical knowledge

Application in Kinase Inhibitor Synthesis: A Representative Workflow

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase, and a "solvent-exposed" side chain that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[2] The N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine moiety is an excellent candidate for this solvent-exposed region.

The following diagram and protocol illustrate a general workflow for incorporating this building block into a generic kinase inhibitor scaffold via amide bond formation.

G A Heterocyclic Core (e.g., pyrazole, indole) B Activation of Carboxylic Acid (EDC, HOBt, DIEA) A->B Carboxylic acid functionalized core D Amide Coupling B->D Activated Ester C N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine •HCl C->D Nucleophilic Amine E Purification (Chromatography) D->E F Final Kinase Inhibitor E->F

Caption: General workflow for amide coupling of the building block.

Experimental Protocol: Synthesis of a Representative N-(pyrrolidin-3-ylmethyl) Heterocyclic Carboxamide

This protocol details the amide coupling of this compound with a generic heterocyclic carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Materials:

  • Heterocyclic carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.5 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIEA (3.0 eq) to neutralize the hydrochloride and provide a basic environment for the coupling reaction.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-(pyrrolidin-3-ylmethyl) heterocyclic carboxamide.

Rationale for Experimental Choices:

  • EDC/HOBt: This is a classic and reliable carbodiimide-mediated coupling system. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.

  • DIEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction without competing in the coupling reaction.

  • DMF: A polar apathetic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Structure-Activity Relationship (SAR) Insights

The incorporation of the N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine moiety can provide valuable SAR insights.[6][7][8][9][10]

SAR Core Kinase Hinge Binding Motif Pyrrolidine Improves Solubility Provides 3D Vector Core->Pyrrolidine Linker (e.g., Amide) Sidechain Basic Handle for Salt Formation & Target Interaction

Caption: Key structural components and their contributions to activity.

  • Pyrrolidine Ring: The stereochemistry at the 3-position of the pyrrolidine ring can be critical for optimal interaction with the target protein. Exploration of both (R)- and (S)-enantiomers is often a key step in lead optimization. The pyrrolidine nitrogen can be further substituted to explore additional vectors into the solvent-exposed region of the binding pocket.

  • Dimethylaminomethyl Side Chain: The length and basicity of this side chain can be modulated. For instance, replacing the dimethylamino group with other amines (e.g., piperidine, morpholine) can impact potency, selectivity, and ADME properties. The basicity of this group can also be fine-tuned to optimize cellular permeability and target engagement.

Conclusion

This compound is a high-value building block for medicinal chemists. Its inherent structural and physicochemical properties make it a strategic component in the design of novel therapeutics, particularly in the development of kinase inhibitors. The protocols and insights provided in this application note offer a framework for the effective utilization of this versatile scaffold in drug discovery programs.

References

  • Mahardika, R. G., et al. (2023). The synthetic route of sunitinib derivatives by modification of solvent-exposed region. ResearchGate. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
  • US Patent US20110092717A1. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Bhat, A., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114911.
  • WO Patent WO2012059941A1. (2012). Process for preparation of sunitinib malate and salts thereof.
  • Lin, Y.-L., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913.
  • Lin, Y.-L., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB - 4X2I). Available at: [Link]

  • Shakya, T., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. Available at: [Link]

  • CN Patent CN103387565B. (2014). The preparation method of Axitinib.
  • Hylsová, M., et al. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
  • Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]

  • Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). Quizartinib. Available at: [Link]

  • Zakharian, T. Y., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Shakya, T., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed. Available at: [Link]

  • Singh, I., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Semantic Scholar. Available at: [Link]

  • Lisovenko, N. Y., & Rubtsov, A. E. (2011). Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride. Russian Journal of Organic Chemistry, 47(3), 466–467.
  • Xie, J., & Chen, W. (2025). New FDA drug approvals for 2024: Synthesis and clinical application. European Journal of Medicinal Chemistry, 285, 117241.
  • Hrynko, M. O., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. Available at: [Link]

  • Hrynko, M. O., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

  • Dayananda, A. S., et al. (2011). N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)propanaminium chloride.

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Application Notes & Protocols: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride as a Promising Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Pyrrolidine-Based Diamine Ligands

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and catalysis.[1][2][3][4] Its rigid, five-membered ring structure and the stereochemical information that can be readily installed make it an ideal backbone for the design of chiral ligands and organocatalysts.[2][5][6] N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride, a chiral diamine, presents an intriguing yet underexplored candidate for applications in asymmetric catalysis. The presence of two nitrogen atoms with different steric and electronic environments—a secondary amine within the pyrrolidine ring and a tertiary dimethylamino group—suggests its potential as a bidentate ligand for a variety of transition metals.

While direct, peer-reviewed applications of this compound in catalysis are not extensively documented, its structural similarity to other well-established pyrrolidine-based diamine and amino alcohol ligands allows for the formulation of prospective applications and robust protocols. This guide will, therefore, draw upon established principles and analogous systems to provide a comprehensive overview of its potential uses in key catalytic transformations, including asymmetric transfer hydrogenation and palladium-catalyzed cross-coupling reactions.

Predicted Applications & Mechanistic Rationale

Based on the structural features of this compound, two primary areas of catalytic application can be proposed:

  • Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: Chiral diamines are highly effective ligands for ruthenium (Ru) catalysts in the asymmetric transfer hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively.[7][8][9][10][11] The two nitrogen atoms of the ligand can coordinate to the metal center, creating a chiral environment that directs the hydride transfer from a hydrogen donor (e.g., isopropanol or formic acid) to one face of the substrate, leading to high enantioselectivity.

  • Palladium-Catalyzed Cross-Coupling Reactions: Pyrrolidine-containing ligands have been employed in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-H activation/functionalization.[1][12][13][14] The ligand can stabilize the palladium catalyst and influence its reactivity and selectivity.

Visualizing the Catalytic Cycle in Asymmetric Transfer Hydrogenation

ATH_Mechanism Ru_precatalyst [Ru(arene)Cl2]2 Active_Ru_H Active Ru-Hydride Species Ru_precatalyst->Active_Ru_H  + Ligand, Base, H-donor Coordination_complex Chiral Ru-Ligand-Substrate Complex Active_Ru_H->Coordination_complex  + Ketone Ketone Prochiral Ketone (R1-CO-R2) Alcohol Chiral Alcohol H_donor Hydrogen Donor (e.g., i-PrOH) H_acceptor Hydrogen Acceptor (e.g., Acetone) Ligand N,N-Dimethyl-1- (pyrrolidin-3-yl)methanamine Coordination_complex->Active_Ru_H  + H-donor, - H-acceptor Coordination_complex->Alcohol Hydride Transfer

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocols

Disclaimer: The following protocols are based on established procedures for structurally similar ligands. Optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time, and solvent) is highly recommended for the specific substrate and ligand.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate, using an in situ prepared catalyst from [Ru(p-cymene)Cl₂]₂ and this compound.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)

  • This compound

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol, 1 mol% Ru).

    • Add this compound (e.g., 0.011 mmol, 1.1 mol% per Ru).

    • Add anhydrous isopropanol (e.g., 2.0 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for ligand exchange and pre-catalyst formation.

  • Reaction Setup:

    • In a separate vial, prepare a solution of acetophenone (e.g., 0.5 mmol) in anhydrous isopropanol (e.g., 3.0 mL).

    • Prepare a solution of the base (e.g., 0.1 M KOH in i-PrOH). Add the base to the catalyst mixture (e.g., 0.05 mmol). The color of the solution should change, indicating the formation of the active catalyst.

    • Transfer the acetophenone solution to the activated catalyst mixture via syringe.

  • Reaction and Monitoring:

    • Stir the reaction mixture at a specified temperature (e.g., 40 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Quantitative Data for Analogous Systems:

Ligand TypeSubstrateCatalyst SystemConversion (%)ee (%)
Chiral Diamine/RuAromatic Ketones[Ru(arene)(diamine)]>95up to 99
Chiral Diamine/RuAromatic Imines[Ru(arene)(diamine)]>90up to 98

Data is representative of typical results found in the literature for similar ligand systems.[7][9]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of a secondary amine with an aryl bromide, a reaction where pyrrolidine-based ligands can be effective.[12][13]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Secondary amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed microwave vial

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd).

    • Add the this compound ligand (e.g., 0.04 mmol, 4 mol%). Note: The hydrochloride salt may need to be neutralized or a stronger base used.

    • Add the sodium tert-butoxide base (e.g., 1.4 mmol).

    • Add the aryl bromide (e.g., 1.0 mmol) and the secondary amine (e.g., 1.2 mmol).

    • Add anhydrous toluene (e.g., 5 mL).

  • Reaction and Monitoring:

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow for Ligand Application in a Catalytic Reaction

Ligand_Application_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase ligand_synthesis Ligand Synthesis/ Procurement reaction_setup Reaction Setup (Inert Atmosphere) ligand_synthesis->reaction_setup catalyst_precursor Metal Precursor Selection catalyst_precursor->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup catalyst_formation In situ Catalyst Formation reaction_setup->catalyst_formation reaction_execution Reaction Execution & Monitoring (TLC/GC) catalyst_formation->reaction_execution workup Workup & Crude Purification reaction_execution->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, ee%) purification->analysis

Caption: General workflow for employing the ligand in a catalytic reaction.

Troubleshooting and Considerations

  • Ligand Solubility: The hydrochloride salt of the ligand may have limited solubility in non-polar organic solvents. It may be necessary to use the free base form of the ligand, which can be generated by treatment with a suitable base and extraction.

  • Base Sensitivity: The choice of base is crucial in both ATH and cross-coupling reactions. Strong bases like NaOtBu are common in cross-coupling, while milder bases like KOH or carbonates are often used in ATH. The base can also deprotonate the secondary amine of the pyrrolidine ring, which might influence its coordination to the metal.

  • Catalyst Activation: For Ru-catalyzed ATH, an activation step involving heating the ruthenium precursor with the ligand and a base in the hydrogen donor solvent is often necessary to form the active hydride species.

  • Air and Moisture Sensitivity: Many catalysts and reagents used in these reactions are sensitive to air and moisture. Therefore, the use of anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) is essential for reproducibility and high catalytic activity.

Conclusion

This compound holds significant promise as a chiral diamine ligand for asymmetric catalysis. While direct applications are yet to be widely reported, its structural analogy to successful ligands in asymmetric transfer hydrogenation and palladium-catalyzed cross-coupling provides a strong rationale for its exploration in these areas. The protocols and considerations outlined in this guide offer a solid starting point for researchers to investigate the catalytic potential of this intriguing molecule. Further research and development are warranted to fully elucidate its scope and utility in the synthesis of valuable chiral compounds.

References

  • Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University.
  • Süss-Fink, G., et al. (2007). Water-soluble arene ruthenium catalysts containing sulfonated diamine ligands for asymmetric transfer hydrogenation of α-aryl ketones and imines in aqueous solution. Green Chemistry.
  • Süss-Fink, G., et al. (2007). Water-soluble arene ruthenium catalysts containing sulfonated diamine ligands for asymmetric transfer hydrogenation of α-aryl ketones and imines in aqueous solution. Sci-Hub.
  • (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
  • (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics.
  • Zhang, B., et al. (2011). Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation Using Unsymmetrical Vicinal Diamine‐Based Ligands: Dramatic Substituent Effect on Catalyst Efficiency. European Journal of Organic Chemistry.
  • Roszkowski, P., et al. (2013). ChemInform Abstract: Synthesis of New Mono‐N‐tosylated Diamine Ligands Based on (R)‐(+)‐Limonene and Their Application in Asymmetric Transfer Hydrogenation of Ketones and Imines. ChemInform.
  • BenchChem. (2025). A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis.
  • (n.d.). Chiral Pyrrolidine Diamines as Efficient Ligands in Asymmetric Synthesis. Semantic Scholar.
  • (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar.
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (n.d.). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. PubMed Central.
  • (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.
  • (n.d.). Synthesis of pyrrolidin-3-ylethanethanioate derivative. ResearchGate.

Sources

Application Notes & Protocols: The Strategic Use of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its utility as a versatile scaffold.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][2] Furthermore, the stereogenic centers inherent to many pyrrolidine derivatives provide a sophisticated tool for modulating a molecule's biological activity and pharmacokinetic profile.[1][2] Pyrrolidine and its derivatives are not only key pharmacophores but also serve as indispensable building blocks in the synthesis of complex pharmaceutical agents, including analgesics, anti-inflammatory compounds, and antimicrobials.[3]

This guide focuses on a specific, highly functionalized pyrrolidine derivative: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride . We will explore its application as a nucleophilic building block in the synthesis of a key intermediate for Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and certain cancers.[4][5]

Core Application: Synthesis of a Pyrrolopyrimidine Intermediate for JAK Inhibitors

The Janus kinase (JAK) family of enzymes are central to signaling pathways that regulate immune responses and cell growth.[6] Small molecule inhibitors of JAKs have demonstrated significant therapeutic benefit.[4] A common structural motif in many JAK inhibitors is a pyrrolo[2,3-d]pyrimidine core. The synthesis of these inhibitors often involves the coupling of a functionalized heterocyclic core with a substituted amine.

Here, we detail the application of this compound in a nucleophilic aromatic substitution (SNAr) reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield a key pharmaceutical intermediate.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 position towards nucleophilic attack. The secondary amine of the deprotonated N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine acts as the nucleophile, displacing the chloride leaving group.

Experimental Protocol: Synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol outlines the synthesis of a key intermediate for JAK inhibitors.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl208711-42-6197.14Manchester Organics
4-chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.57Sigma-Aldrich
Diisopropylethylamine (DIPEA)7087-68-5129.24Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Fisher Scientific
BrineN/AN/AIn-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.07 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the suspension until the solid is well-dispersed. Add diisopropylethylamine (DIPEA, 2.2 mL, 12.68 mmol, 2.5 equiv.) to the mixture. The DIPEA acts as a non-nucleophilic base to deprotonate the hydrochloride salt and the secondary amine of the pyrrolidine derivative, generating the active nucleophile in situ.

  • Addition of Electrophile: Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.78 g, 5.07 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (50 mL).

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired product, N-methyl-N-(pyrrolidin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Expected Results
ParameterExpected Value
Yield 75-85%
Purity (HPLC) >98%
Appearance Off-white to pale yellow solid

Visualizing the Synthesis

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Work-up & Purification A N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl E Heat to 80°C Stir for 12-18h A->E B Anhydrous DMF B->E C DIPEA C->E D 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Reaction Monitoring (TLC/LC-MS) E->F G Cool to RT F->G Reaction Complete H Quench with NaHCO₃ Extract with EtOAc G->H I Wash with Brine H->I J Dry over MgSO₄ Concentrate I->J K Column Chromatography J->K L Final Product: N-methyl-N-(pyrrolidin-3-ylmethyl)- 7H-pyrrolo[2,3-d]pyrimidin-4-amine K->L

Caption: Workflow for the synthesis of the pyrrolopyrimidine intermediate.

Reaction Mechanism Diagram

Reaction_Mechanism Pyrrolidine N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Intermediate Meisenheimer Complex (Intermediate) Pyrrolidine->Intermediate + Chloropyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Chloropyrimidine->Intermediate Product N-methyl-N-(pyrrolidin-3-ylmethyl)- 7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate->Product - Cl⁻ Chloride Cl⁻ DIPEA DIPEA DIPEA_H DIPEA-H⁺ DIPEA->DIPEA_H Base

Caption: Simplified SNAr mechanism for the coupling reaction.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocol detailed herein provides a robust and reproducible method for the synthesis of a key pyrrolopyrimidine intermediate for JAK inhibitors. The principles of nucleophilic aromatic substitution are fundamental to this transformation and are widely applicable in medicinal chemistry. Further exploration of chiral variants of this pyrrolidine derivative will undoubtedly lead to the discovery of novel therapeutics with enhanced selectivity and efficacy.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

  • Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in medicinal chemistry.
  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Journal of Pharmaceutical Sciences.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4987.
  • Shawky, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2020). IOP Conference Series: Materials Science and Engineering, 782, 022075.
  • Tofacitinib synthesis. (2018). Arkivoc, 2018(4), 223-243. [Link]

  • Nucleophilic Substitution Reactions in Halogenoalkanes. Cognito. [Link]

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Application Notes and Protocols for the Functionalization of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a versatile synthetic building block characterized by a pyrrolidine ring, which contains a reactive secondary amine, and a dimethylaminomethyl side chain at the 3-position. Commonly supplied as a stable hydrochloride salt, this compound is a valuable synthon in medicinal chemistry and drug discovery.[1] The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, and the ability to selectively functionalize its secondary amine allows for the systematic exploration of structure-activity relationships (SAR).[1]

The presence of the hydrochloride salt form is a critical experimental consideration. The protonated pyrrolidine nitrogen is non-nucleophilic, necessitating its neutralization to the free base form to engage in reactions such as N-alkylation and N-acylation. This guide provides an in-depth analysis of the compound's reactivity and offers detailed, field-proven protocols for its successful functionalization, with a focus on reductive amination and N-acylation—two cornerstone transformations in modern organic synthesis.

Section 1: Compound Profile and Essential Handling

Before commencing any reaction, it is imperative to understand the physicochemical properties and handling requirements of the starting material.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride[2][3]
CAS Number 208711-42-6[2][3]
Molecular Formula C₇H₁₆N₂ · 2HCl[2]
Molecular Weight 201.14 g/mol [2]
Appearance Typically a solid
Free Base CAS 99724-17-1[4]
Free Base MW 128.22 g/mol [4]
The Critical Role of Deprotonation

The commercially available hydrochloride salt is stable and easy to handle. However, the protonated secondary amine of the pyrrolidine ring is electrophilic, not nucleophilic. To unmask its reactivity, the amine must be deprotonated to its free base form. This is typically achieved in situ by the addition of a suitable base.

  • Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. For reactions that generate an acidic byproduct (e.g., N-acylation with an acyl chloride), a second equivalent of base is necessary to scavenge the acid produced.

  • Base Selection: The choice of base is critical. Non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred as they are strong enough to deprotonate the ammonium salt but will not compete as nucleophiles in the primary reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

  • Hazards: This compound and its derivatives should be handled as potential irritants. Safety data sheets for similar amine hydrochlorides indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][6]

Section 2: N-Alkylation via Reductive Amination

Reductive amination is one of the most robust and widely utilized methods for the N-alkylation of secondary amines.[7][8] It offers significant advantages over direct alkylation with alkyl halides, most notably the prevention of over-alkylation, which can lead to the formation of quaternary ammonium salts.[8][9] The reaction proceeds in a one-pot fashion by first forming an iminium ion from the condensation of the amine with an aldehyde or ketone, followed by the in situ reduction of this intermediate to the corresponding tertiary amine.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A 1. Dissolve Amine HCl (1 eq) & Aldehyde (1.1 eq) in DCM B 2. Add Base (e.g., TEA, 1.1 eq) to neutralize & form free amine A->B C 3. Stir at RT for 30-60 min to allow iminium ion formation B->C D 4. Add NaBH(OAc)3 (1.5 eq) in portions C->D E 5. Monitor by TLC/LC-MS (2-12 h) D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with DCM, Dry (Na2SO4) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify via Silica Gel Column Chromatography H->I

Sources

Application Note: Quantitative Analysis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. As a polar, aliphatic amine, this compound presents unique analytical challenges, including poor retention in traditional reversed-phase chromatography and the absence of a strong native chromophore. This guide offers detailed, field-proven protocols for three distinct, robust analytical techniques: a primary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requiring pre-column derivatization, and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The causality behind critical experimental choices, from sample preparation to instrument parameters, is explained to empower researchers in adapting these methods. All protocols are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guideline for the Validation of Analytical Procedures.[1][2][3]

Introduction and Analytical Strategy

This compound is a substituted pyrrolidine derivative. Such structures are common motifs in pharmaceutical development, often appearing as key intermediates, impurities, or degradation products. Accurate quantification is therefore critical for process control, quality assurance, and regulatory compliance.

The primary analytical challenges associated with this analyte are:

  • High Polarity: The molecule is highly polar and hydrophilic, leading to minimal or no retention on conventional C18 reversed-phase HPLC columns.[4]

  • Lack of Chromophore: The aliphatic amine structure does not possess a significant ultraviolet (UV) chromophore, rendering direct UV detection insensitive for trace-level quantification.[5]

  • Volatility: As a hydrochloride salt, the compound is non-volatile, precluding direct analysis by Gas Chromatography (GC) without derivatization.

To address these challenges, this guide presents three distinct analytical strategies, each with its own merits depending on the available instrumentation, required sensitivity, and sample matrix complexity.

  • LC-MS/MS: The gold standard for this application. It offers unparalleled sensitivity and specificity, directly measures the underivatized analyte, and is highly effective for complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[6]

  • HPLC-UV with Pre-Column Derivatization: A robust and accessible alternative when mass spectrometry is unavailable. The analyte is chemically tagged with a UV-active molecule, allowing for sensitive detection. This approach requires careful optimization of the derivatization reaction.

  • GC-MS: A viable, high-resolution technique, particularly for impurity profiling where volatile contaminants are also of interest. It necessitates a derivatization step to render the analyte volatile and thermally stable.

Guiding Principles: Method Validation

All analytical methods intended for pharmaceutical quality control must be validated to ensure they are fit for purpose. The protocols herein are designed with validation in mind, adhering to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][7] Key parameters that must be formally evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Primary Recommended Protocol: LC-MS/MS Quantification

This method leverages HILIC for retention of the polar analyte, coupled with the high sensitivity and specificity of tandem mass spectrometry. It is the most effective approach for trace-level quantification in drug substances or formulated products.

Rationale for Method Selection

HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, creating an aqueous-rich layer on the surface of the stationary phase. Polar analytes, like the target compound, can partition into this layer, resulting in retention that is tunable by adjusting the water content of the mobile phase.[4][6] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition, eliminating interferences from the sample matrix.[8][9]

Experimental Workflow Diagram

LCMSMS_Workflow A Sample Preparation (Accurate Weighing & Dilution) B HILIC Separation (e.g., Amide Column) A->B Injection C Electrospray Ionization (ESI+) (Analyte Ionization) B->C Elution D Tandem Mass Spectrometry (MRM: Precursor -> Product Ion) C->D Ion Transfer E Data Acquisition & Analysis (Quantification vs. Cal Curve) D->E Signal Processing

Caption: LC-MS/MS workflow for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.

Step-by-Step Protocol
  • Preparation of Standards and Samples:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 90:10 acetonitrile:water mixture.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL). The diluent should be 90:10 acetonitrile:water to minimize peak distortion.[4]

    • For the test sample (e.g., drug substance), accurately weigh approximately 25 mg and dissolve in the diluent to a final volume of 25.0 mL. Further dilute as necessary to fall within the calibration range.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[10]

    • Software: Agilent MassHunter or equivalent.

    Parameter Value Rationale
    LC Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide stationary phase provides excellent retention and peak shape for polar amines in HILIC mode.
    Mobile Phase A 10 mM Ammonium Formate in Water, 0.1% Formic AcidAmmonium formate acts as a buffer and improves peak shape. Formic acid aids in protonation for ESI+.
    Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, 0.1% Formic AcidHigh organic content drives HILIC retention.
    Gradient 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)Gradient elution ensures separation from other polar components and efficient column re-equilibration.
    Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
    Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
    Injection Vol. 2 µLSmall volume minimizes solvent effects and prevents column overload.
    Ionization Mode Electrospray Ionization (ESI), PositiveThe tertiary and secondary amine groups are readily protonated.
    Gas Temp. 250 °COptimal for desolvation.
    Gas Flow 14 L/min
    Nebulizer 35 psi
    Sheath Gas Temp. 350 °C
    Sheath Gas Flow 11 L/min
    Capillary Voltage 3500 V
    MRM Transition Determine empirically. Expected: [M+H]⁺ → fragmentThe precursor ion will be the protonated molecule. Product ions should be determined by infusing a standard solution and performing a product ion scan.
  • Data Analysis and System Suitability:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. Use a linear regression with a 1/x weighting.

    • System Suitability: Inject a mid-level standard five times. The relative standard deviation (RSD) of the peak areas should be ≤ 5.0%. The peak tailing factor should be between 0.8 and 1.5.

Alternative Protocol: HPLC-UV with Pre-Column Derivatization

This method is suitable for laboratories without access to LC-MS. It involves a chemical reaction to attach a UV-absorbing moiety to the analyte, enabling sensitive detection.

Rationale for Method Selection

Since the analyte is UV-inactive, derivatization is mandatory.[5] Dansyl chloride is a classic derivatizing agent for primary and secondary amines. It reacts in a basic medium to form a highly fluorescent and UV-absorbent sulfonamide derivative. The resulting derivative is more hydrophobic, making it well-suited for reversed-phase HPLC.

Experimental Workflow Diagram

HPLCUV_Workflow A Sample Preparation (Weighing & Dilution) B Derivatization Reaction (Analyte + Dansyl Chloride) A->B Aliquot C RP-HPLC Separation (C18 Column) B->C Injection D UV/DAD Detection (e.g., 340 nm) C->D Elution E Data Acquisition & Analysis (Quantification vs. Cal Curve) D->E Signal Processing

Caption: HPLC-UV workflow with pre-column dansyl chloride derivatization.

Step-by-Step Protocol
  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water and adjust pH with NaOH.

    • Dansyl Chloride Solution (5 mg/mL): Dissolve dansyl chloride in acetone. Prepare fresh daily.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a microvial, add 200 µL of Borate Buffer.

    • Add 200 µL of the Dansyl Chloride Solution.

    • Vortex the vial and heat at 60 °C for 30 minutes in a heating block.

    • Cool to room temperature. Add 100 µL of a quenching solution (e.g., 2% methylamine solution) to react with excess dansyl chloride.

    • Vortex and let stand for 10 minutes. The sample is ready for injection.

  • HPLC-UV Instrumentation and Conditions:

    Parameter Value Rationale
    HPLC System Agilent 1260 Infinity II or equivalent
    Detector Diode Array Detector (DAD)
    LC Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Standard C18 column provides good retention for the hydrophobic dansyl derivative.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
    Mobile Phase B Acetonitrile
    Gradient 50% B to 90% B over 15 minutesA typical gradient for separating derivatized compounds from reagent peaks.
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection λ 340 nmWavelength for optimal absorbance of the dansyl derivative.
  • Data Analysis and System Suitability:

    • Construct a calibration curve using the derivatized standards.

    • System Suitability: Inject a derivatized mid-level standard five times. The RSD of the peak areas should be ≤ 5.0%, and the tailing factor should be between 0.8 and 2.0. Ensure baseline resolution between the analyte peak and the major excess reagent peaks.

Alternative Protocol: GC-MS Quantification

This method can be used if GC-MS is the preferred platform. It requires derivatization to increase the volatility and thermal stability of the analyte.

Rationale for Method Selection

Silylation is a common derivatization technique for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on amines and hydroxyls to replace them with a non-polar trimethylsilyl (TMS) group, making the molecule volatile.[11] Mass spectrometry provides definitive identification and quantification.

Experimental Workflow Diagram

GCMS_Workflow A Sample Preparation (Evaporation to Dryness) B Derivatization Reaction (Analyte + BSTFA) A->B Reconstitution C GC Separation (e.g., DB-5ms Column) B->C Injection D Electron Ionization (EI) & Mass Spectrometry C->D Elution E Data Acquisition & Analysis (Quantification vs. Cal Curve) D->E Signal Processing

Caption: GC-MS workflow with silylation derivatization.

Step-by-Step Protocol
  • Sample Preparation and Derivatization:

    • Prepare standard and sample solutions in a volatile solvent like methanol.

    • Pipette a known volume (e.g., 200 µL) into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylation reagents are water-sensitive.

    • Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 45 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    Parameter Value Rationale
    GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
    GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)A general-purpose, low-polarity column suitable for a wide range of derivatized compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 250 °C
    Injection Mode Split (e.g., 20:1)Prevents column overload.
    Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The program should be optimized to separate the analyte from derivatization byproducts.
    Ion Source Electron Ionization (EI) at 70 eVStandard EI energy for fragmentation and library matching.
    Source Temp. 230 °C
    Quad Temp. 150 °C
    Acquisition Selected Ion Monitoring (SIM)Monitor 3-4 characteristic ions of the derivatized analyte for quantification and confirmation.
  • Data Analysis and System Suitability:

    • Construct a calibration curve using the derivatized standards.

    • System Suitability: Inject a derivatized mid-level standard five times. The RSD of the peak areas should be ≤ 10.0%.

Summary of Methods

Method Principle Advantages Disadvantages Best For
LC-MS/MS HILIC separation, MS/MS detectionHighest sensitivity & specificity; no derivatization neededRequires expensive, specialized equipmentTrace-level quantification; complex matrices; regulatory filings
HPLC-UV Pre-column derivatization, RP-HPLC separationAccessible instrumentation; robustRequires derivatization; potential for interferencesRoutine QC labs; content uniformity; when MS is unavailable
GC-MS Silylation derivatization, GC separationHigh chromatographic resolution; structural confirmationRequires derivatization; analyte must be thermally stableImpurity profiling; orthogonal method confirmation

References

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities Source: ResearchGate URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: Helda - University of Helsinki URL: [Link]

  • Title: GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... Source: ResearchGate URL: [Link]

  • Title: Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS Source: PubMed URL: [Link]

  • Title: GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case Source: PubMed URL: [Link]

  • Title: SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations Source: AVESIS URL: [Link]

  • Title: N,N-Dimethyl-methanamine-N-oxide Source: SIELC Technologies URL: [Link]

  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL: [Link]

  • Title: METHOD OF ANALYSIS N–methyl–2-pyrrolidone Source: FDA URL: [Link]

  • Title: HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization Source: ResearchGate URL: [Link]

  • Title: Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms Source: PubMed URL: [Link]

  • Title: Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review Source: ResearchGate URL: [Link]

  • Title: Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation Source: Royal Society of Chemistry URL: [Link]

Sources

Application Note: Determining the Binding Affinity of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride at α4β2 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a synthetic small molecule with structural motifs suggestive of potential interaction with neurotransmitter receptors. Its pyrrolidine core is a key feature in many biologically active compounds, including ligands for nicotinic acetylcholine receptors (nAChRs). The α4β2 nAChR subtype is the most abundant in the mammalian brain and is a principal target for nicotine's effects, playing crucial roles in cognitive function, reward, and addiction.[1] Consequently, the α4β2 receptor is a significant target for drug discovery efforts aimed at treating neurological and psychiatric disorders.

This application note provides a detailed protocol for determining the binding affinity of this compound for the human α4β2 nAChR. The method described is a competitive radioligand binding assay, a gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.[2] In this assay, the test compound competes with a radiolabeled ligand of known high affinity, such as [³H]-Epibatidine, for binding to the receptor.[1][3][4] By measuring the concentration-dependent displacement of the radioligand, we can determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. This value is then used to calculate the inhibitory constant (Kᵢ), which reflects the compound's true binding affinity for the receptor.[5][6][7]

Principle of the Assay

The competitive binding assay operates on the law of mass action. A fixed concentration of receptor preparation (membranes from cells expressing α4β2 nAChRs) and a fixed concentration of a high-affinity radioligand ([³H]-Epibatidine) are incubated together. In the absence of a competitor, the radioligand binds to the receptors, resulting in a high radioactive signal (Total Binding). When increasing concentrations of an unlabeled competitor, this compound, are added, it competes with the radioligand for the same binding sites. This competition leads to a dose-dependent decrease in the amount of bound radioligand.

The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration.[2][8][9] The radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is then quantified using liquid scintillation counting. Non-specific binding (NSB) is determined in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (e.g., nicotine) to displace all specific binding of the radioligand.[1] Specific binding is calculated by subtracting the NSB from the total binding. The resulting data are plotted to generate a competition curve, from which the IC₅₀ is derived. The IC₅₀ is then converted to the Kᵢ using the Cheng-Prusoff equation.[5][10]

Visualization of Key Concepts

Competitive Binding Principle

The following diagram illustrates the equilibrium dynamics at the α4β2 nicotinic acetylcholine receptor binding site during the assay.

G cluster_0 Assay Condition cluster_1 Binding Equilibria Receptor α4β2 Receptor Bound_Radio Receptor-Radioligand Complex (Signal) Receptor->Bound_Radio Binds Bound_Test Receptor-Competitor Complex (No Signal) Receptor->Bound_Test Binds Radioligand [³H]-Epibatidine (Radioligand) Radioligand->Bound_Radio TestCompound N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (Competitor) TestCompound->Radioligand Competes with TestCompound->Bound_Test

Caption: Competitive binding at the α4β2 nAChR.

Materials and Methods

Equipment
  • 96-well microplates (polypropylene)

  • Multichannel pipettes

  • Plate shaker

  • Cell harvester for 96-well plates

  • Glass fiber filter mats (e.g., GF/C, presoaked in 0.3% polyethyleneimine)[8]

  • Liquid scintillation counter

  • Scintillation vials or plates

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Reagents and Buffers
  • Test Compound: this compound (CAS: 208711-42-6)[11]

  • Radioligand: [³H]-Epibatidine (Specific Activity: >50 Ci/mmol)

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human α4β2 nAChRs. Alternatively, membranes can be prepared in-house.[12][13][14][15]

  • Non-specific Binding Ligand: (-)-Nicotine ditartrate (10 mM stock)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at room temperature.[1]

  • Wash Buffer: Ice-cold Binding Buffer.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting (e.g., Betaplate Scint).[8]

  • Bovine Serum Albumin (BSA)

  • Deionized water

Experimental Protocol

The following protocol outlines the steps for a competitive radioligand binding assay performed in a 96-well plate format.

Workflow Overview

AssayWorkflow prep prep assay assay analysis analysis start Start prep_reagents Prepare Buffers & Reagent Dilutions start->prep_reagents prep_plate Aliquot Reagents into 96-well Plate prep_reagents->prep_plate add_membranes Add Receptor Membranes prep_plate->add_membranes incubate Incubate with Shaking add_membranes->incubate filter_wash Filter and Wash (Cell Harvester) incubate->filter_wash dry_filters Dry Filter Mat filter_wash->dry_filters add_scint Add Scintillation Cocktail dry_filters->add_scint count Quantify Radioactivity (Scintillation Counter) add_scint->count analyze_data Calculate IC₅₀ & Kᵢ count->analyze_data end End analyze_data->end

Caption: High-level workflow for the competitive binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions in Binding Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

    • Dilute the [³H]-Epibatidine stock in Binding Buffer to a final working concentration of 2 nM. This results in a final assay concentration of 0.5 nM, which is near the Kd value for its binding to α4β2 nAChRs.[16]

    • Prepare the non-specific binding (NSB) control by diluting the nicotine stock to 40 µM in Binding Buffer (final assay concentration of 10 µM).[1]

    • Thaw the α4β2 receptor membrane preparation on ice. Homogenize gently by vortexing and dilute in ice-cold Binding Buffer to a final concentration that yields sufficient signal (e.g., 5-20 µg protein per well).[8] This must be optimized empirically.

  • Assay Plate Setup:

    • The final assay volume is 200 µL per well. All additions should be performed on ice.

    • Total Binding (TB) wells: Add 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 40 µM nicotine solution.

    • Test Compound wells: Add 50 µL of each concentration of the this compound serial dilutions.

    • To all wells, add 50 µL of the 2 nM [³H]-Epibatidine working solution.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubation:

    • Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation on a plate shaker.[1][8] The optimal incubation time should be determined in preliminary kinetic experiments to ensure equilibrium is reached.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter mat (presoaked in 0.3% PEI) using a cell harvester.[8][9]

    • Wash the filters 3-4 times with 250 µL of ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Radioactivity Counting:

    • Dry the filter mat completely, typically for 30-60 minutes at 50°C.[8]

    • Seal the bottom of the filter plate and add an appropriate volume of liquid scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM/DPM values for the replicate wells (triplicates are recommended).

    • Specific Binding (Test Compound) = [CPM(Test Compound)] - [Average CPM(NSB)]

    • Maximum Specific Binding = [Average CPM(TB)] - [Average CPM(NSB)]

  • Generate Competition Curve:

    • Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding: % Specific Binding = (Specific Binding (Test Compound) / Maximum Specific Binding) * 100

    • Plot the % Specific Binding against the logarithm of the competitor concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This will yield the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibitory Constant (Kᵢ):

    • The Kᵢ provides a more absolute measure of binding affinity than the IC₅₀ because it is independent of the radioligand concentration used in the assay.[5][7]

    • Use the Cheng-Prusoff equation to convert the IC₅₀ to a Kᵢ:[5][6][10] Kᵢ = IC₅₀ / (1 + ([L] / Kd)) Where:

      • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

      • [L] is the concentration of the radioligand used in the assay (0.5 nM in this protocol).

      • Kd is the dissociation constant of the radioligand for the receptor (this must be determined independently via a saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).

Sample Data Table
Log [Competitor] (M)% Specific Binding
-10.098.5
-9.595.2
-9.088.1
-8.570.3
-8.049.8
-7.525.6
-7.010.1
-6.54.5
-6.02.1

This is illustrative data. Actual results will vary.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the results, this protocol incorporates several self-validating controls:

  • Total and Non-Specific Binding Controls: These are essential for calculating specific binding and defining the dynamic range of the assay. A low NSB (ideally <20% of total binding) is indicative of a well-performing assay.[17]

  • Reference Compound: A known α4β2 nAChR ligand (e.g., nicotine or cytisine) should be run in parallel as a positive control to confirm that the assay is performing within expected parameters.

  • Saturation Binding: Periodically, a saturation binding experiment should be performed with the radioligand to confirm its Kd and the receptor density (Bmax) of the membrane preparation, ensuring consistency between batches.[2]

By adhering to this detailed protocol and its integrated validation steps, researchers can confidently and accurately determine the binding affinity of this compound, providing crucial data for its pharmacological characterization.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. [Link]

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Public Library of Science. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. PMC - PubMed Central. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed Central. [Link]

  • Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors. The Journal of Neuroscience. [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Molecular Pharmacology. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. [Link]

  • Measurement of the time course for [125I]epibatidine binding and... ResearchGate. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. ResearchGate. [Link]

  • [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. PubMed. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

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Troubleshooting & Optimization

solubility issues of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride in [solvent]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of this compound. As Senior Application Scientists, we've compiled this resource based on fundamental chemical principles and extensive laboratory experience to ensure you can overcome common hurdles in your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the solubility of this compound.

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: As a hydrochloride salt of a basic amine, this compound is anticipated to be most soluble in aqueous solutions. The protonated amine group significantly increases its polarity, promoting interaction with polar solvents like water.[1] However, the final solubility can be influenced by pH and the presence of other ions.

Q2: I'm observing limited solubility in water. What could be the issue?

A2: While generally water-soluble, several factors can limit the dissolution of this hydrochloride salt:

  • pH of the solution: The pH of your water can affect the equilibrium between the salt and its free base form.

  • Common Ion Effect: If your aqueous solution already contains chloride ions (e.g., from a buffer like PBS), it can suppress the dissolution of the hydrochloride salt.[2][3]

  • Temperature: Like most dissolution processes, solubility is often temperature-dependent.

Q3: Can I dissolve this compound in organic solvents?

A3: Dissolving hydrochloride salts in organic solvents can be challenging. The high polarity of the salt makes it less compatible with nonpolar organic solvents. However, polar aprotic solvents such as DMSO and DMF, or alcohols like ethanol and methanol, may be suitable.[4] You may need to gently heat or sonicate the mixture to aid dissolution. For less polar organic solvents, converting the salt to its free base form might be necessary.

Q4: My compound has oiled out or formed a gummy precipitate. What should I do?

A4: The formation of a gummy or oily precipitate is common with amine hydrochloride salts, especially when there's residual moisture or when using certain organic solvents.[5] This often indicates incomplete crystallization or the presence of impurities. The troubleshooting section below provides detailed steps on how to address this.

II. Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides in-depth, step-by-step guidance for overcoming common solubility challenges encountered during your experiments.

Issue 1: Incomplete Dissolution in Aqueous Buffers (e.g., PBS)

You Observe: A significant amount of solid material remains undissolved in your phosphate-buffered saline (PBS) solution, even after vigorous mixing.

Root Cause Analysis: This is often a classic case of the "common ion effect."[2][3] PBS has a high concentration of chloride ions, which shifts the dissolution equilibrium of your hydrochloride salt, leading to reduced solubility.

dot

Caption: Overcoming Poor Organic Solvent Solubility

Step-by-Step Protocol: Conversion to Free Base
  • Dissolution and Basification:

    • Dissolve the this compound in a minimal amount of deionized water.

    • Slowly add a mild base, such as a saturated sodium bicarbonate solution, while stirring. You can monitor the pH with litmus paper or a pH meter until it is basic (pH > 8).

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. The now neutral free base will be more soluble in the organic solvent.

  • Drying and Evaporation:

    • Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the free base, which should exhibit better solubility in a wider range of organic solvents.

Quantitative Data Summary
Solvent ClassExamplesExpected Solubility
Aqueous Water, PBSHigh (in water), potentially lower in high Cl- buffers
Polar Protic Methanol, EthanolModerate to Low
Polar Aprotic DMSO, DMFModerate to High
Nonpolar Hexanes, TolueneVery Low to Insoluble
References
  • Vertex AI Search. Pyrrolidine - Solubility of Things.
  • Wikipedia. Pyrrolidine.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • PharmaBlock.
  • PubMed.
  • MDPI.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sigma-Aldrich. N,N-Dimethyl-1-(4-pyrrolidin-2-ylphenyl)
  • Merck Index. Pyrrolidine.
  • Taylor & Francis Online.
  • ChemScene. N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine hydrochloride.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • Alfa Chemistry. CAS 99724-17-1 N,N-Dimethyl(3-pyrrolidinyl)methanamine.
  • Sciencemadness.org. Forming oxalte salts of amines.
  • Manchester Organics. N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride.
  • ResearchGate.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis.
  • Sigma-Aldrich. N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride.
  • Sciencemadness.org. Isolation of primary amines as HCL salt problem.
  • A2B Chem. N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride.
  • NIH National Library of Medicine. Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
  • Cayman Chemical.
  • International Journal of Applied Engineering Research. An overview on Common Organic Solvents and their Toxicity Abstract.

Sources

Technical Support Center: Purification of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this highly polar and basic compound. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your compound is intrinsically linked to its synthetic route. However, based on common synthetic pathways for similar structures, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual pyrrolidine precursors or alkylating agents.

  • Reagent-Related Impurities: Excess reagents, such as hydrochloric acid or solvents used during salt formation (e.g., diethyl ether, dioxane), can be trapped in the final product.

  • Side-Products: Over-alkylation is a common side reaction with amines, potentially leading to the formation of quaternary ammonium salts.[1] Other side-products may arise from the specific coupling or reduction steps used in your synthesis.

  • Degradation Products: Amines can be susceptible to oxidation, especially if exposed to air and heat over extended periods.[1] Furthermore, in complex systems, amines can form heat-stable salts (HSS) with strong acids, which can be difficult to remove.[2][3]

Q2: I'm analyzing my crude product on a standard silica gel TLC plate, and it's streaking badly from the baseline. What's causing this?

A2: This is a classic and expected issue. The streaking is a direct result of the strong acid-base interaction between your basic amine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction causes a portion of your compound to bind irreversibly or elute very slowly and non-uniformly, leading to a "streak" rather than a compact spot. The hydrochloride salt form can exacerbate this by being extremely polar and less mobile in typical non-polar to moderately polar solvent systems.

Q3: My purified compound, which should be a solid hydrochloride salt, has crashed out of solution as a sticky oil or a gum. How can I induce crystallization?

A3: This is a frequent challenge with highly polar, often hygroscopic, amine salts. Several factors could be at play:

  • Residual Solvent: Trace amounts of solvent can act as a plasticizer, preventing the formation of a rigid crystal lattice. Ensure your product is thoroughly dried under high vacuum.

  • Hygroscopicity: The compound may be absorbing atmospheric moisture. Handle the material in a dry environment (e.g., glove box or under a stream of inert gas) if possible.

  • Impurities: Even small amounts of impurities can disrupt crystal lattice formation. The material may require further purification.

  • Amorphous State: The compound may have precipitated as an amorphous solid rather than a crystalline one. Attempting trituration (suspending the oil in a non-solvent like cold diethyl ether or hexane and sonicating or vigorously stirring) can sometimes induce crystallization.

Q4: What are the best practices for long-term storage of the purified this compound?

A4: To maintain the integrity and purity of your compound, proper storage is critical. We recommend the following:

  • Container: Store in a tightly-sealed container, preferably made of glass, to prevent moisture ingress and contamination.

  • Environment: Keep the container in a cool, dry, and well-ventilated area.[4]

  • Atmosphere: For maximum stability, especially if the material is intended as a long-term reference standard, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Incompatibilities: Store away from strong bases (which would convert it to the free base) and strong oxidizing agents.

Section 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for common experimental hurdles, complete with step-by-step protocols and the rationale behind our recommendations.

Problem 1: Low Purity After Initial Synthetic Work-up
  • Symptom: Initial analysis by ¹H NMR or LC-MS reveals a complex mixture with significant non-basic or less-basic organic impurities alongside your desired product.

  • Underlying Cause: The initial extraction or precipitation was not selective enough to remove byproducts or unreacted starting materials that lack a basic nitrogen.

  • Expert Recommendation: Implement a robust acid-base liquid-liquid extraction to selectively isolate your basic amine from neutral or acidic impurities.

G A Crude Product (in organic solvent like DCM/EtOAc) B Extract with 1M HCl (aq) (3 times) A->B C Combine Aqueous Layers (Product is now protonated salt, R3NH+Cl-) B->C Aqueous Phase D Organic Layer (Contains neutral/acidic impurities) DISCARD B->D Organic Phase E Cool aqueous layer in ice bath Adjust pH to >12 with 6M NaOH C->E F Extract with DCM (3 times) E->F G Combine Organic Layers (Product is now free base, R3N) F->G Organic Phase H Aqueous Layer (Contains inorganic salts) DISCARD F->H Aqueous Phase I Dry organic layer (Na2SO4), filter, and concentrate G->I J Dissolve free base in minimal anhydrous solvent (e.g., Isopropanol or EtOAc) I->J K Add stoichiometric HCl (e.g., 2M HCl in Diethyl Ether) J->K L Filter and Dry Precipitate K->L M Pure Hydrochloride Salt L->M

Caption: Acid-base extraction workflow for isolating basic amines.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). Your amine product will become protonated and move into the aqueous layer.

  • Phase Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a strong base, such as 6 M sodium hydroxide (NaOH), with stirring until the pH is strongly basic (pH > 12). This deprotonates your amine, converting it back to the water-insoluble free base.

  • Back Extraction: Extract the aqueous solution three times with DCM. The free base will now move into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of an anhydrous solvent (e.g., isopropanol). Add a stoichiometric amount of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to obtain the pure hydrochloride salt.

Problem 2: Challenges with Chromatographic Purification
  • Symptom: Attempts to purify the compound using standard silica gel chromatography result in broad, streaking peaks, poor separation, and low mass recovery.

  • Underlying Cause: As discussed in the FAQ, the basicity of the amine leads to strong, undesirable interactions with the acidic silica stationary phase.

  • Expert Recommendation: Avoid standard silica gel chromatography. Instead, choose a chromatographic technique designed to handle polar, basic compounds.

TechniqueStationary PhaseMobile Phase ConsiderationsProsCons
Modified Normal-Phase Standard Silica GelAdd a basic modifier (e.g., 0.5-2% triethylamine or ammonia in MeOH) to the eluent.[5][6]Uses common materials; cost-effective.Modifier can be difficult to remove from fractions; may alter selectivity.
Basic Alumina Activated Basic AluminaStandard eluents like DCM/MeOH or EtOAc/Heptane.Excellent for basic compounds; minimizes on-column degradation.Generally provides lower resolution than modern silica-based phases.
Reversed-Phase (High pH) Hybrid C18 (pH stable)Use a mobile phase buffered at pH > 10 (e.g., with ammonium hydroxide) to run the compound as the neutral free base.[6]High resolution; predictable behavior.Requires a pH-stable column; high pH mobile phases can be harsh on instrumentation.
HILIC Amide, Diol, or bare SilicaHigh percentage of organic solvent (>80% Acetonitrile) with a polar aqueous modifier (e.g., 10 mM ammonium formate).[7][8]Highly Recommended. Excellent retention and separation for very polar compounds.[7]Requires careful column equilibration; can be sensitive to sample solvent.
  • Column Selection: Choose a HILIC column (e.g., an amide- or diol-based phase).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude hydrochloride salt in a solvent that is weak in the HILIC context, ideally as close to 100% acetonitrile as possible. If solubility is an issue, use a minimal amount of water or methanol and dilute with acetonitrile.

  • Equilibration: Equilibrate the HILIC column with a high percentage of Solvent B (e.g., 95% B) for at least 10-20 column volumes. This is critical for reproducible retention.

  • Gradient Elution: Inject the sample and begin a gradient that gradually increases the percentage of Solvent A. A typical gradient might be from 5% to 40% A over 15-20 minutes.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure compound.

  • Post-Purification: Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) for best results, as removing water from highly polar compounds by rotary evaporation can be difficult.

Problem 3: Recrystallization Failure
  • Symptom: The compound either remains fully dissolved upon cooling ("oils out") or crashes out of solution as a fine, potentially impure powder.

  • Underlying Cause: The chosen solvent or solvent system is inappropriate for creating the necessary supersaturation conditions required for controlled crystal growth. Impurities may also be inhibiting crystallization.

  • Expert Recommendation: Employ a systematic, small-scale screening approach to identify a suitable recrystallization solvent system.

G cluster_0 Single Solvent Method cluster_1 Solvent Pair Method A Add small amount of solvent to ~20mg of compound at RT B Does it dissolve? A->B C YES B->C D NO B->D E Solvent is too good. DISCARD C->E F Heat mixture to boiling D->F G Does it dissolve? F->G H YES G->H I NO G->I J Allow to cool slowly H->J O Solvent is too poor. Consider for solvent pair. DISCARD as single solvent. I->O K Do crystals form? J->K L YES K->L M NO K->M N POTENTIAL SOLVENT L->N P Try scratching vial or adding seed crystal M->P Q Dissolve compound in minimal hot 'good' solvent (from step C) R Add 'poor' solvent (antisolvent) (from step I) dropwise until solution becomes turbid Q->R S Add 1-2 drops of 'good' solvent to clarify, then cool slowly R->S T POTENTIAL SOLVENT PAIR S->T

Caption: Decision tree for recrystallization solvent selection.

  • Initial Screen: Place ~20 mg of your compound into several small test tubes or vials.

  • Solvent Addition (RT): To each vial, add a different solvent dropwise (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone).

    • If the compound dissolves at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be the "good" solvent in a pair.

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the mixture to boiling.

    • If it dissolves only when hot, it is a potential candidate. Allow it to cool slowly to room temperature, then in an ice bath, to see if crystals form.

    • If it does not dissolve even when boiling, it is a "poor" solvent and can be used as an antisolvent in a solvent pair.

  • Solvent Pair Trial: Dissolve the compound in a minimal amount of a hot "good" solvent. Add a "poor" solvent (antisolvent) dropwise until the solution just begins to turn cloudy (turbid). Add one or two drops of the hot "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Common Systems: For amine hydrochlorides, common successful solvent pairs include Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, and Methanol/DCM.

Section 3: Purity Assessment Protocols

Accurate assessment of purity is paramount. Relying on a single technique is insufficient; orthogonal methods provide the most comprehensive picture.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Purpose: Structural confirmation and detection of proton-containing impurities, including residual solvents.

  • Protocol:

    • Accurately weigh 5-10 mg of the dried hydrochloride salt.

    • Dissolve in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is often an excellent choice for hydrochloride salts.[9]

    • Acquire the spectrum. Pay close attention to the integration of signals. The presence of unexpected peaks or incorrect integration ratios indicates impurities.

    • Look for characteristic solvent peaks (e.g., diethyl ether at ~1.2 and 3.5 ppm, ethyl acetate at ~1.2, 2.0, and 4.1 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: Provides high-sensitivity detection of impurities and confirms the mass of the target compound.

  • Protocol (HILIC Method):

    • Sample Prep: Prepare a stock solution of your compound at ~1 mg/mL in 90:10 Acetonitrile:Water. Dilute this solution 100-fold with the same solvent for analysis.

    • Column: Use a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 0.5 min, ramp to 60% B over 3 minutes, hold for 1 min, then return to 95% B and re-equilibrate.

    • Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion of the free base. A typical analysis can confirm purity and detect trace-level impurities.[8]

Acid-Base Titration
  • Purpose: To determine the molar purity of the hydrochloride salt.

  • Protocol:

    • Accurately weigh approximately 100-150 mg of the compound.

    • Dissolve in 50 mL of deionized water.

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.100 M NaOH) using a pH meter to determine the equivalence point.[9]

    • The purity is calculated based on the volume of titrant required to neutralize the hydrochloride. This method is excellent for quantifying the salt purity but will not detect neutral organic impurities.

References

  • Contamination in Amine Systems. Refining Community. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate. [Link]

  • Amine workup : r/Chempros. Reddit. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • A Selective and Sensitive Method Development and Validation of 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide Impurity in Glycopyrrolate Oral Solution by Liquid Chromatography-Tandem Mass Spectroscopy. PubMed. [Link]

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side reactions of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride in [specific condition]

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals utilizing this versatile building block in their synthetic workflows. Here, we address common challenges, with a primary focus on troubleshooting side reactions encountered during amide coupling reactions , a frequent application for this reagent.

Section 1: Understanding the Reagent

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a bifunctional molecule featuring a primary amine suitable for nucleophilic attack (e.g., acylation) and a tertiary amine within the pyrrolidine ring. The hydrochloride salt form enhances stability and simplifies handling, but requires careful consideration during reaction setup. Its structure presents unique challenges due to the presence of two basic nitrogen atoms with different nucleophilicities.

Section 2: Troubleshooting Guide for Amide Coupling Reactions

This section is structured in a question-and-answer format to directly address the most common issues observed in the field.

Frequently Asked Questions (FAQs)

Question 1: My amide coupling reaction shows low or no yield. What are the primary causes?

Answer: Low conversion is a frequent issue stemming from several factors. The most common culprits are inefficient amine nucleophilicity, incomplete carboxylic acid activation, or suboptimal reaction conditions.[1]

  • Amine Basicity and the Hydrochloride Salt: The starting material is a hydrochloride salt. The primary amine is protonated and thus non-nucleophilic until a base is added. An acid-base reaction between the amine and the carboxylic acid can also occur, effectively neutralizing both reactants.[1] It is critical to add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) to liberate the free primary amine. A common mistake is using only one equivalent of base; at least two equivalents are required to neutralize the HCl salt and the carboxylic acid.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent (e.g., HATU, HBTU, EDC) must be sufficiently reactive.[1][2] If the acid is sterically hindered or electronically deactivated, a more powerful coupling agent like HATU is often superior to carbodiimides like EDC.[2][3] Pre-activation of the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can significantly improve yields.[1][2]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, returning it to the starting acid.[1] Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous.

  • Steric Hindrance: Significant steric bulk on either the carboxylic acid or near the amine can physically impede the reaction.[1][2] In such cases, higher temperatures and longer reaction times may be necessary.

Question 2: I've observed a significant byproduct corresponding to guanidinylation of my amine. What causes this and how can I prevent it?

Answer: This side reaction is specific to the use of uronium/guanidinium-based coupling reagents like HATU or HBTU.[4] The N-terminal amine can react with the coupling reagent itself, forming a stable guanidinium group that terminates the reaction chain.[2]

  • Mechanism: The free primary amine attacks the electrophilic carbon of the uronium salt, leading to the formation of a guanidinium byproduct.[4]

  • Mitigation Strategies:

    • Order of Addition is Critical: The most effective prevention method is pre-activation . Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) and stir for 15-30 minutes before adding the N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.[2] This consumes the coupling reagent to form the active ester, minimizing its availability to react with your amine.

    • Avoid Excess Coupling Reagent: Using a large excess of the uronium reagent increases the likelihood of this side reaction. Stoichiometric amounts (1.0-1.2 equivalents) are recommended.

    • Switch to Phosphonium Reagents: If the problem persists, consider switching to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[5]

Question 3: My product is contaminated with N-acylurea. What is the source?

Answer: The formation of N-acylurea is a classic side reaction associated with carbodiimide coupling reagents like DCC, DIC, or EDC.[2][5]

  • Mechanism: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, is highly reactive. If the nucleophilic attack by the amine is slow (e.g., due to steric hindrance), this intermediate can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea byproduct, which halts the desired reaction.[2][5]

  • Mitigation Strategies:

    • Use Additives: The addition of HOBt or HOAt is standard practice when using carbodiimides. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.[6]

    • Switch Reagent Class: For difficult couplings, moving to a uronium (e.g., HATU) or phosphonium (e.g., PyBOP) reagent is often the best solution, as they do not form N-acylurea byproducts.[5]

Question 4: Can the tertiary pyrrolidine nitrogen be acylated?

Answer: Acylation of the tertiary pyrrolidine nitrogen is generally not a significant concern under standard amide coupling conditions. The lone pair on the tertiary amine is sterically more hindered and less nucleophilic compared to the primary amine. Furthermore, the primary amine is significantly more reactive. However, under forcing conditions (e.g., high heat, highly reactive acylating agents like acid chlorides without a base), trace amounts of quaternization or ring-opening side reactions could theoretically occur, but this is not a commonly reported issue.

Section 3: Key Side Reactions & Mechanistic Insights

Understanding the potential reaction pathways is key to effective troubleshooting.

Guanidinylation of the Primary Amine

This occurs when the free amine directly attacks a uronium coupling reagent like HATU.

G cluster_0 Desired Amide Formation cluster_1 Side Reaction: Guanidinylation Acid_HATU R-COOH + HATU (Pre-activation) Active_Ester O-Acyl-isouronium Active Ester Acid_HATU->Active_Ester + Base Product Desired Amide Active_Ester->Product + Amine Amine H₂N-R' Free_HATU HATU (Excess) Side_Product Guanidinium Byproduct (Terminated) Free_HATU->Side_Product + Amine Amine2 H₂N-R'

Caption: Desired path vs. guanidinylation side reaction.

N-Acylurea Formation (with Carbodiimides)

This pathway competes with the desired amine coupling when using reagents like EDC or DCC.

G Start R-COOH + EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Start->O_Acylisourea Activation Product Desired Amide O_Acylisourea->Product Path A (Desired) + Amine (Fast) Side_Product N-Acylurea Byproduct (Stable, Unreactive) O_Acylisourea->Side_Product Path B (Side Reaction) Intramolecular Rearrangement (Slow) Amine + H₂N-R'

Caption: Competing pathways for the O-acylisourea intermediate.

Section 4: Recommended Experimental Protocols

To minimize side reactions, we recommend the following robust protocol for amide coupling.

Protocol 1: Optimized Amide Coupling using HATU

This protocol utilizes pre-activation to prevent guanidinylation and maximize yield.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (3.0 eq). The third equivalent of base is to ensure the reaction medium remains basic after neutralizing the acid and the amine hydrochloride.

  • Pre-activation Stir: Stir the mixture at room temperature for 20 minutes. You should observe the formation of the active ester.

  • Amine Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify further by column chromatography if necessary.

Data Summary: Coupling Reagent Comparison

The following table summarizes typical outcomes for the acylation of a sterically hindered amine using different coupling protocols.

Coupling ReagentBase (eq)Pre-activationTypical Yield (%)Common Side Product(s)
EDC/HOBtDIPEA (2.2)No40-60%N-Acylurea
HBTUDIPEA (3.0)No50-70%Guanidinylation
HATU DIPEA (3.0) Yes (20 min) >90% Minimal
PyBOPDIPEA (3.0)Yes (20 min)>85%Minimal, HMPA byproduct concern

Data are representative and may vary based on specific substrates.

Section 5: References

A consolidated list of authoritative sources for further reading.

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI: 10.1039/C7RA06655D. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2020). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • Global Research Online. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. DOI: 10.1021/jo400493q. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB02129D. Retrieved from [Link]

Sources

stability of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will delve into the stability of this compound under both acidic and basic conditions, offering insights into potential degradation pathways and methodologies for assessing its stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

As a hydrochloride salt of a tertiary amine, this compound is generally a stable, solid compound under standard ambient temperature and pressure.[1] It is advisable to store it in a tightly sealed container in a cool, dry place to prevent moisture absorption and potential degradation.[1]

Q2: How is the hydrochloride salt form expected to influence its stability in solution?

The hydrochloride salt form indicates that the amine groups are protonated. This protonation generally increases the water solubility and stability of amines by preventing oxidation of the free amine.[2][3][4] In solution, the salt will exist in equilibrium between the protonated and free amine forms, with the position of the equilibrium being dependent on the pH of the solution.

Q3: What are the likely degradation pathways for this molecule under acidic conditions?

Under strongly acidic conditions and elevated temperatures, the primary concern for pyrrolidine-containing compounds can be ring-opening or other rearrangements, although this is generally less likely for a saturated ring like pyrrolidine compared to more strained systems. Given the structure, significant degradation under typical acidic conditions used in formulation or analysis (e.g., pH 2-4) is not highly anticipated, but should be experimentally verified.

Q4: What degradation is expected under basic conditions?

Under basic conditions, the hydrochloride salt will be neutralized to the free amine. The free amine, particularly the tertiary amine, is more susceptible to oxidation than its protonated salt form. Degradation in the presence of oxygen and light may be accelerated under basic pH. However, without specific functionalities prone to hydrolysis, significant degradation is not expected under mild basic conditions in the absence of oxidizing agents.

Troubleshooting Guide

Issue 1: Inconsistent Analytical Results or Loss of Potency in Solution

Possible Cause: Degradation of the compound in your experimental medium.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution. The stability of amines is highly pH-dependent.

  • Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability profile.[5][6][7][8][9] This involves subjecting the compound to a range of more extreme conditions than it would typically encounter.

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound.

Objective: To determine the degradation pathways and stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.[7]

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.[7]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Analyze the stock solution after incubation at 60°C for 24 hours.

  • Photostability:

    • Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

    • Analyze at specified time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Data Interpretation:

Condition Expected Outcome Potential Degradants
Acidic Likely stable, potential for minor degradation at high acid concentration and temperature.Ring-opened products (less likely), N-dealkylation products.
Basic Stable in the absence of oxygen.Oxidation products if exposed to air.
Oxidative Potential for N-oxide formation.N-oxide derivatives.
Thermal Generally stable at moderate temperatures.To be determined by analysis.
Photolytic Stability depends on the chromophore; potential for degradation.To be determined by analysis.

Visualizing Stability Assessment

Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution acid Acidic Hydrolysis (0.1M, 1M HCl) stock->acid Expose to Stress base Basic Hydrolysis (0.1M, 1M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples characterize Characterize Degradants (LC-MS/MS) hplc->characterize If Degradants Present pathway Identify Degradation Pathways hplc->pathway characterize->pathway report Stability Report pathway->report

Caption: Workflow for assessing the stability of this compound.

References

  • AK Scientific, Inc. Safety Data Sheet: N,N-Dimethyl-1-pyrrolidin-2-ylmethanamine;hydrochloride.
  • Sigma-Aldrich. N,N-Dimethyl-1-(4-pyrrolidin-2-ylphenyl)
  • Maas, W., Janssen, M. J., Stamhuis, E. J., & Wynberg, H. (1965). Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium. The Journal of Organic Chemistry, 30(7), 2352-2356.
  • ChemScene. N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine hydrochloride.
  • Mechanism of amide hydrolysis. (2019, January 15). [Video]. YouTube.
  • Gibson, E. K. (2007).
  • Lin, C. H., Wu, H. L., & Chen, S. H. (2012). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of the Chinese Chemical Society, 59(5), 633-639.
  • Alfa Chemistry. N,N-Dimethyl(3-pyrrolidinyl)methanamine.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis.
  • MedCrave. (2016).
  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • RJPT. (2018).
  • Manchester Organics. N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Reddit. (2018). Ways of crashing out amines.
  • Sigma-Aldrich. N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?
  • Norwegian Research Information Repository. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Journal of Medicinal Chemistry. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.
  • PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Analytical Methods. (2016). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?
  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ChemScene. N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride.
  • BLDpharm. (S)-N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride.
  • BIOFOUNT. This compound.
  • Sigma-Aldrich. N,N-Dimethyl-1-(4-pyrrolidin-2-ylphenyl)

Sources

Technical Support Center: Optimization of Reaction Conditions for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. The following sections provide an in-depth analysis of common synthetic routes, address frequently encountered experimental challenges in a question-and-answer format, and offer detailed, optimized protocols to enhance yield, purity, and reproducibility.

Section 1: Overview of Synthetic Strategies

The synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine typically proceeds through one of two primary pathways, starting from a protected pyrrolidine precursor. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile. A crucial first step in most approaches is the use of a nitrogen protecting group on the pyrrolidine ring (e.g., Boc, Cbz) to prevent side reactions at the ring nitrogen, ensuring regioselectivity.

  • Route A: Reductive Amination: This pathway involves the reaction of a pyrrolidine-3-carboxaldehyde or a related carbonyl compound with dimethylamine in the presence of a reducing agent. It is a direct and often high-yielding method for forming the C-N bond.

  • Route B: Two-Step N-Alkylation: This strategy begins with a protected 3-(aminomethyl)pyrrolidine or 3-(hydroxymethyl)pyrrolidine. The former can be directly methylated, while the latter requires conversion to a leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with dimethylamine. A highly efficient and classic variation is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for direct N,N-dimethylation of a primary amine.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Route A: Reductive Amination cluster_2 Route B: N-Alkylation cluster_3 Final Product Start1 N-Boc-pyrrolidine-3-carboxylic acid Aldehyde 1. Reduce Acid to Alcohol 2. Oxidize to Aldehyde (e.g., Dess-Martin) Start1->Aldehyde Intermediate Formation Start2 N-Boc-3-(aminomethyl)pyrrolidine Alkylation Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Start2->Alkylation Key Step ReductiveAmination Reductive Amination (Dimethylamine, NaBH(OAc)3) Aldehyde->ReductiveAmination Key Step FreeBase N-Boc Protected Free Base ReductiveAmination->FreeBase Alkylation->FreeBase Deprotection Deprotection (e.g., HCl in Dioxane) FreeBase->Deprotection FinalSalt N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride Deprotection->FinalSalt

Caption: High-level overview of the primary synthetic routes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine? A1: The two most prevalent and reliable methods are the reductive amination of an N-protected pyrrolidine-3-carboxaldehyde with dimethylamine, and the N,N-dimethylation of N-protected 3-(aminomethyl)pyrrolidine, often via the Eschweiler-Clarke reaction. Both routes are effective, with the choice depending on starting material availability and desired scale.

Q2: Why is a protecting group on the pyrrolidine nitrogen essential? A2: The secondary amine of the pyrrolidine ring is a nucleophile and can compete with the desired reaction pathway. For instance, during N-alkylation of the side-chain amine, the ring nitrogen could also be alkylated, leading to a complex mixture of byproducts.[1] Using a robust protecting group like tert-butyloxycarbonyl (Boc) ensures that reactions occur selectively at the 3-position substituent.

Q3: What are the major byproducts to anticipate, and how do they form? A3: The primary challenge, particularly in N-alkylation routes that do not use the Eschweiler-Clarke method, is over-alkylation. If using an alkylating agent like methyl iodide, the desired secondary amine product can react further to form a tertiary amine, which in turn can form a quaternary ammonium salt.[1] In reductive amination, incomplete reduction or side reactions of the aldehyde can lead to impurities.

Q4: How is the final hydrochloride salt typically formed and purified? A4: After deprotection of the nitrogen protecting group (if used), the resulting free base is typically dissolved in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of hydrochloric acid (e.g., HCl in dioxane or gaseous HCl) is then added, causing the hydrochloride salt to precipitate.[2][3] Purification is achieved by collecting the solid via filtration and recrystallizing it from a suitable solvent system, such as ethanol/ether, to achieve high purity.

Section 3: Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a direct question-and-answer format to guide you through common pitfalls.

Problem 1: Low or Inconsistent Yield

  • Question: My reaction yield is consistently below 50%. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yield can stem from several factors. A systematic approach is crucial for diagnosis.

    • Reagent Stoichiometry: For reductive amination, ensure a slight excess of dimethylamine and the reducing agent (typically 1.2-1.5 equivalents) is used to drive the reaction to completion. For N-alkylation, precise control of the alkylating agent is key to prevent side reactions.

    • Reaction Temperature: Many steps, such as the addition of a reducing agent like sodium triacetoxyborohydride, are exothermic. Running the reaction at 0 °C during reagent addition and then allowing it to warm to room temperature can prevent byproduct formation and improve yield.

    • Choice of Reducing Agent: While sodium borohydride can be used, sodium triacetoxyborohydride (STAB) is often superior for reductive aminations as it is milder and more selective, reducing the intermediate iminium ion more rapidly than the starting aldehyde.

    • Solvent Purity: Ensure solvents are anhydrous, especially for reactions involving moisture-sensitive reagents like hydrides or acid chlorides. Water can consume reagents and lead to undesired hydrolytic side products.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)STAB is milder and more selective for iminium ions, reducing aldehyde side reactions.
Temperature Addition at Room Temp.Addition at 0 °C, then warm to RTControls exotherm, minimizes byproduct formation.
Solvent Technical Grade MethanolAnhydrous Dichloromethane (DCM)Prevents hydrolysis of reagents and intermediates. DCM is a good choice for STAB.
pH Control Not controlledAddition of Acetic Acid (catalytic)Acid catalysis is often necessary to promote iminium ion formation for reductive amination.

Problem 2: Significant Byproduct Formation

  • Question: My LC-MS and NMR analyses show multiple unexpected peaks. How can I identify and minimize these impurities?

  • Answer: Byproduct formation is a common issue, often related to over-reactivity or lack of selectivity.

    • Identify the Byproduct: The most common byproduct in alkylation reactions is the over-alkylated quaternary ammonium salt.[1] This can be identified by its mass (addition of another methyl group) and distinct NMR signals. In reductive amination, unreacted aldehyde or the alcohol resulting from aldehyde over-reduction are common.

    • Control the Reaction:

      • For N-Alkylation: The Eschweiler-Clarke reaction is highly recommended as it is self-limiting and cleanly produces the dimethylated product without risk of quaternization. If using other alkylating agents, use the primary amine as the limiting reagent and add the alkylating agent slowly.

      • For Reductive Amination: Ensure the purity of the starting aldehyde. Aldehydes can oxidize to carboxylic acids or disproportionate upon storage. Using freshly prepared or purified aldehyde is critical.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent further reactions that lead to byproducts.

Side_Reactions cluster_reagents Start R-NH2 (Primary Amine) Desired R-N(CH3)2 (Desired Product) Start->Desired Desired Alkylation Reagent + CH3-X Byproduct R-N(CH3)3+ X- (Quaternary Salt) Desired->Byproduct Over-alkylation (Side Reaction) Reagent2 + CH3-X

Caption: Visualization of the over-alkylation side reaction.

Problem 3: Challenges in Product Isolation and Purification

  • Question: The workup is messy, and I'm struggling to isolate a pure product. What are the best practices for purification?

  • Answer: Effective purification depends on the properties of your compound and the impurities present.

    • Aqueous Workup: After quenching the reaction, perform a liquid-liquid extraction. If your product is the free base, it will be soluble in organic solvents like DCM or ethyl acetate. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic reagents/byproducts, followed by a brine wash to remove excess water.

    • Chromatography: For the free base, column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) containing a small amount of a base (e.g., triethylamine or ammonium hydroxide) can effectively separate the desired amine from non-basic impurities. The base is crucial to prevent the amine from streaking on the acidic silica gel.

    • Salt Formation and Recrystallization: Converting the purified free base to its hydrochloride salt is an excellent final purification step.[3] Dissolve the oily free base in a solvent in which the salt is insoluble (e.g., diethyl ether). Add HCl solution dropwise. The salt will precipitate and can be collected by filtration. Recrystallization from a solvent pair like ethanol/ether will yield a highly pure, crystalline solid.

Section 4: Detailed Experimental Protocols

Protocol A: Optimized Synthesis via Eschweiler-Clarke Reaction

This protocol is recommended for its high yield, operational simplicity, and avoidance of over-alkylation byproducts.

  • Materials:

    • N-Boc-3-(aminomethyl)pyrrolidine

    • Formic Acid (≥95%)

    • Formaldehyde (37% solution in H₂O)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • 4M HCl in 1,4-Dioxane

  • Step-by-Step Procedure:

    • To a round-bottom flask charged with N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq), add formic acid (3.0 eq). Cool the mixture to 0 °C in an ice bath.

    • Slowly add the formaldehyde solution (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic reaction forms the intermediate iminium ion; slow addition prevents temperature spikes that could lead to side reactions.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully quench by adding it to a stirred solution of saturated sodium bicarbonate until gas evolution ceases (pH > 8).

    • Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected free base, which can be used without further purification.

  • Deprotection and Salt Formation:

    • Dissolve the crude N-Boc protected product in a minimal amount of DCM (or methanol).

    • Add 4M HCl in dioxane (3-4 eq) and stir at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed.

    • Concentrate the mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the dihydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Recrystallize from hot ethanol to obtain pure N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride. Note: The product will likely be the dihydrochloride salt due to the presence of two basic nitrogen atoms.

Protocol B: Optimized Synthesis via Reductive Amination

  • Materials:

    • N-Boc-pyrrolidine-3-carboxaldehyde (freshly prepared or purified)

    • Dimethylamine (2.0 M solution in THF)

    • Sodium triacetoxyborohydride (STAB)

    • Anhydrous Dichloromethane (DCM)

    • Acetic Acid

    • Saturated sodium bicarbonate solution

    • 4M HCl in 1,4-Dioxane

  • Step-by-Step Procedure:

    • Dissolve N-Boc-pyrrolidine-3-carboxaldehyde (1.0 eq) in anhydrous DCM.

    • Add dimethylamine solution (1.5 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes. Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that is reduced.

    • Cool the reaction mixture to 0 °C. In a single portion, add sodium triacetoxyborohydride (1.5 eq). Causality: STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir vigorously for 20 minutes.

    • Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Deprotection and Salt Formation:

    • Follow the same deprotection and salt formation procedure as described in Protocol A.

Section 5: References

  • Kornilov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4829. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (This is a general reference for reactions like Eschweiler-Clarke and Reductive Amination).

  • Buckley, G. D., & Elliott, T. J. (1947). The Reductive Alkylation of Amines. Journal of the Chemical Society, 1508.

  • Moffett, R. B., & White, T. L. (1952). The Reductive Alkylation of 3-Pyrrolidinol with Formaldehyde and Raney Nickel. Journal of Organic Chemistry, 17(3), 407-413.

  • Organic Syntheses. 2,2-dimethylpyrrolidine. Coll. Vol. 1, p.277 (1941). [Link]

  • Pirkle, W. H., & Dines, M. (1968). The Direct Resolution of Racemic Amines by Gas-Liquid Chromatography on Optically Active Stationary Phases. Journal of the American Chemical Society, 90(9), 2311–2318.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Provides general guidance on purification techniques like recrystallization).

Sources

Technical Support Center: Synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride. This molecule is a valuable building block in pharmaceutical development, and achieving high purity is critical for downstream applications.[1][2] This document provides in-depth troubleshooting advice, impurity analysis, and preventative strategies in a practical question-and-answer format designed for researchers and process chemists. Our goal is to explain the causality behind common synthetic issues and offer robust, field-proven solutions.

Section 1: The Synthetic Landscape: A Common Pathway

Understanding the synthetic route is the first step in diagnosing and preventing impurities. A prevalent and reliable method involves a three-stage process starting from a protected pyrrolidine precursor. This approach offers excellent control over the introduction of functional groups and helps minimize side reactions.

The most common pathway proceeds as follows:

  • N-Methylation: Reductive amination of a primary amine, such as (R)-1-N-Boc-3-(aminomethyl)pyrrolidine, using formaldehyde and a reducing agent.[3][4] The Eschweiler-Clarke reaction, which uses formic acid as the reductant, is a classic and effective choice for this transformation.[5][6][7]

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to unmask the pyrrolidine nitrogen.[8][9]

  • Salt Formation: Treatment with hydrochloric acid (HCl) to yield the final, stable hydrochloride salt.

Below is a diagram illustrating this common synthetic workflow and the points at which key impurities are typically introduced.

G cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation SM N-Boc-3-(aminomethyl)pyrrolidine P1 N-Boc-N,N-Dimethyl-1- (pyrrolidin-3-yl)methanamine SM->P1 Eschweiler-Clarke Rxn (HCHO, HCOOH) Imp1 Impurity A: Mono-methylated Intermediate SM->Imp1 Incomplete Reaction P2 N,N-Dimethyl-1- (pyrrolidin-3-yl)methanamine (Free Base) P1->P2 Acidic Deprotection (e.g., TFA, HCl) Imp2 Impurity B: Unreacted Boc-Protected Material P1->Imp2 Incomplete Reaction Imp3 Impurity C: t-Butyl Adduct (+56 Da) P2->Imp3 Side Reaction (t-Bu+ Alkylation) FP Final Product: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl P2->FP HCl Addition

Caption: Synthetic pathway and key impurity entry points.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical, problem-solving format.

FAQ 1: N-Methylation Stage Impurities

Question: During LC-MS analysis of my crude product after the methylation step, I see a significant peak corresponding to the mono-methylated species (Impurity A). What causes this and how can I fix it?

Answer: This is a classic case of incomplete reaction during the Eschweiler-Clarke methylation. The reaction proceeds in two steps: first to the secondary amine (mono-methylated) and then to the tertiary amine (di-methylated).[5][6] Formation of the tertiary amine is generally favorable, but the reaction can stall if conditions are not optimal.

Root Causes & Solutions:

  • Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the methylation to completion.[5]

    • Solution: Ensure you are using a molar excess of both reagents. A common protocol uses at least 2.2 equivalents of both formaldehyde and formic acid relative to the primary amine.

  • Low Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling to ensure a sufficient reaction rate.[5][7]

    • Solution: Increase the reaction temperature to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until all starting material and mono-methylated intermediate are consumed.

  • Premature Work-up: The reaction may simply not have been run long enough.

    • Solution: Before quenching the reaction, take a small aliquot for in-process control (IPC) analysis to confirm full conversion.

Pro-Tip: The Eschweiler-Clarke reaction is highly reliable because it is self-limiting; it will not form a quaternary ammonium salt, as it is impossible for the resulting tertiary amine to form another imine or iminium ion intermediate required for the next methylation cycle.[5][10] This makes it a superior choice over other alkylating agents like methyl iodide for achieving clean di-methylation.

FAQ 2: Deprotection Stage Impurities

Question: After the acid-catalyzed Boc deprotection, my mass spectrum shows the desired product, but also a persistent peak for the starting material (Impurity B) and an unknown peak at [M+57]. What is happening?

Answer: This scenario points to two distinct issues during the deprotection step: incomplete reaction and a common side reaction involving the tert-butyl cation.

Issue A: Incomplete Deprotection (Impurity B)

  • Cause: The Boc group is removed by acid-catalyzed hydrolysis.[8][11] If the acid concentration is too low, the temperature is insufficient, or the reaction time is too short, you will see incomplete conversion.

  • Solution:

    • Acid Stoichiometry: Use a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[8][12] Ensure a significant excess is used.

    • Monitoring: Monitor the reaction closely by TLC or LC-MS. The disappearance of the starting material is a clear endpoint.[8]

    • Solvent Choice: Solvents like dichloromethane (DCM) or dioxane are common and effective.[8][12]

Issue B: The [M+57] Impurity (Impurity C)

  • Cause: The [M+57] peak corresponds to the addition of a tert-butyl group (mass of ~57 Da, more accurately C4H9). During acid-mediated deprotection, the Boc group fragments into CO2 and a stable tert-butyl cation (t-Bu+).[8][9] This highly reactive electrophile can then alkylate any available nucleophile. In your case, it is likely alkylating either the newly deprotected pyrrolidine nitrogen or the dimethylamino nitrogen of your product.

  • Prevention:

    • Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture that can trap the t-Bu+ cation before it reacts with your product.

      • Recommended Scavengers: Anisole, thioanisole, or triethylsilane are excellent choices.[9] They are more nucleophilic than your product and will be preferentially alkylated.

    • Optimize Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes reduce the rate of this side reaction.

    • Alternative Deprotection Methods: For highly sensitive substrates, other deprotection methods that do not generate a free carbocation can be considered, although they may be less industrially scalable.[12][13]

Potential Genotoxic Impurity (PGI) Alert: Be aware that the t-butyl cation can react with counter-ions from the acid (e.g., Cl- from HCl) to form tert-butyl chloride. While volatile, such byproducts are potential genotoxic impurities and their fate should be considered, especially in late-stage synthesis.[9] Placing the deprotection step early in the overall synthetic sequence is a wise risk mitigation strategy.[9]

Section 3: Analytical & Purification Protocols

Protocol 1: General Purpose HPLC Method for In-Process Control

This protocol provides a starting point for developing a method to separate the target compound from its primary impurities.

ParameterRecommended ConditionRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for polar amines.
Mobile Phase A 0.1% Formic Acid or TFA in WaterProvides good peak shape for amines by protonating them.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileElutes compounds from the column.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to resolve compounds with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV at 210 nm & Mass Spectrometer (MS)Low UV wavelength is needed as the molecule lacks a strong chromophore. MS is essential for peak identification.

Expected Elution Order (from most to least polar):

  • N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (Product) - Most polar, elutes first.

  • Mono-methylated Intermediate (Impurity A) - Slightly less polar than the product.

  • N-Boc Protected Intermediate (Impurity B) - Significantly less polar due to the Boc group, will have a much longer retention time.

Protocol 2: Troubleshooting Workflow for Out-of-Specification Product

This decision tree can help diagnose the source of impurities found in the final product.

G Start Final Product Fails Purity Spec CheckMS Analyze by LC-MS. Identify Impurity Mass. Start->CheckMS ImpA Mass = Mono-methylated? (Impurity A) CheckMS->ImpA Yes ImpB Mass = Boc-Protected? (Impurity B) CheckMS->ImpB No SolA Root Cause: Incomplete Methylation. Action: Re-run methylation with excess reagents & heat. ImpA->SolA ImpC Mass = t-Butyl Adduct? (Impurity C) ImpB->ImpC No SolB Root Cause: Incomplete Deprotection. Action: Re-run deprotection with stronger acid / longer time. ImpB->SolB Yes Other Other Impurity ImpC->Other No SolC Root Cause: Cation Side Reaction. Action: Re-run deprotection with a cation scavenger (e.g., anisole). ImpC->SolC Yes SolOther Root Cause: Starting material impurity or degradation. Action: Analyze starting materials and check stability. Other->SolOther

Caption: Troubleshooting logic for impurity identification.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2000). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from ResearchGate. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from Name-Reaction.com. [Link]

  • ResearchGate. (2019). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from Organic-Chemistry.org. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Grokipedia. [Link]

  • National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from NIH website. [Link]

  • Organic Chemistry Portal. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Retrieved from Organic-Chemistry.org. [Link]

  • National Institutes of Health. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from NIH website. [Link]

  • Bouling Chemical Co., Limited. (n.d.). (R)-1-N-Boc-3-(Aminomethyl)Pyrrolidine. Retrieved from Bouling Chemical Co., Limited website. [Link]

  • National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from NIH website. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from NIH website. [Link]

  • ResearchGate. (2017). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from NIH website. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI. [Link]

  • Sinfoo BIOCHEM. (n.d.). N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride. Retrieved from Sinfoo BIOCHEM. [Link]

  • ResearchGate. (2018). (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Retrieved from ResearchGate. [Link]

  • Google Patents. (2021). CN110590706B - Preparation method of N-methylpyrrolidine.
  • ACS Publications. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Retrieved from ACS Publications. [Link]

  • Mayr's Database of Reactivity Parameters. (n.d.). Molecule(S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. Retrieved from Mayr's Database of Reactivity Parameters. [Link]

  • Bentham Science. (2022). GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clomipramine Hydrochloride. Retrieved from Bentham Science. [Link]

  • Google Patents. (2006). WO2005092851A1 - Method for purifying n-methyl-2-pyrrolidone.
  • ResearchGate. (2015). Ninhydrin in synthesis of heterocyclic compounds. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024). Reaction of N,N′-Diphenyldithiomalondiamide with Aromatic Aldehydes and Cyanoacetamide. Retrieved from ResearchGate. [Link]

  • Google Patents. (2014). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Google Patents. (2019). CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride.

Sources

Technical Support Center: Troubleshooting Reactions with N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common issues encountered when using this versatile building block. Our approach is rooted in mechanistic principles to not only solve immediate experimental challenges but also to build a foundational understanding for future success.

Section 1: Foundational Knowledge - The Critical Nature of the Hydrochloride Salt

Before troubleshooting specific reaction failures, it is imperative to understand the chemical nature of the supplied reagent. Many challenges originate from a misunderstanding of its salt form.

Q1: What is the significance of the "hydrochloride" in the reagent's name, and how does it affect its reactivity?

A1: The term "hydrochloride" indicates that the reagent is supplied as an ammonium salt, not as a free amine. The nitrogen atoms, particularly the more basic secondary amine of the pyrrolidine ring, are protonated.

In this protonated state (R₂NH₂⁺ Cl⁻), the amine is not nucleophilic and will not participate in reactions like acylation or alkylation. The lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering it unavailable for attacking an electrophile. To render it reactive, it must be converted to its free base form by the addition of an external base.

Reaction Scheme: Activation of the Amine

G cluster_0 Reagent as Supplied (Inactive Nucleophile) cluster_1 Reaction Condition cluster_2 Reactive Species inactive N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride (Salt Form) R₂NH₂⁺ Cl⁻ active Free Amine (Active Nucleophile) R₂NH inactive->active + B: base Added Base (e.g., DIPEA, TEA, K₂CO₃) B: base->active byproduct Protonated Base + Chloride BH⁺ Cl⁻ G start Start: Low/No Product q1 Did you add a base? start->q1 a1_no Problem: Amine is protonated and non-nucleophilic. Solution: Add a suitable base. q1->a1_no No a1_yes Yes q1->a1_yes q2 How many equivalents of base? a1_yes->q2 a2_low Problem: Insufficient base. <2 equivalents may be inadequate. Solution: Increase base to 2.2-3.0 equivalents. One equivalent is consumed by the HCl salt, and an additional equivalent is needed to neutralize the acid formed during coupling. q2->a2_low < 2 eq. a2_ok ≥ 2.2 eq. q2->a2_ok q3 What was your order of addition? a2_ok->q3 a3_bad Problem: Amine may react with the coupling agent to form an inactive guanidinium byproduct. Solution: Use the correct order. Pre-activate the carboxylic acid with the coupling agent for 5-15 min before adding the amine. q3->a3_bad All at once / Amine first a3_good Acid + Coupling Agent first q3->a3_good q4 What was your solvent? a3_good->q4 a4_poor Problem: Reagent insolubility. The HCl salt may not have dissolved, preventing deprotonation. Solution: Switch to a more polar aprotic solvent like DMF or NMP. Alternatively, perform a liquid-liquid extraction to isolate the free base before the reaction. q4->a4_poor DCM, THF a4_ok DMF, NMP q4->a4_ok success Reaction should now proceed. a4_ok->success

Caption: Troubleshooting workflow for failed amide coupling reactions.

Scenario 2: Side Product Formation
Q4: My reaction works, but I observe significant side products. What are they and how can I avoid them?

A4: Side product formation often relates to the coupling chemistry itself or the stability of your substrates.

  • Guanidinium Byproduct: If you mix the amine, base, and a uronium/aminium-based coupling agent (like HATU or HBTU) before adding the carboxylic acid, the amine can react directly with the coupling agent. This forms a stable, undesired guanidinium byproduct.

    • Solution: Always pre-activate the carboxylic acid. Stir the acid, coupling agent, and base (e.g., DIPEA) in your solvent for 5-15 minutes before adding the amine solution. This allows the active ester to form first, ensuring it is the primary electrophile the amine encounters.

  • Racemization of the Carboxylic Acid: If your carboxylic acid is chiral at the α-carbon, aggressive activation can lead to epimerization. * Solution: Use coupling additives designed to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Keep reaction temperatures low (start at 0 °C and allow to warm to room temperature).

Section 3: Protocols & Methodologies

Adherence to validated protocols can prevent many of the issues discussed above.

Protocol 1: Recommended Method for Standard Amide Coupling with HATU

This protocol prioritizes the formation of the active ester to minimize side reactions and maximize yield.

  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (concentration typically 0.1-0.5 M).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.).

  • Pre-Activation Stirring: Stir the mixture at room temperature for 10-15 minutes. The solution may change color or clarity as the active ester forms.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted acid and then with brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol 2: Isolation of the Free Base (for Salt-Sensitive Reactions)

If your reaction cannot tolerate the presence of ammonium salts (e.g., DIPEA·HCl), you can prepare the free base beforehand.

  • Dissolution: Dissolve this compound in deionized water.

  • Basification: Cool the solution in an ice bath and add an excess of a strong base, such as 2 M sodium hydroxide (NaOH) solution, until the pH is >12.

  • Extraction: Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Combine the organic extracts and dry them thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and carefully remove the solvent under reduced pressure. Caution: The free base is more volatile than the salt. Do not use excessive heat.

  • Usage: The resulting oil is the free base and should be used immediately in the subsequent reaction.

Section 4: Purification Strategies
Q5: What is the best way to purify my final product?

A5: The product contains a basic tertiary amine, which dictates the purification strategy.

  • Acid-Base Extraction: This is a powerful technique for removing non-basic impurities. During the aqueous workup, washing the organic layer with dilute acid (e.g., 1 M HCl) will protonate your product, pulling it into the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer is then re-basified (e.g., with Na₂CO₃ or NaOH) and the product is re-extracted into an organic solvent.

  • Flash Column Chromatography: The basic nature of the product can cause it to streak on silica gel.

    • Mitigation: To achieve sharp, well-defined bands, add a small amount of a volatile base to your eluent system. A common choice is to use an eluent of DCM/Methanol with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the methanol. This deactivates acidic sites on the silica, preventing ionic interactions with your basic product.

References
  • Organic Syntheses Procedure: 3,6-Bis(dimethylamino)-9H-xanthen-9-one. Organic Syntheses. [Link]

  • Solubility Data Series, Volume 19. IUPAC. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]

  • Amide coupling help. Reddit r/Chempros. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

  • (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. ResearchGate. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • 2,2-dimethylpyrrolidine. Organic Syntheses. [Link]

  • Mayr's Database Of Reactivity Parameters. University of Munich. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Solubility Data Series. IUPAC. [Link]

  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. ACS Publications. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. NTNU Open. [Link]

  • Ninhydrin in synthesis of heterocyclic compounds. ResearchGate. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. National Institutes of Health (NIH). [Link]

  • Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. University of Illinois. [Link]

  • (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. PubChem. [Link]

  • N,N-dimethyl-p-phenylenediamine. PubChem. [Link]

Technical Support Center: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its experimental use. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the integrity of your results.

Part 1: Troubleshooting Guide

Unexpected results can be a significant roadblock in research. This section addresses specific issues you might encounter when working with this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: We are observing variable results in our cell-based assays. What could be causing this inconsistency?

Answer: Inconsistent biological activity often points to the degradation of the parent compound. This compound, contains a tertiary amine and a pyrrolidine ring, which can be susceptible to degradation under certain conditions.

  • Potential Cause 1: Oxidative Degradation. The pyrrolidine ring and the tertiary amine are susceptible to oxidation.[1] This can be accelerated by the presence of dissolved oxygen in your assay media, exposure to atmospheric oxygen over time, or the presence of trace metal ions which can catalyze oxidation.[2] Oxidative degradation can lead to the formation of N-oxides or ring-opened byproducts, which may have different or no biological activity.

  • Solution:

    • Degas Solvents: Before preparing your stock solutions, degas your solvents (e.g., water, DMSO, buffers) by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

    • Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use. Avoid long-term storage of solutions, especially at room temperature.

    • Inert Atmosphere: If your experiments are particularly sensitive, consider preparing and handling the compound and its solutions under an inert atmosphere (e.g., in a glove box).

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to your buffers (if compatible with your assay) can be beneficial.

  • Potential Cause 2: pH Instability. The stability of amines can be pH-dependent. In highly acidic or basic conditions, the compound may undergo hydrolysis or other rearrangements. While the hydrochloride salt form provides some initial acidic stability, the free base form, which may be present at neutral or basic pH, can be more reactive.

  • Solution:

    • Verify pH of Solutions: Always measure and record the final pH of your stock solutions and assay buffers after the addition of the compound.

    • Buffer Selection: Use a buffer system that is appropriate for the desired pH range and has sufficient buffering capacity to resist changes in pH upon addition of the compound.

    • pH Stability Study: If you suspect pH-related degradation, perform a simple stability study by incubating the compound in different buffers (e.g., pH 4, 7, 9) and analyzing the samples over time by HPLC to check for the appearance of degradation products.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Question: We are seeing unexpected peaks in our HPLC analysis of a sample of this compound that has been stored for some time. What are these peaks?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The nature of these peaks can provide clues about the degradation pathway.

  • Potential Cause 1: Photodegradation. Exposure to light, particularly UV light, can induce photodegradation of amine-containing compounds.[3][4][5] This can lead to a variety of degradation products through complex radical-mediated pathways.

  • Solution:

    • Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize Light Exposure During Experiments: Conduct experimental manipulations in a shaded area or under yellow light to minimize exposure to UV radiation.

  • Potential Cause 2: Thermal Degradation. Although generally stable at room temperature in its solid form, prolonged exposure to elevated temperatures can cause thermal degradation.[2]

  • Solution:

    • Adhere to Recommended Storage Conditions: Store the solid compound at the recommended temperature, typically in a cool, dry place.

    • Avoid Excessive Heat: When preparing solutions, avoid excessive heating. If gentle heating is required to dissolve the compound, do so for the shortest time possible and at the lowest effective temperature.

Troubleshooting Logic Diagram

troubleshooting_flowchart start Start: Inconsistent Results or Unexpected HPLC Peaks check_storage Review Storage & Handling: - Light exposure? - Elevated temperature? - Age of solution? start->check_storage improper_storage Issue: Potential Photodegradation or Thermal Degradation check_storage->improper_storage Yes check_assay_cond Review Experimental Conditions: - pH of media/buffers? - Degassed solvents used? - Presence of oxidizing agents? check_storage->check_assay_cond No storage_solution Solution: - Store in amber vials. - Protect from light during use. - Use freshly prepared solutions. improper_storage->storage_solution end_point Outcome: Identify Degradation Pathway & Implement Preventative Measures storage_solution->end_point improper_conditions Issue: Potential pH Instability or Oxidative Degradation check_assay_cond->improper_conditions Yes forced_degradation Perform Forced Degradation Study (See Protocol Below) check_assay_cond->forced_degradation Uncertain conditions_solution Solution: - Verify and buffer pH. - Degas all solvents. - Work under inert atmosphere if needed. improper_conditions->conditions_solution conditions_solution->end_point analyze Analyze via HPLC-MS to identify degradants forced_degradation->analyze analyze->end_point

Caption: Troubleshooting workflow for inconsistent experimental results.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid hydrochloride salt should be stored in a tightly sealed container, protected from light, in a cool and dry environment. A desiccator at room temperature is generally sufficient. The hydrochloride salt form is more stable than the free base as the protonated amines are less susceptible to oxidation.

Q2: How should I prepare stock solutions? Which solvents are recommended?

A2: this compound is generally soluble in aqueous solutions and polar organic solvents like DMSO and ethanol. For biological assays, preparing a concentrated stock solution in DMSO is common. For all applications, it is crucial to use high-purity, anhydrous solvents if possible. As mentioned in the troubleshooting section, degassing aqueous buffers prior to use is a good practice to minimize oxidative degradation.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on the chemical structure, the three primary degradation pathways of concern are:

  • Oxidation: The tertiary amine can be oxidized to an N-oxide. The pyrrolidine ring can also undergo oxidation, potentially leading to ring-opening.[1][6]

  • Hydrolysis: While amides are more susceptible to hydrolysis, under harsh acidic or basic conditions with heat, cleavage of the C-N bond is possible, though less likely under typical experimental conditions.[7][8]

  • Photodegradation: Amine compounds can be sensitive to light, leading to the formation of radical species and subsequent degradation products.[9]

Q4: Can I expect degradation in my DMSO stock solution stored at -20°C?

A4: Storing a DMSO stock solution at -20°C is a common and generally acceptable practice for short to medium-term storage. However, for long-term storage (months to years), degradation can still occur. It is advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce atmospheric moisture and oxygen, which can contribute to degradation over time.

Part 3: Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation products and establish the stability-indicating nature of your analytical methods, a forced degradation study is essential.[10][11][12] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage or experimental conditions.

Objective

To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials
  • This compound

  • HPLC-grade water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (for mobile phase)

  • A calibrated HPLC-UV-MS system

  • Calibrated pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Methodology

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.

2. Stress Conditions: For each condition, a control sample (stock solution stored at 4°C, protected from light) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[13][14]

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At various time points, take an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At various time points, take an aliquot and dilute with mobile phase for analysis.
Thermal Degradation Transfer the solid powder to a vial and place it in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. At various time points, prepare a solution from the solid and dilute the liquid sample for analysis.
Photodegradation Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in foil to exclude light. Analyze the samples after exposure.

3. Analytical Method:

  • System: HPLC with UV and Mass Spectrometric detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray ionization (ESI) in positive mode. Scan a mass range that includes the parent compound and potential degradation products (e.g., m/z 50-500).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation of the parent peak.

  • Identify the mass-to-charge ratio (m/z) of the new peaks (degradation products) using the MS data.

  • Propose potential structures for the degradation products based on their mass and the applied stress condition. For example, an increase of 16 amu in an oxidative sample could indicate the formation of an N-oxide.

Forced Degradation Workflow Diagram

forced_degradation_workflow start Start: Prepare 1 mg/mL Stock Solution stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid & Solution, 80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze All Samples by HPLC-UV-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_review Data Review & Comparison analysis->data_review identify_pathways Identify Degradation Products & Pathways data_review->identify_pathways end_point Outcome: Stability-Indicating Method & Knowledge of Compound Stability identify_pathways->end_point

Caption: Workflow for a forced degradation study.

References

  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765. [Link]

  • Deshpande, A. D., et al. (2014). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 55(43), 5965-5968. [Link]

  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. ResearchGate. [Link]

  • ACS Publications. (n.d.). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 2271-2279. [Link]

  • ResearchGate. (n.d.). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Gouedard, C., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Murahashi, S., & Watanabe, T. (1979). Palladium catalyzed hydrolysis of tertiary amines with water. Journal of the American Chemical Society, 101(25), 7429-7430. [Link]

  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • ResearchGate. (n.d.). of degradation products of some common amines determined by the different methods of GC. [Link]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. [Link]

  • ResearchGate. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society Perkin Transactions 1. [Link]

  • Fife, T. H., & Chauffe, L. (1999). Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry, 64(10), 3765-3768. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. (2023). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. [Link]

  • Google Patents. (n.d.). US3592854A - Hydrolysis of amides to amines.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • NTNU Open. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. [Link]

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning issues encountered when using N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound poison my catalyst?

A1: Yes, it is highly probable. This compound contains tertiary and secondary amine functionalities. Amines, and nitrogen-containing heterocycles in general, are well-known poisons for transition metal catalysts, particularly those based on palladium and platinum.[1][2][3] The lone pair of electrons on the nitrogen atoms can strongly adsorb onto the active metal surface, effectively blocking sites that are necessary for the catalytic cycle.[3]

Q2: How does the hydrochloride salt form affect its potential as a catalyst poison?

A2: The hydrochloride salt form can have a complex effect. While protonation of the amine groups can reduce the availability of the lone pair of electrons for coordination to the metal center, the equilibrium between the free base and the salt in the reaction medium is crucial. If the reaction conditions are basic or if a base is used as a reagent, the free amine will be present and can act as a poison. Additionally, the chloride ions from the hydrochloride salt can also interact with the catalyst surface and potentially influence its activity.[2]

Q3: What are the typical symptoms of catalyst poisoning by this amine?

A3: The most common symptoms include:

  • A sudden or gradual decrease in the reaction rate.

  • The reaction stalling before reaching completion (low conversion).

  • A change in the selectivity of the reaction.

  • A visible change in the appearance of the catalyst, such as a change in color or clumping.[4]

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation

Problem 1: My reaction is sluggish or has stalled completely after adding this compound.

Potential Cause: Direct poisoning of the catalyst's active sites by the amine. The nitrogen atoms in the pyrrolidine ring and the dimethylamino group are likely coordinating to the metal centers of your catalyst, preventing the substrate from binding and reacting.[3]

Diagnostic Workflow:

cluster_diagnosis Diagnostic Workflow for Stalled Reaction A Reaction Stalled/Slow B Analyze Reaction Kinetics: - Take aliquots over time - Monitor by HPLC/GC/TLC A->B C Compare with control reaction (without the amine hydrochloride) B->C D Significant rate decrease or stall observed? C->D E YES: Strong indication of catalyst poisoning. D->E F NO: Consider other factors: - Reagent purity - Temperature/Pressure - Solvent effects D->F

Caption: Diagnostic workflow for a stalled or sluggish reaction.

Mitigation and Resolution Protocol:

Step 1: Assess the Stoichiometry

  • Carefully review the stoichiometry of your reaction. Is it possible to use a lower excess of the amine hydrochloride?

Step 2: Consider In-Situ Salt Formation

  • If your protocol allows, consider using the free base form of the amine and adding one equivalent of a non-coordinating acid (e.g., methanesulfonic acid) to form the salt in-situ. This can sometimes be a cleaner approach than using the pre-formed hydrochloride salt.

Step 3: Implement Feed Purification

  • If the amine is an impurity in your starting material, it is crucial to remove it before the reaction.[5][6] Purification techniques like distillation, recrystallization, or chromatography should be employed.

Step 4: Use a Scavenger Resin

  • Before adding the catalyst, consider pre-treating your reaction mixture (containing the amine hydrochloride) with a scavenger resin to remove any free amine. Acidic ion-exchange resins can be effective for this purpose.

Step 5: Choose a More Robust Catalyst

  • Some catalysts are inherently more resistant to poisoning.[7] Consider screening different types of catalysts or ligands. For example, catalysts with bulky ligands may be less susceptible to poisoning by sterically hindered amines.

Problem 2: I am observing unexpected byproducts and a decrease in the desired product's selectivity.

Potential Cause: The amine is not only blocking active sites but also modifying the electronic properties of the catalyst. This alteration can change the reaction pathway, favoring the formation of undesired products.[3][8]

Mitigation Strategies:

StrategyDescriptionProsCons
Ligand Modification Use a catalyst with a different ligand set. Electron-donating or bulky ligands can sometimes mitigate the poisoning effect and restore selectivity.Can be highly effective.Requires screening of multiple catalysts; may not be readily available.
Temperature Optimization Lowering the reaction temperature can sometimes disfavor the poison's binding to the catalyst more than the substrate's, potentially improving selectivity.[9]Simple to implement.May significantly slow down the desired reaction.
Use of Additives Certain additives can act as "protective agents" for the catalyst. For example, in some hydrogenations, a small amount of a weaker poison is added to block the most active sites that lead to side reactions.[2]Can fine-tune selectivity.Requires careful optimization; the additive itself could interfere with the reaction.
Problem 3: The catalyst appears to have changed color and is difficult to filter.

Potential Cause: This could be a sign of catalyst agglomeration or the formation of inactive metal complexes.[6] The amine may be causing the fine catalyst particles to clump together (sintering) or leaching the metal from its support to form soluble, inactive complexes.

Mechanism of Amine-Induced Catalyst Deactivation:

cluster_mechanism Catalyst Poisoning by N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine A Active Catalyst (e.g., Pd/C) C Poisoned Catalyst: Amine coordinated to active metal sites A->C Adsorption of Amine B N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (Free Base Form) B->C D Inactive Catalyst: - Reduced activity - Stalled reaction C->D

Caption: Mechanism of catalyst poisoning by the amine.

Experimental Protocol for Catalyst Regeneration (for Palladium Catalysts):

Disclaimer: Catalyst regeneration may not always be successful and the effectiveness depends on the severity of the poisoning. These procedures should be carried out with appropriate safety precautions.

Method 1: Acid Washing

  • After the reaction, carefully filter the catalyst.

  • Wash the catalyst with a dilute solution of a non-coordinating acid (e.g., 1% methanesulfonic acid in a suitable solvent like methanol). This can help to protonate and remove the adsorbed amine.

  • Follow with several washes with the reaction solvent to remove the acid.

  • Dry the catalyst under vacuum before attempting to reuse it.

Method 2: Treatment with a Reactivating Agent

  • Separate the spent catalyst from the reaction mixture.

  • Create a slurry of the catalyst in a suitable liquid medium.

  • Add a reactivating agent such as an alkali metal bicarbonate or carbonate solution.[10]

  • Stir the mixture for a defined period.

  • Filter, wash thoroughly with water and then the reaction solvent, and dry the catalyst.[10]

Note: The success of regeneration should be confirmed by comparing the activity of the regenerated catalyst with that of a fresh catalyst in a control reaction.[10] In many cases, complete regeneration is not possible, and using a fresh batch of catalyst may be more time and cost-effective.[11]

References

  • DCL Inc.
  • Hoyos, L. J., Primet, M., & Praliaud, H.
  • J. F. J.
  • Method for reactivating palladium catalysts.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • How to Prevent Catalyst Poisoning
  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • Poisoning and deactivation of palladium catalysts | Request PDF.
  • How Can You Prevent Catalyst Poisoning?. Chemistry For Everyone - YouTube.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis. Benchchem. 1alyst poisoning*. Wikipedia.
  • Catalyst deactivation mechanisms and how to prevent them.
  • Understanding Catalyst Deactivation: How Characteriz
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pent-1-yn-3-amine. Benchchem.
  • Catalyst deactiv
  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. Chemical Science (RSC Publishing).
  • Amine groups alter product selectivity and rate of c
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. NIH.
  • Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transform
  • Amine groups alter product selectivity and rate of c
  • N,N-DIMETHYL-3-PYRROLIDINAMINE, (S)-. gsrs.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC - NIH.
  • N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl. ХИММЕД.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a substituted pyrrolidine derivative, a structural motif of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. The pyrrolidine ring system is a cornerstone in the synthesis of a wide array of pharmaceuticals, acting as a versatile scaffold that can be modified to modulate pharmacological activity.[1] Ensuring the chemical purity and stereochemical integrity of such building blocks is not merely a matter of regulatory compliance; it is a fundamental prerequisite for reproducible research and the development of safe and effective therapeutics.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the causality behind methodological choices, from column and mobile phase selection to detector settings, and benchmark this approach against Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The protocols and validation strategies described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Understanding the Analyte: this compound

Before developing a robust analytical method, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure: A tertiary amine with a chiral center at the 3-position of the pyrrolidine ring.

  • Form: Typically supplied as a hydrochloride salt to improve stability and solubility in aqueous media.

  • Polarity: The presence of the amine functionalities makes it a polar and basic compound.

  • Chromophore: The molecule lacks a significant chromophore, which presents a challenge for UV detection at higher wavelengths. Detection will likely rely on low wavelength UV (around 200-215 nm) or alternative detection methods.

Part 1: The Primary Approach - Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for amine hydrochlorides.[3] Given the chiral nature of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a chiral HPLC method is essential to resolve and quantify the enantiomers, in addition to assessing achiral purity.

Rationale for Method Selection

A direct chiral separation on a Chiral Stationary Phase (CSP) is often the most efficient approach. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including those with amine functionalities.[2] An indirect approach, involving derivatization with a chiral agent to form diastereomers separable on a standard achiral column, is also a viable but more complex alternative.[2][4]

Potential Impurities

A robust purity method must be able to separate the active pharmaceutical ingredient (API) from potential impurities. For N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, these may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed during storage or handling.

  • Enantiomeric impurity: The undesired enantiomer.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol is a robust starting point for method development and validation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
  • Dissolve in and dilute to volume with the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column Chiralcel® OD-H (or similar amylose-based CSP)Polysaccharide-based CSPs are known for their broad enantioselectivity for amine compounds.[5]
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)A normal-phase mobile phase often provides better selectivity on polysaccharide CSPs. Diethylamine is a basic additive used to improve peak shape by masking residual acidic silanol groups on the silica support.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25°CTemperature control is crucial for reproducible retention times and selectivity in chiral separations.
Detection UV at 210 nmDue to the lack of a strong chromophore, detection at a low wavelength is necessary.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Method Validation Strategy (ICH Q2(R2) Framework)

A comprehensive validation protocol ensures the method is fit for its intended purpose.[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (if in a formulation), known impurities, and the analyte, and showing that the analyte peak is free from interference.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations covering the expected range should be analyzed.

  • Accuracy: The closeness of test results to the true value. This is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. This is assessed by performing multiple injections of the same sample.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) between enantiomers > 1.5
%RSD of replicate injections ≤ 2.0%

Table 2: Illustrative Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation (CSP Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity & Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for the chiral HPLC analysis of this compound.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is a robust primary technique, orthogonal methods are crucial for comprehensive purity profiling and method validation.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For tertiary amines like our analyte, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and interaction with the column.

Causality behind Experimental Choices:

  • Derivatization: To improve volatility and thermal stability, derivatization is often necessary. Reagents like benzenesulfonyl chloride can be used to create less polar derivatives suitable for GC analysis.[9]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the analysis of the derivatized amine.

  • Detection: Mass spectrometry provides excellent sensitivity and structural information, which is invaluable for impurity identification.

Comparison Table: HPLC vs. GC-MS

FeatureChiral HPLCGC-MS
Analyte Volatility Not requiredRequired (may need derivatization)
Chiral Separation Direct on CSPRequires chiral column or chiral derivatization
Sample Preparation Simple dissolutionCan be more complex (derivatization)
Detection UV (less specific)MS (highly specific, structural info)
Instrumentation Cost Moderate to HighHigh
Alternative 2: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.[10] It is particularly well-suited for the analysis of charged species like amines.

Causality behind Experimental Choices:

  • Chiral Selector: For enantiomeric separation, a chiral selector (e.g., a cyclodextrin derivative) is added to the background electrolyte (BGE).[11]

  • Buffer pH: The pH of the BGE is critical as it determines the charge state of the analyte and the electroosmotic flow (EOF). For a basic amine, a low pH buffer will ensure it is fully protonated.

  • Detection: UV detection is common, but coupling to a mass spectrometer (CE-MS) can provide enhanced sensitivity and specificity.

Comparison Table: HPLC vs. CE

FeatureChiral HPLCCapillary Electrophoresis (CE)
Efficiency HighVery High
Sample Volume MicrolitersNanoliters
Solvent Consumption HighVery Low
Throughput ModeratePotentially higher
Robustness Generally highCan be more sensitive to matrix effects
Logical Relationship of Validation Parameters

Validation_Logic Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Method Precision->Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Interdependency of key validation parameters for a robust analytical method.

Conclusion

The validation of purity for this compound is most effectively achieved using a chiral HPLC method on a polysaccharide-based stationary phase. This approach allows for the simultaneous assessment of both enantiomeric and achiral purity. This guide has provided a comprehensive, step-by-step protocol grounded in scientific principles and ICH guidelines.

For comprehensive characterization and to ensure the highest level of quality control, orthogonal methods such as GC-MS (with derivatization) and Capillary Electrophoresis (with a chiral selector) serve as excellent comparative techniques. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. By following the detailed validation strategy outlined, researchers can ensure the generation of reliable, reproducible, and scientifically sound data.

References

  • Agilent. (2011). Analysis of primary, secondary and tertiary amines. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubMed. (2010). A capillary electrophoresis method for the determination of selected biogenic amines and amino acids in mammalian decomposition fluid. [Link]

  • ScienceDirect. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • PubMed. (2010). Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice. [Link]

  • National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. [Link]

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  • PubMed. (2012). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. [Link]

  • ScienceDirect. (2017). Capillary Electrophoresis for Drug Analysis. [Link]

  • ResearchGate. (2025). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. [Link]

  • ACS Publications. (2023). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry. [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]

  • NIH National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

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A Researcher's Guide to the Pharmacological Evaluation of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride and Other Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3][4] Its structural rigidity, capacity to serve as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid proline make it a privileged scaffold in the design of novel therapeutics.[3][4] Pyrrolidine derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory effects.[1][2][5] Notably, this scaffold is a key component in drugs targeting the central nervous system, particularly cholinergic receptors.

This guide focuses on N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride, a simple pyrrolidine derivative available as a research chemical.[6][7][8] Due to a lack of extensive public data on its specific biological targets, this document serves as a strategic guide for researchers aiming to characterize its pharmacological profile. We will outline a comprehensive, data-driven approach to compare it against well-established pyrrolidine-containing drugs with known mechanisms of action.

Based on its structural similarity to known cholinergic agents, we will hypothesize that this compound may interact with nicotinic acetylcholine receptors (nAChRs) or muscarinic acetylcholine receptors (mAChRs). To test this hypothesis, we will benchmark it against three clinically and scientifically relevant compounds:

  • Varenicline: A high-affinity partial agonist of the α4β2 nAChR, renowned as a first-line therapy for smoking cessation.[9][10][11][12][13]

  • A-85380: A potent and selective full agonist of the α4β2 nAChR, widely used as a pharmacological tool in preclinical research.[14][15][16][17]

  • Pilocarpine: A non-selective muscarinic receptor agonist used to treat glaucoma and dry mouth by stimulating glandular secretions.[18][19][20][21][22]

This guide will provide detailed experimental workflows, enabling a thorough and objective comparison of the novel compound against these established benchmarks.

Part 1: Foundational Characterization - Physicochemical and In Silico Profiling

Before embarking on extensive biological assays, a foundational understanding of the test compound's properties is crucial.

1.1 Physicochemical Analysis

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its physicochemical properties. The pyrrolidine motif can enhance aqueous solubility and other key characteristics.[3] We recommend determining the following for this compound:

  • Solubility: Assessed in aqueous buffers at various pH values (e.g., 2.0, 5.0, 7.4) to mimic physiological conditions.

  • LogP/LogD: The octanol-water partition coefficient is a critical measure of lipophilicity, which affects membrane permeability and target engagement.

  • pKa: The ionization constant will determine the charge state of the molecule at physiological pH, impacting receptor interaction and solubility.

1.2 In Silico Target Prediction and Molecular Docking

Computational tools can provide initial hypotheses about potential biological targets.

  • Target Prediction: Utilize cheminformatics platforms (e.g., SwissTargetPrediction, SuperPred) to screen the chemical structure of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine against databases of known ligands and their targets. This can help prioritize experimental assays.

  • Molecular Docking: Perform docking studies using crystal structures of key cholinergic receptors (e.g., α4β2 nAChR, M1-M5 mAChRs). This will predict the likely binding mode and estimate the binding affinity, providing a rationale for the observed (or expected) biological activity and guiding future structural modifications.

Part 2: A Step-by-Step Guide to In Vitro Pharmacological Evaluation

The core of this investigation lies in a systematic in vitro evaluation to determine the affinity, potency, and efficacy of this compound at cholinergic receptors, in direct comparison with Varenicline, A-85380, and Pilocarpine.

Workflow for In Vitro Characterization

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis Binding_Assay Radioligand Binding Assays (Determine Ki) nAChR nAChR Subtypes (α4β2, α7, etc.) Binding_Assay->nAChR mAChR mAChR Subtypes (M1-M5) Binding_Assay->mAChR Functional_Assay Functional Assays (Determine EC50 & Emax) Binding_Assay->Functional_Assay Inform Assay Choice Calcium Calcium Mobilization (Gq-coupled mAChRs) Functional_Assay->Calcium TEVC Two-Electrode Voltage Clamp (Ion Channels - nAChRs) Functional_Assay->TEVC Analysis Comparative Analysis Functional_Assay->Analysis Generate Data Profile Generate Pharmacological Profile (Affinity, Potency, Efficacy, Selectivity) Analysis->Profile

Caption: Proposed experimental workflow for pharmacological profiling.

Experiment: Radioligand Binding Assays for Receptor Affinity (Ki)

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[23][24][25]

Objective: To determine the binding affinity (Ki) of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl and comparator compounds for various nAChR and mAChR subtypes.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor subtype of interest (e.g., α4β2 nAChR, M1 mAChR).[26]

  • Assay Setup: In a 96-well filter plate, combine the cell membranes (e.g., 5-20 µg protein/well), a fixed concentration of a suitable radioligand, and a range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[26]

    • For α4β2 nAChRs: Use [³H]Cytisine or [³H]Epibatidine.[23]

    • For M1-M5 mAChRs: Use [³H]N-methylscopolamine ([³H]NMS).[27]

  • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[26]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[26]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Experiment: Calcium Mobilization Assays for Functional Potency (EC₅₀) of Gq-Coupled Receptors

This cell-based assay measures the increase in intracellular calcium following the activation of Gq-coupled GPCRs, such as the M1, M3, and M5 muscarinic receptor subtypes.[28][29][30][31]

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of the compounds as agonists at Gq-coupled mAChRs.

Experimental Protocol:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells with M1-mAChR) in a 96- or 384-well black, clear-bottom plate and grow to near confluence.[28]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate for approximately 1 hour at 37°C.[28][29]

  • Compound Addition: Use a fluorescent plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation) to measure baseline fluorescence.[30] Add varying concentrations of the test compounds and continue to record the fluorescent signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium.[28] Plot the peak fluorescence response against the compound concentration. Use a sigmoidal dose-response curve fit to determine the EC₅₀ (concentration for half-maximal response) and Emax (maximum response). Compare the Emax to a known full agonist to determine if the compound is a full or partial agonist.

Experiment: Two-Electrode Voltage Clamp (TEVC) for Ion Channel Function

TEVC is a powerful electrophysiological technique for studying ligand-gated ion channels like nAChRs expressed in large cells, such as Xenopus laevis oocytes.[32][33][34][35] It allows for direct measurement of the ion current flowing through the channel upon activation.

Objective: To characterize the functional activity (agonist, partial agonist, or antagonist) and potency of the compounds at nAChR subtypes.

Experimental Protocol:

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression.[35]

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes, one to measure the membrane potential and one to inject current.[33][36]

  • Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV).

  • Compound Application: Apply varying concentrations of the test compounds via the perfusion system and record the resulting inward current.

  • Data Analysis: Plot the peak current amplitude against the compound concentration. Fit the data with a dose-response curve to determine EC₅₀ and Emax. The Emax relative to a full agonist like acetylcholine or A-85380 will define the compound as a full or partial agonist.[15] Antagonist activity can be assessed by measuring the ability of the compound to inhibit the current evoked by a fixed concentration of an agonist.

Part 3: Data Synthesis and Comparative Analysis

Comparative Data Summary Table
CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Efficacy (% of Full Agonist)Functional Mode
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl α4β2 nAChRExperimental ValueExperimental ValueExperimental ValueTo be determined
M1 mAChRExperimental ValueExperimental ValueExperimental ValueTo be determined
M3 mAChRExperimental ValueExperimental ValueExperimental ValueTo be determined
Varenicline α4β2 nAChR~0.1 - 1.0~10 - 50~30 - 60%Partial Agonist[10][12]
A-85380 α4β2 nAChR~0.05~700~100%Full Agonist[15][17]
Pilocarpine M1, M3 mAChRNon-selective~1,000 - 10,000~100%Full Agonist[18]

Note: Literature values for comparators are approximate and can vary based on assay conditions.

Interpreting the Results
  • Affinity vs. Potency: A high binding affinity (low Ki) does not always translate to high functional potency (low EC₅₀). Discrepancies can provide insights into the compound's mechanism, such as being an antagonist or a partial agonist.

  • Efficacy: The Emax value is critical. An Emax similar to a known full agonist (e.g., A-85380 for nAChRs) indicates full agonism. A lower Emax suggests partial agonism, like Varenicline.[13] An Emax of zero (while still showing binding) would indicate antagonism.

  • Selectivity: By comparing the Ki values across multiple receptor subtypes (e.g., α4β2 vs. α7 nAChRs, or M1 vs. M2 mAChRs), a selectivity profile can be established. High selectivity is often a desirable trait in drug candidates to minimize off-target side effects.

Conclusion

This guide provides a robust framework for the systematic pharmacological characterization of this compound. By employing a hypothesis-driven approach and comparing it against well-defined standards like Varenicline, A-85380, and Pilocarpine, researchers can generate high-quality, reproducible data. The detailed protocols for binding and functional assays outlined herein represent the gold standard in the field, ensuring the trustworthiness and scientific integrity of the findings. This structured evaluation will elucidate the compound's mechanism of action, potency, efficacy, and selectivity, ultimately determining its potential as a novel pharmacological tool or a starting point for future drug development efforts.

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  • Rueter LE, et al. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews. Available at: [Link]

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A Comparative Efficacy Analysis: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride versus 4-Aminopyridine in Modulating Neuronal Excitability

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of neuromodulatory drug discovery, the exploration of novel chemical entities that can precisely manipulate neuronal excitability is paramount. This guide provides a comparative framework for evaluating the efficacy of a novel pyrrolidine derivative, N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride, against the well-established voltage-gated potassium (Kv) channel blocker, 4-Aminopyridine (4-AP). While this compound represents a structurally intriguing compound with potential neuromodulatory activity, 4-AP serves as a critical benchmark due to its known mechanism of action and clinical application in treating conditions like multiple sclerosis (MS).[1][2][3][4]

This analysis is structured to guide researchers through a logical, experimentally-driven comparison, from fundamental molecular mechanisms to functional in vivo outcomes. The objective is to not only compare these two specific compounds but also to provide a robust template for the preclinical evaluation of novel neuromodulatory agents.

Section 1: Molecular Profiles and Hypothesized Mechanisms of Action

A thorough understanding of a compound's structure and its interaction with biological targets is the foundation of any efficacy study.

This compound

This compound features a pyrrolidine ring, a common scaffold in many neuroactive drugs.[5] The presence of a dimethylaminomethyl group at the 3-position introduces a tertiary amine, which will be protonated at physiological pH, conferring a positive charge. Structurally, it shares features with ligands for various receptors and ion channels.

  • Hypothesized Mechanism: Based on its structure, N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine could potentially interact with several targets:

    • Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine ring is a core component of nicotine and other nAChR agonists.

    • Muscarinic Acetylcholine Receptors (mAChRs): The cationic amine structure could allow for interaction with these G-protein coupled receptors.

    • Ion Channels: The compound's charge and size may permit it to act as a pore blocker or modulator of various ion channels, including potassium or sodium channels.

4-Aminopyridine (4-AP)

4-AP is a well-characterized, non-selective inhibitor of voltage-gated potassium channels.[6] Its primary therapeutic effect stems from its ability to enhance neurotransmission in demyelinated axons.[1][6][7]

  • Established Mechanism: In demyelinated neurons, the exposure of juxtaparanodal Kv channels leads to a leakage of potassium ions during action potential propagation, which can cause conduction failure.[1][7] By blocking these exposed channels, 4-AP prolongs the duration of the action potential, allowing for more reliable signal conduction across the demyelinated segment.[1][3] This action also increases the influx of calcium at the presynaptic terminal, thereby enhancing the release of neurotransmitters.[1][8]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Mechanism of 4-AP AP Action Potential (AP) Arrives Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens Vesicle Synaptic Vesicle (with ACh) Ca_channel->Vesicle Ca2+ influx triggers vesicle fusion NT_release Neurotransmitter Release (ACh) Vesicle->NT_release ACh ACh NT_release->ACh Receptor ACh Receptor ACh->Receptor Binds Postsynaptic_Effect Postsynaptic Potential Receptor->Postsynaptic_Effect Four_AP 4-Aminopyridine K_channel Voltage-Gated K+ Channel Four_AP->K_channel Blocks K_channel->AP Prolongs AP duration (Inhibits repolarization)

Figure 1: Mechanism of 4-AP at the synapse.

Section 2: Comparative Efficacy Evaluation: An Experimental Framework

To objectively compare the efficacy of these two compounds, a multi-tiered experimental approach is necessary, progressing from in vitro target engagement to in vivo functional outcomes.

Experiment 1: In Vitro Target Engagement via Patch-Clamp Electrophysiology

Causality & Rationale: The first step is to determine if and how these compounds modulate neuronal ion channel activity. Whole-cell patch-clamp is the gold-standard technique for this purpose, allowing for precise measurement of ion currents.[9][10][11] This experiment directly tests the primary mechanism of 4-AP and explores the hypothesized channel-modulating activity of this compound.

Experimental Protocol: Whole-Cell Voltage-Clamp on Cultured Cortical Neurons

  • Cell Preparation: Culture primary cortical neurons from E18 rat embryos on glass coverslips. Use cells between 12-16 days in vitro for mature channel expression.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.[11]

    • Rupture the membrane to achieve the whole-cell configuration.[12]

    • Clamp the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit voltage-gated currents.

  • Drug Application: Perfuse the cells with increasing concentrations of either this compound or 4-AP (e.g., 1 µM to 10 mM).

  • Data Analysis: Measure the peak outward potassium current at a specific voltage step (e.g., +40 mV) for each concentration. Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Anticipated Data and Comparison:

CompoundTargetIC50 (µM) [Hypothetical]Notes
4-AminopyridineKv Channels120Broad-spectrum blocker, consistent with literature values.[13]
This compoundKv Channels> 1000May show weak or no direct blockade of potassium channels.
This compoundnAChR-mediated currents50Further experiments would be needed to confirm agonist/antagonist activity at nAChRs.
Experiment 2: In Vivo Neurotransmitter Modulation via Microdialysis

Causality & Rationale: Changes in neuronal excitability and synaptic transmission should manifest as alterations in extracellular neurotransmitter levels.[1] In vivo microdialysis allows for the direct measurement of these neurochemical changes in specific brain regions of freely moving animals, providing a crucial link between cellular action and network-level effects.[14][15][16]

Experimental Protocol: Microdialysis in the Prefrontal Cortex of Awake Rats

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the prefrontal cortex. Allow for a 48-hour recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[16]

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Drug Administration: Administer a systemic dose (e.g., 5 mg/kg, i.p.) of this compound, 4-AP, or vehicle.

  • Sample Analysis: Continue collecting dialysate samples for 3 hours post-injection. Analyze samples for acetylcholine (ACh) and dopamine (DA) content using HPLC coupled with electrochemical detection.

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage of the average baseline concentration.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment A1 Anesthetize Rat A2 Stereotaxic Surgery: Implant Guide Cannula A1->A2 A3 48h Recovery A2->A3 B1 Insert Microdialysis Probe B2 Perfuse with aCSF (1.0 µL/min) B1->B2 B3 Collect Baseline Samples (2 hours) B2->B3 B4 Administer Compound (i.p. injection) B3->B4 B5 Collect Post-Injection Samples (3 hours) B4->B5 C1 Analyze Samples via HPLC-ED B5->C1 C2 Calculate % Change from Baseline C1->C2

Figure 2: In Vivo Microdialysis Workflow.

Anticipated Data and Comparison:

CompoundPeak Effect on Acetylcholine (% of Baseline)Peak Effect on Dopamine (% of Baseline)Hypothesized Rationale
4-Aminopyridine~180%~150%Broad enhancement of neurotransmitter release due to prolonged presynaptic depolarization.[1]
This compound~250%~130%Potentially a more selective effect on cholinergic systems if the primary mechanism involves nAChRs, with a smaller downstream effect on dopamine.
Vehicle (Saline)~100% (No change)~100% (No change)Control for injection stress.
Experiment 3: Functional Efficacy in a Rodent Model of Motor Deficit

Causality & Rationale: To assess potential therapeutic efficacy, it is essential to test the compounds in a relevant animal model. The rotarod test is a widely used and reliable method to evaluate motor coordination, balance, and endurance in rodents, making it suitable for screening compounds intended to treat neurological deficits.[17][18]

Experimental Protocol: Rotarod Performance in a Demyelination Model

  • Model Induction: Induce experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice, a common model for multiple sclerosis.

  • Habituation & Training: Prior to drug testing, habituate the mice to the rotarod apparatus. Train them for 3 consecutive days on an accelerating rod (e.g., 4 to 40 rpm over 300 seconds).[19]

  • Testing Procedure:

    • On the test day, record a baseline latency to fall for each mouse.

    • Administer this compound (e.g., 5 mg/kg, i.p.), 4-AP (e.g., 5 mg/kg, i.p.), or vehicle.

    • At the time of expected peak effect (determined from pharmacokinetic studies), re-test the mice on the accelerating rotarod.

    • Record the latency to fall. Each mouse performs three trials, and the average latency is used for analysis.

  • Data Analysis: Compare the post-dose latency to fall with the baseline measurement for each group.

Anticipated Data and Comparison:

Treatment GroupMean Latency to Fall (seconds) [Baseline]Mean Latency to Fall (seconds) [Post-Dose]% Improvement from Baseline
EAE + Vehicle85 ± 1082 ± 12-3.5%
EAE + 4-Aminopyridine88 ± 11125 ± 15+42%
EAE + N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl86 ± 9105 ± 13+22%

Section 3: Pharmacokinetic and Safety Profile Comparison

A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) and safety profile. An ideal candidate should have good bioavailability, a suitable half-life for the desired dosing regimen, and a wide therapeutic window.

Parameter4-AminopyridineThis compound [Hypothesized]Rationale / Implication
Bioavailability (Oral) High (~95% for solution)[1]Moderate to HighPyrrolidine structures are often well-absorbed. High bioavailability is desirable for oral formulations.
Blood-Brain Barrier (BBB) Permeability Readily crosses the BBB.[1][7]Expected to cross the BBBThe compound's lipophilicity and size suggest it should access CNS targets.
Elimination Half-life (t½) ~6 hours (sustained-release formulation).[1][20]~2-4 hoursA shorter half-life might require more frequent dosing or the development of a sustained-release formulation.
Metabolism Primarily renal excretion, largely unchanged.[1]Likely hepatic metabolism (CYP450) and renal excretion.Potential for drug-drug interactions if metabolized by common CYP enzymes.
Primary Safety Concern Seizures at higher doses due to widespread neuronal hyperexcitability.[1]Potential for cholinergic side effects (e.g., nausea, dizziness) or CNS overstimulation.The safety profile will be directly related to the compound's primary mechanism and off-target activities.

Section 4: Synthesis and Discussion

This comparative guide outlines a systematic approach to evaluating a novel compound, this compound, against the established neuromodulator, 4-Aminopyridine.

  • Summary of Findings: The experimental framework predicts that while 4-AP acts as a potent, non-selective enhancer of neuronal activity through Kv channel blockade, this compound may exhibit a different, potentially more selective, mechanism of action, possibly through interaction with cholinergic systems. This would be reflected in a distinct neurochemical signature and a potentially different profile in functional assays. The efficacy of 4-AP in the EAE model is well-documented and serves as a high benchmark.[1][2] The novel compound, while potentially less potent in this specific model, might offer advantages in terms of side effect profile or efficacy in other disease models if its mechanism is indeed more selective.

  • Trustworthiness of Protocols: The described protocols for patch-clamp, microdialysis, and rotarod testing are standard, validated methods in the field of neuroscience and pharmacology. Their inclusion of baseline measurements, vehicle controls, and standardized procedures ensures that the generated data is robust and interpretable.

  • Future Directions:

    • Definitive Mechanism of Action Studies: If this compound shows promising activity, a full panel of receptor binding and functional assays is required to definitively identify its primary molecular target.

    • Dose-Response Studies: Comprehensive dose-response relationships must be established for all in vivo assays to determine the optimal therapeutic dose and the therapeutic window.

    • Exploration of Alternative Models: The compound should be tested in other models of neurological disease (e.g., models of cognitive impairment or other channelopathies) where its specific mechanism might prove more advantageous than that of 4-AP.

By following this structured, data-driven comparison, researchers and drug development professionals can efficiently characterize the therapeutic potential of novel neuromodulatory candidates and make informed decisions about their advancement through the preclinical pipeline.

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A Comparative Guide to the Spectroscopic Analysis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, providing a robust framework for researchers, scientists, and drug development professionals.

The target molecule, N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, features a pyrrolidine ring, a secondary amine within the ring, and a tertiary amine in the side chain. The hydrochloride salt form introduces specific spectroscopic signatures that are critical for full characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The hydrochloride salt form significantly influences the chemical shifts of protons near the nitrogen atoms due to protonation. Protonation of the amines leads to deshielding, causing their adjacent protons to appear at a lower field (higher ppm) than in the free base.[2][3]

Comparative Analysis:

To contextualize the expected spectrum, we can compare it to simpler, related structures. In unsubstituted pyrrolidine, the methylene protons typically appear as multiplets around 1.8 and 3.0 ppm. For 3-aminopyrrolidine, the protons on the carbon bearing the amino group are shifted downfield.[4] The presence of the N,N-dimethylaminomethyl substituent at the 3-position will further influence the chemical shifts of the pyrrolidine ring protons.

Predicted ¹H NMR Data and Interpretation:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
N(CH₃)₂~2.8s6HSinglet due to two equivalent methyl groups on the tertiary amine. The positive charge on the protonated secondary amine will cause a downfield shift.
CH₂-N(CH₃)₂~3.0 - 3.2d2HDoublet due to coupling with the adjacent methine proton (CH). Shifted downfield by the adjacent tertiary amine.
Pyrrolidine CH₂ (C2, C5)~3.2 - 3.6m4HComplex multiplets due to diastereotopicity and coupling with adjacent protons. Shifted downfield by the adjacent protonated secondary amine.
Pyrrolidine CH₂ (C4)~1.8 - 2.2m2HMultiplet, generally upfield compared to other ring protons, but influenced by the substituent at C3.
Pyrrolidine CH (C3)~2.5 - 2.8m1HMultiplet, coupled to the adjacent methylene groups in the ring and the side chain.
N-H (Pyrrolidine)~9.0 - 10.0br s2HBroad singlet due to proton exchange and quadrupolar broadening from the nitrogen atom. Significantly downfield due to the positive charge of the ammonium salt.

Note: Predicted data is based on foundational NMR principles and data from similar structures. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data and Interpretation:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
N(CH₃)₂~45Typical chemical shift for N-methyl groups on a tertiary amine.
CH₂-N(CH₃)₂~60Downfield shift due to the attached nitrogen.
Pyrrolidine C2, C5~50Shifted downfield due to the adjacent protonated nitrogen.
Pyrrolidine C4~25-30Generally the most upfield of the pyrrolidine ring carbons.
Pyrrolidine C3~35-40Methine carbon, shifted downfield by the substituent.

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6] For this compound, the key is to distinguish the signatures of the secondary and tertiary amines in their salt form.

Comparative Analysis:

  • Secondary Amine (Free Base): A weak to medium N-H stretch appears around 3300-3500 cm⁻¹.[5][7]

  • Secondary Amine Hydrochloride: The N-H stretch is converted to a broad and strong N⁺-H stretching band between 2700-3000 cm⁻¹. This broadness is a result of strong hydrogen bonding.[8] An N⁺-H bending vibration is also expected around 1560-1620 cm⁻¹.[8]

  • Tertiary Amine (Free Base): No N-H stretching vibrations are present.[9]

  • C-N Stretching: These appear in the fingerprint region (1000-1350 cm⁻¹).

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Significance
~2950-2850C-H (alkane) stretchMedium to StrongConfirms the presence of the aliphatic backbone.
~2700-3000N⁺-H stretch (secondary amine salt)Broad, StrongA key indicator of the protonated secondary amine in the pyrrolidine ring.[8]
~1580N⁺-H bendMediumConfirms the secondary ammonium salt.[8]
~1465C-H bendMediumAliphatic C-H bending vibrations.
~1100-1200C-N stretchMediumCorresponds to the stretching of the C-N bonds.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[10] For this molecule, we would expect to see the molecular ion of the free base, as the hydrochloride salt will typically dissociate in the ionization source.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular formula of the free base is C₇H₁₆N₂ with a molecular weight of 128.22 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 128. Due to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Key Fragmentation Pathways:

Alpha-cleavage is a dominant fragmentation pathway for amines, involving the breaking of a C-C bond adjacent to the nitrogen atom.[11][12]

  • Loss of a methyl radical (•CH₃): This would result in a fragment at m/z = 113.

  • Cleavage of the C-C bond between the pyrrolidine ring and the side chain: This can lead to several characteristic fragments.

    • A fragment corresponding to the N,N-dimethylaminomethyl cation, [CH₂N(CH₃)₂]⁺, at m/z = 58. This is often a very stable and abundant ion for N,N-dimethylalkylamines.[13]

    • A fragment corresponding to the pyrrolidine ring after cleavage.

Section 4: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as acidic protons may exchange with D₂O. DMSO-d₆ is often preferred for observing N-H protons.[3]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the hydrochloride salt directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI) is suitable for this polar, pre-ionized compound.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Instrument Parameters (ESI+):

    • Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum. For structural confirmation, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

Visualizations

Experimental Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spec Sample->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for Spectroscopic Structural Confirmation.

Caption: Structure of the Protonated Target Molecule.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and reveal the effects of amine protonation. FT-IR spectroscopy offers rapid confirmation of key functional groups, particularly the characteristic bands of the secondary amine salt. Finally, mass spectrometry confirms the molecular weight and provides valuable structural insights through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust structural elucidation, a critical step in the advancement of pharmaceutical research and development.

References

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biological activity comparison of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride and its Analogs

For researchers and professionals in drug development, the pyrrolidine ring represents a foundational scaffold with remarkable versatility, underpinning a wide array of biologically active compounds.[1][2][3] This guide offers a comparative analysis of the potential biological activities of this compound. While specific experimental data for this particular compound is not extensively available in public literature, we can infer its potential activities by examining structurally related analogs. This guide will synthesize data from various pyrrolidine derivatives to provide a valuable comparative landscape, complete with experimental protocols and mechanistic insights.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a recurring motif in a multitude of natural products and synthetic drugs.[4][5] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[2] The nitrogen atom imparts basicity and nucleophilicity, making it a key point for substitution and influencing the pharmacokinetic properties of the molecule.[2] The stereochemistry of the pyrrolidine ring and its substituents can dramatically alter the biological profile of a compound, leading to differences in target binding and efficacy.[2]

Comparative Biological Activities of Pyrrolidine Analogs

The biological activities of pyrrolidine derivatives are diverse, ranging from anticancer and antimicrobial to central nervous system (CNS) effects.[6] Below, we explore these activities by comparing various analogs of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.

Anticancer and Cytotoxic Activity

Derivatives of the pyrrolidine scaffold have shown significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the inhibition of crucial enzymes or interference with cellular processes. For instance, certain pyrrolidine-2,5-dione derivatives have been investigated for their anticancer properties.[2]

Compound/Analog ClassCancer Cell LineActivity (IC50)Reference
Thiophen-containing pyrrolidine derivativesMCF-717-28 µM[2]
Thiophen-containing pyrrolidine derivativesHeLa19-30 µM[2]
Phenyl-containing pyrrolidine derivativesMCF-722-29 µM[2]
Phenyl-containing pyrrolidine derivativesHeLa26-37 µM[2]
Antimicrobial Activity

The pyrrolidine scaffold is a common feature in compounds with antibacterial and antifungal properties.[1] These compounds can act by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with DNA replication.

For example, sulfonylamino pyrrolidine derivatives have been evaluated for their antibacterial and antifungal activities.[6] One notable compound, containing two nitrophenyl groups and a pyran ring, demonstrated significant activity against S. aureus, E. coli, and P. aeruginosa.[6] Another study highlighted a pyrrolidine derivative with a 4-chlorophenyl group that showed better antituberculosis activity than the reference drug ethambutol.[6]

Compound/Analog ClassMicroorganismActivity (MIC)Reference
Sulfonylamino pyrrolidine derivativeS. aureus3.11 µg/mL[6]
Sulfonylamino pyrrolidine derivativeE. coli6.58 µg/mL[6]
Sulfonylamino pyrrolidine derivativeP. aeruginosa5.82 µg/mL[6]
Pyrrolidine derivative with 4-chlorophenyl groupM. tuberculosisBetter than ethambutol[6]
1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline DerivativeK. pneumoniae4.0 µg/mL[7]
1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline DerivativeESBL-E. coli16.0 µg/mL[7]
Central Nervous System (CNS) Activity

Pyrrolidine derivatives have been extensively studied for their effects on the central nervous system, including anticonvulsant and receptor antagonist activities.

Hybrid derivatives of pyrrolidine-2,5-dione with a thiophene ring have been synthesized and evaluated for their anticonvulsant and antinociceptive properties.[2] In one study, a series of pyrrolidine-2,5-dione-acetamides with a benzhydryl or sec-butyl group at position 3 of the pyrrolidine ring were synthesized. One of these derivatives showed potent anticonvulsant effects in the maximal electroshock (MES) and 6 Hz tests, proving more effective than valproic acid.[2]

A series of pyrrolidin-3-yl-N-methylbenzamides, which are structurally related to N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, have been synthesized and evaluated as histamine H3 (H3) receptor antagonists.[8] One compound from this series demonstrated potent H3 receptor binding affinity and a favorable in vivo profile, suggesting potential applications in treating cognitive disorders.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Workflow for Broth Microdilution Assay

Broth_Microdilution A 1. Prepare serial dilutions of the test compound in a 96-well plate B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) B->C D 4. Visually inspect for microbial growth C->D E 5. The MIC is the lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.

Key SAR Observations

SAR_Insights Pyrrolidine Pyrrolidine Scaffold Substituents Substituents (Nature & Position) Pyrrolidine->Substituents Stereochemistry Stereochemistry Pyrrolidine->Stereochemistry Biological_Activity Biological Activity (Potency & Selectivity) Substituents->Biological_Activity Stereochemistry->Biological_Activity

Caption: Factors influencing the biological activity of pyrrolidine derivatives.

  • Stereochemistry: The spatial orientation of substituents is critical. For instance, the 3-R-methylpyrrolidine promotes pure ERα antagonism, while the 3-S-methylpyrrolidine does not.[2]

  • Substituents on the Nitrogen: The nitrogen atom is a frequent site for substitution, and the nature of the substituent can significantly impact activity. For example, N-dialkylaminoethyl substitution of 3-(2-adamantyl)pyrrolidines resulted in potent antiviral diamine analogs.[9]

  • Ring Substitutions: Substitutions at other positions on the pyrrolidine ring also play a crucial role. For example, the introduction of a chiral pyrrolidine can promote selectivity towards certain receptors.[2]

Conclusion

While direct biological data on this compound is limited, the extensive research on its analogs provides a strong foundation for predicting its potential pharmacological profile. The pyrrolidine scaffold is a versatile platform for the development of novel therapeutics with a wide range of activities, including anticancer, antimicrobial, and CNS effects. The structure-activity relationships discussed herein highlight the importance of subtle structural modifications in fine-tuning the biological activity of these compounds. Further investigation into this compound and its novel analogs is warranted to fully elucidate their therapeutic potential.

References

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a chiral catalyst or building block is a critical decision point, balancing catalytic efficiency with economic viability. This guide provides an in-depth cost-benefit analysis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride, a substituted chiral diamine, comparing it with established alternatives in the context of asymmetric organocatalysis. We will dissect its performance, operational parameters, safety profile, and cost to provide a clear framework for its judicious application in synthesis.

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, lauded for its ability to form key enamine or iminium ion intermediates that facilitate highly stereoselective transformations.[1][2][3] Derivatives of proline, the parent pyrrolidine-containing amino acid, have been developed into a vast library of powerful catalysts.[3][4] this compound enters this field as a more structurally complex, and therefore potentially more specialized, reagent.

Physicochemical Properties & Commercial Availability

A foundational understanding begins with the molecule's basic properties and its accessibility for research and development.

PropertyValue
Chemical Name N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride[5]
CAS Number 208711-42-6[5][6]
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol [5]
Form Typically a solid
Availability Available from specialized chemical suppliers, often on an inquiry basis.[5][7]

Comparative Analysis: Performance vs. Cost

The central question for any synthetic chemist is whether the performance of a premium reagent justifies its cost. Here, we compare this compound against two widely used and cost-effective pyrrolidine-based organocatalysts: (S)-Proline and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (a Jørgensen-Hayashi catalyst precursor) . The model reaction for this analysis is the asymmetric Michael addition, a key C-C bond-forming reaction.[2]

Performance: Efficacy and Stereoselectivity

Chiral diamines and their derivatives are frequently employed as ligands in metal-catalyzed reactions or directly as organocatalysts.[8][9] Their structure, particularly the stereochemistry and steric bulk of the substituents, is pivotal in defining the chiral environment of the reaction's transition state, thereby dictating enantioselectivity.

Table 1: Hypothetical Performance Comparison in a Model Michael Addition (Note: Data for the target compound is extrapolated based on the performance of similar advanced pyrrolidine catalysts. Researchers must perform their own validation.)

CatalystTypical Loading (mol%)Yield (%)Enantioselectivity (ee%)
(S)-Proline5 - 2080 - 9570 - 92
(S)-Diphenylprolinol Silyl Ether1 - 1090 - 9995 - >99
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl 1 - 10 Potentially >95 Potentially >98

The primary benefit of a specialized catalyst like this compound lies in its potential to achieve superior enantioselectivity where common catalysts falter. The tertiary amine and the chiral backbone create a rigid, well-defined pocket for substrate binding.

Cost Analysis

The economic aspect is often the most significant barrier to the adoption of a new reagent.

Table 2: Cost Comparison of Selected Organocatalysts

CatalystSupplier ExamplePrice (USD, Approx.)Cost per gram
(S)-ProlineSigma-Aldrich~$50 / 25g~$2
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolSigma-Aldrich~$120 / 1g~$120
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride Manchester Organics£530 / 1g ($670)[5]~$670

The cost of this compound is substantially higher than that of its common counterparts. This positions it as a tool for high-value applications, such as the synthesis of a key pharmaceutical intermediate where maximizing stereopurity is paramount and can significantly reduce downstream purification costs.

Operational Simplicity and Reaction Conditions
  • (S)-Proline: Often requires higher catalyst loading and can exhibit solubility issues in common organic solvents. However, it is remarkably robust and insensitive to air and moisture.

  • Diarylprolinol Derivatives: These catalysts operate at lower loadings and offer excellent solubility. The free alcohol form is common, but silyl ether variants are used to tune steric and electronic properties.[3] They are generally stable and easy to handle.

  • N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl: As a hydrochloride salt, it may require a stoichiometric amount of base to be added to the reaction mixture to liberate the free amine, which is the active catalytic species. This adds an extra step to the experimental setup. However, the salt form often improves shelf-life and handling characteristics compared to the free base.

Safety and Handling

A thorough evaluation of safety is non-negotiable. Safety Data Sheets (SDS) provide the necessary information for risk assessment.

  • General Hazards for Amines: Amine compounds are often corrosive and can cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.[10][11]

  • This compound: The specific SDS indicates it causes skin and serious eye irritation and may cause respiratory irritation.[10] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[11]

  • Alternatives: N-Methylpyrrolidine, a related simple base, is a highly flammable liquid that is toxic if swallowed and causes severe skin burns. N,N'-Dimethyl-1,3-propanediamine is also flammable and causes severe burns. This highlights that while the target compound has its own hazards, they are within the expected range for this class of chemicals and may be less severe than some simpler, more volatile amines.

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, we outline a general procedure for the asymmetric Michael addition of propanal to trans-β-nitrostyrene.

Caption: Comparative workflow for evaluating catalyst performance.

Protocol 1: Using N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine HCl

  • To a stirred solution of this compound (0.02 mmol, 1 mol%) in anhydrous CH₂Cl₂ (2.0 mL) under an inert atmosphere, add triethylamine (TEA) (0.02 mmol, 1 mol%).

  • Stir the mixture for 10 minutes at room temperature to ensure the formation of the free base.

  • Add trans-β-nitrostyrene (2.0 mmol).

  • Add propanal (4.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and measure the enantiomeric excess using chiral HPLC.

Protocol 2: Using (S)-Proline (Alternative)

  • To a stirred solution of (S)-Proline (0.2 mmol, 10 mol%) in anhydrous DMSO (2.0 mL), add trans-β-nitrostyrene (2.0 mmol).

  • Add propanal (4.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and measure the enantiomeric excess using chiral HPLC.

Mechanistic Insight: The Role of the Chiral Diamine

Pyrrolidine-based catalysts typically operate through an enamine-based catalytic cycle. The secondary amine of the pyrrolidine ring condenses with the aldehyde to form an iminium ion, which then deprotonates to form a nucleophilic enamine. This enamine is the key chiral intermediate that attacks the electrophile (the nitroolefin).

Catalytic_Cycle Catalyst R2N-H (Free Amine) Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H2O Aldehyde Aldehyde (R'-CHO) Enamine Chiral Enamine Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Nitroolefin Nitroolefin Nitroolefin (Electrophile) Product Michael Adduct (Product) Adduct->Product + H2O Product->Catalyst Catalyst Regenerated

Caption: Generalized enamine catalytic cycle for Michael addition.

The N,N-dimethylaminomethyl substituent at the C3 position of the pyrrolidine ring in our target compound plays a crucial role. It acts as a bulky steric director and can participate in non-covalent interactions (e.g., hydrogen bonding via an acidic proton on the nitro group of the substrate), further organizing the transition state to favor the formation of one enantiomer over the other.

Conclusion and Recommendations

Cost-Benefit Summary:

  • Benefit: The primary advantage of this compound lies in its potential for delivering exceptionally high enantioselectivity in specific asymmetric transformations, likely surpassing what is achievable with simpler, cheaper catalysts. Its rigid, complex structure provides a highly defined chiral environment.

  • Cost: The financial outlay for this reagent is substantial. Its price is orders of magnitude higher than that of workhorse catalysts like (S)-proline. The requirement for an additional base to liberate the active catalyst adds a minor operational complexity.

Recommendation:

The use of this compound is justified under the following circumstances:

  • High-Value Synthesis: When the target molecule is a pharmaceutical active ingredient or a late-stage intermediate where achieving the highest possible enantiomeric purity is critical to the project's success and final product value.

  • Challenging Substrates: For reactions where standard, less expensive organocatalysts have failed to provide adequate levels of stereocontrol.

  • Process Optimization: In a drug development setting, where an initial, expensive route can be tolerated to quickly produce material for biological testing, with the goal of developing a more cost-effective second-generation synthesis later.

For routine academic research or early-stage discovery where cost is a primary constraint, established catalysts like (S)-proline or diphenylprolinol derivatives remain the more pragmatic first choice. This compound should be viewed as a specialist's tool, reserved for situations where its unique structural features can overcome significant synthetic challenges, and its high cost is offset by the immense value of the final product.

References

  • Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. 1

  • Kaźmierczak, H. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Jagiellonian University Repository. 8

  • Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 546–554.

  • Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2213.

  • Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed.

  • Mravcová, D., et al. (n.d.). Pyrrolidine-based organocatalysts used in aqueous media. ResearchGate.

  • Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

  • Zhang, Z., et al. (2022). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters, 24(30), 5549–5554.

  • Wang, H., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.

  • Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(16), 6336-6350.

  • Manchester Organics. (n.d.). N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N,N-Dimethyl-1-pyrrolidin-2-ylmethanamine;hydrochloride.

  • ChemScene. (2024). Safety Data Sheet: 1-[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride.

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Methylpyrrolidine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N′-Dimethyl-1,3-propanediamine.

  • Ibragimov, A. G., & Dzhemilev, U. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 15(11), 1395.

  • Sinfoo BIOCHEM. (n.d.). N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride.

  • Matrix Scientific. (n.d.). N,N-Dimethyl(3-pyrrolidinyl)methanamine.

Sources

A Methodological Guide to Evaluating the Performance of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride in Common Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, prized for its pyrrolidine scaffold which can enhance aqueous solubility and offer versatile vectors for exploring chemical space.[1][2][3][4] The performance of such intermediates—specifically their solubility and stability—is critically dependent on the solvent system employed for reactions, purification, and biological screening. Due to a scarcity of published comparative data for this specific molecule, this guide provides researchers, scientists, and drug development professionals with a comprehensive methodological framework for its evaluation. We present theoretical considerations for solvent interaction, detailed protocols for kinetic and thermodynamic solubility as well as solution stability, and a comparative landscape of potential alternatives. This guide is designed to empower researchers to generate robust, in-house data to make informed, evidence-based decisions in their discovery and development workflows.

Part 1: Physicochemical Profile & Theoretical Solvent Interactions

This compound possesses distinct structural features that govern its behavior in different solvents:

  • Pyrrolidine Ring: A saturated, non-planar five-membered nitrogen heterocycle that contributes to the molecule's three-dimensionality.[1] Its polar nature generally favors solubility in polar solvents.

  • Tertiary Amine: The dimethylamino group acts as a hydrogen bond acceptor. In its free base form, the lone pair of electrons makes it susceptible to oxidation.

  • Hydrochloride Salt: The presence of the HCl salt significantly increases the compound's polarity and favors solubility in protic, polar solvents, especially water. The salt form protonates the tertiary amine, protecting the lone pair and enhancing stability against oxidation.[5] This ionic character means the compound's dissociation and solubility will be highly dependent on the solvent's dielectric constant.

Based on these features, we can hypothesize its performance across a range of solvents commonly used in a laboratory setting.[6][7][8]

Table 1: Predicted Performance of this compound in Various Solvent Systems

SolventTypePolarity IndexPredicted SolubilityPredicted Stability & Key Considerations
Water Polar Protic10.2High High. Ideal for creating aqueous stock solutions. Stability is generally good, but pH should be monitored as it can influence the equilibrium between the salt and free base.
Methanol (MeOH) Polar Protic5.1High Good. Methanol is an excellent solvent for many amine hydrochlorides. Potential for slow esterification if acidic impurities are present over long-term storage.
Ethanol (EtOH) Polar Protic4.3Good to Moderate Good. Similar to methanol but slightly less polar, which may slightly reduce solubility compared to MeOH.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High High. DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a standard for creating stock solutions for biological screening.[9]
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Moderate to High Moderate. While a good solvent, residual amines or hydrolysis to formic acid can create a basic or acidic environment, potentially affecting the stability of the hydrochloride salt over time.
Acetonitrile (ACN) Polar Aprotic5.8Low to Moderate High. Less polar than other aprotics like DMSO. Often used in reversed-phase HPLC mobile phases.[10] Solubility may be limited.
Dichloromethane (DCM) Nonpolar3.1Very Low High (as a suspension). As a nonpolar solvent, it is unlikely to dissolve the ionic salt. The compound would likely exist as a fine suspension.
Ethyl Acetate (EtOAc) Moderately Polar4.4Very Low High. Poor solvent for salts. Often used as an anti-solvent to precipitate amine hydrochlorides during purification.

Part 2: Experimental Protocols for Performance Evaluation

To move from prediction to empirical data, the following self-validating protocols are recommended.

Protocol 2.1: High-Throughput Kinetic Solubility Assessment

This assay is designed for rapid screening and is particularly useful in early drug discovery.[11][12] It measures the solubility after a short incubation period following the addition of a DMSO stock solution to an aqueous buffer.[13][14]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to wells containing 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a 100 µM nominal concentration with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.

  • Measurement: Analyze the plate using a nephelometer to measure light scattering caused by any precipitated compound.[14]

  • Quantification: Compare the light scattering units to a calibration curve or pre-defined threshold to determine the kinetic solubility limit.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dispense Dispense 2 µL Stock into 198 µL Buffer in 96-well plate stock->dispense buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) buffer->dispense incubate Seal & Shake Plate (2 hours @ 25°C) dispense->incubate measure Measure Light Scattering (Nephelometry) incubate->measure quantify Determine Solubility Limit measure->quantify

Caption: Workflow for Kinetic Solubility Assessment.
Protocol 2.2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard, providing a more accurate measure for lead optimization and pre-formulation stages.[11][13]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, filter the supernatant through a 0.45 µm filter (e.g., PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[10]

Protocol 2.3: Solution Stability Assessment

This protocol evaluates the chemical stability of the compound in various solvents over time, identifying potential degradation pathways.[15][16]

Methodology:

  • Solution Preparation: Prepare solutions of the compound in each test solvent (e.g., Water, MeOH, DMSO) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Dispense aliquots of each solution into separate, sealed vials. Store them at a controlled temperature (e.g., 40°C to accelerate potential degradation).

  • Time-Point Sampling: At designated time points (e.g., T=0, 2, 4, 8, 24, and 48 hours), remove one vial for each solvent.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC-UV/MS method.[17]

  • Data Interpretation: Calculate the percentage of the parent compound remaining relative to the T=0 sample. Use the MS data to identify the mass of any new peaks, which correspond to potential degradants.

Stability_Assay_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis prep_sol Prepare 1 mg/mL Solution in Test Solvents aliquot Aliquot into Vials for each Time Point prep_sol->aliquot incubate Incubate @ 40°C aliquot->incubate sample Pull Samples at T=0, 2, 4, 8, 24, 48h incubate->sample hplc_ms Analyze by HPLC-UV/MS sample->hplc_ms interpret Calculate % Parent Remaining & Identify Degradants hplc_ms->interpret

Caption: Workflow for Solution Stability Assessment.

Part 3: Comparative Landscape & Potential Alternatives

When selecting a building block, it is crucial to consider alternatives. The performance of this compound should be benchmarked against structurally similar compounds that might be considered for the same synthetic purpose.

Table 2: Comparison with Structural Alternatives

CompoundStructureKey Differences & Predicted Impact on Performance
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (Free Base)Free Base StructureNo HCl Salt: Significantly less polar. Expected to have much higher solubility in nonpolar solvents (DCM, EtOAc) and lower solubility in water. More susceptible to oxidation due to the free lone pair on the tertiary amine.
N,N-Diethyl-1-(pyrrolidin-3-yl)methanamine HCl Diethyl Analog StructureEthyl vs. Methyl Groups: Increased lipophilicity and steric bulk. May slightly decrease aqueous solubility and potentially alter reactivity and binding profiles in a biological context.
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine HCl 2-Substituted Isomer StructurePositional Isomer (2- vs. 3-substitution): Changes the spatial arrangement of the dimethylaminomethyl group. This can significantly impact physicochemical properties, pKa, and biological activity due to different stereoelectronic environments.[3][4]

Part 4: Data Interpretation & Summary

The experimental data generated from the protocols above should be compiled for a clear, objective comparison.

Table 3: Example Data Summary

Solvent SystemKinetic Solubility (µM)Thermodynamic Solubility (mg/mL)Stability (% Parent Remaining @ 24h, 40°C)
Water (pH 7.4) > 20055.299.5%
Methanol > 20048.198.9% (minor unknown peak at RRT 1.1)
DMSO > 20075.899.8%
Acetonitrile 451.2>99.9%
Dichloromethane < 1< 0.01>99.9% (as suspension)

This guide provides a robust framework for characterizing the performance of this compound. By systematically evaluating its solubility and stability, researchers can select optimal solvent systems for chemical synthesis, purification, and formulation, thereby mitigating risks of reaction failure, poor recovery, or unreliable biological data. The application of these standardized protocols will ensure high-quality, reproducible results, accelerating the pace of research and development. It is recommended that similar evaluation frameworks be applied to critical building blocks early in the discovery process to build a strong foundation for project success.

References

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. Available at: [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chem., 13, 854-862. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Moseley, J. D., & Murray, P. M. (2014). Ligand and solvent selection in challenging catalytic reactions. J. Chem. Technol. Biotechnol., 89, 623-632. Referenced in: ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Solvent Selection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Ramireddy, B. R., & Behara, S. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate. Available at: [Link]

  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Clarke, C. J., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Daina, A., et al. (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (1-Phenylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Dimethylamine, hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Available at: [Link]

  • Sinfoo BIOCHEM. (n.d.). N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethyl(114C)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 38484–38494. Available at: [Link]

  • Shoukat, A., et al. (2018). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine and its hydrochloride salt are key intermediates in the synthesis of a variety of pharmacologically active compounds. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[1] The 3-substituted pattern, in particular, offers a versatile handle for further chemical elaboration. The selection of an optimal synthetic route is a critical decision in any drug development program, directly impacting project timelines and costs. This guide will compare and contrast two common synthetic approaches to this target molecule, providing a detailed examination of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Routes

Two principal and strategically distinct routes for the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride have been identified and will be discussed in detail:

  • Route A: N,N-Dimethylation of a Pre-functionalized Pyrrolidine Core. This approach commences with a commercially available pyrrolidine derivative already possessing a nitrogen-containing substituent at the 3-position, which is then elaborated to the final product.

  • Route B: Construction of the Dimethylaminomethyl Moiety from a Pyrrolidinone Precursor. This strategy involves the synthesis of the key C-N bond of the dimethylaminomethyl group at a later stage, starting from a pyrrolidinone.

Below is a detailed examination of each route, including step-by-step protocols, mechanistic insights, and a comparative summary of key performance indicators.

Route A: N,N-Dimethylation of 1-Boc-3-(aminomethyl)pyrrolidine

This synthetic pathway is arguably the more direct of the two, leveraging the commercial availability of 1-Boc-3-(aminomethyl)pyrrolidine. The key transformation is the exhaustive methylation of the primary amine to the corresponding tertiary amine.

Overall Synthetic Strategy

The synthesis begins with the N,N-dimethylation of the primary amine of 1-Boc-3-(aminomethyl)pyrrolidine, followed by the deprotection of the Boc group and subsequent formation of the hydrochloride salt. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[2][3]

Route A start 1-Boc-3-(aminomethyl)pyrrolidine intermediate 1-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine start->intermediate Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) product N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride intermediate->product HCl (Deprotection and Salt Formation)

Diagram 1: Synthetic pathway for Route A.
Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine

  • To a solution of 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as methanol, add aqueous formaldehyde (37 wt. %, 2.2-2.5 eq).

  • Add formic acid (2.2-2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

  • Continue stirring until a precipitate forms.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Mechanistic Considerations of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through a reductive amination mechanism.[4] The primary amine first condenses with formaldehyde to form an imine. This imine is then protonated by formic acid to generate an iminium ion. The formate anion subsequently acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide.[4] The process is repeated to form the tertiary amine. A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts, as the tertiary amine cannot form an iminium ion with formaldehyde.[2]

Performance Analysis of Route A
ParameterAssessmentSupporting Data/Rationale
Overall Yield Moderate to GoodDependent on the efficiency of the two steps. The Eschweiler-Clarke reaction is typically high-yielding.
Scalability GoodThe reagents are inexpensive and the reaction conditions are generally amenable to large-scale production.
Cost of Starting Materials Moderate1-Boc-3-(aminomethyl)pyrrolidine is commercially available but can be a significant cost contributor.
Safety & Environmental Moderate ConcernFormaldehyde is a known carcinogen and requires careful handling. Formic acid is corrosive.
Stereochemical Integrity HighIf a chiral starting material is used, the stereocenter is typically preserved during the Eschweiler-Clarke reaction.

Route B: Synthesis from 3-Cyanopyrrolidine

This route represents a more convergent approach where the pyrrolidine ring is built first, followed by the elaboration of the C3-substituent. This strategy can be advantageous if 3-cyanopyrrolidine is more readily available or cost-effective than 1-Boc-3-(aminomethyl)pyrrolidine.

Overall Synthetic Strategy

The synthesis commences with the protection of the pyrrolidine nitrogen, typically with a Boc group. The nitrile is then reduced to the primary amine, which is subsequently dimethylated, followed by deprotection and salt formation.

Route B start 3-Cyanopyrrolidine intermediate1 1-Boc-3-cyanopyrrolidine start->intermediate1 Boc₂O, Base intermediate2 1-Boc-3-(aminomethyl)pyrrolidine intermediate1->intermediate2 Reduction (e.g., LiAlH₄ or H₂/Catalyst) intermediate3 1-Boc-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine intermediate2->intermediate3 Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) product N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride intermediate3->product HCl (Deprotection and Salt Formation)

Diagram 2: Synthetic pathway for Route B.
Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-3-cyanopyrrolidine

  • To a solution of 3-cyanopyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or diisopropylethylamine (1.1-1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-Boc-3-cyanopyrrolidine, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-3-(aminomethyl)pyrrolidine

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 1-Boc-3-cyanopyrrolidine (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the nitrile reduction is complete.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain crude 1-Boc-3-(aminomethyl)pyrrolidine.

Step 3 & 4: N,N-Dimethylation and Hydrochloride Salt Formation

These steps are analogous to those described in Route A, starting from the 1-Boc-3-(aminomethyl)pyrrolidine synthesized in the previous step.

Mechanistic Considerations of Nitrile Reduction

The reduction of the nitrile to a primary amine with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine salt. A second hydride transfer then reduces the imine to the amine.

Performance Analysis of Route B
ParameterAssessmentSupporting Data/Rationale
Overall Yield VariableThe overall yield is dependent on four steps and can be lower than Route A. The nitrile reduction step can sometimes be challenging.
Scalability ModerateThe use of LiAlH₄ can be problematic on a large scale due to its pyrophoric nature and the need for careful quenching. Catalytic hydrogenation is a more scalable alternative for the reduction step.
Cost of Starting Materials Low to Moderate3-Cyanopyrrolidine is often less expensive than its pre-functionalized counterpart in Route A.
Safety & Environmental High ConcernLiAlH₄ is highly reactive and requires specialized handling procedures. The generation of hydrogen gas during quenching is also a safety hazard.
Stereochemical Integrity HighThe stereocenter at C3 is not involved in the reactions and is therefore preserved.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to this compound. The choice between the two will largely depend on the specific constraints and priorities of the research or development program.

Route A is recommended for:

  • Rapid access to the target molecule: With fewer synthetic steps and a commercially available advanced intermediate, this route is ideal for producing material quickly for initial studies.

  • Ease of execution: The Eschweiler-Clarke reaction is a robust and well-understood transformation.

Route B is a strong candidate when:

  • Cost of starting materials is a primary concern: 3-Cyanopyrrolidine is generally a more economical starting point.

  • Large-scale production is anticipated: While the use of LiAlH₄ presents challenges, substituting this with catalytic hydrogenation can make this route more amenable to industrial-scale synthesis.

Ultimately, the decision should be made after a thorough evaluation of in-house expertise, available equipment, and a cost-benefit analysis of the starting materials and reagents for each route.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

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advantages of using N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride in [specific application]

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Advantages of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride in the Synthesis of Covalent KRAS G12C Inhibitors

In the landscape of targeted cancer therapy, the emergence of covalent inhibitors for KRAS G12C, a previously "undruggable" oncogene, marks a significant milestone.[1][2] At the heart of this breakthrough lies meticulous molecular design, where every structural fragment is optimized for potency, selectivity, and favorable pharmacokinetic properties. This guide provides an in-depth analysis of the advantages conferred by the this compound building block and its derivatives, specifically within the context of synthesizing the potent KRAS G12C inhibitor, Adagrasib (MRTX849).

The Strategic Importance of Three-Dimensionality in Kinase Inhibition

Historically, many kinase inhibitors have been designed with flat, aromatic core structures to mimic the adenine region of ATP. While effective, this can lead to challenges in achieving selectivity across the highly conserved ATP-binding sites of the human kinome. Modern drug discovery increasingly emphasizes the exploration of three-dimensional (3D) chemical space to enhance interactions with unique sub-pockets of the target protein, thereby improving selectivity and potency.[3]

The pyrrolidine ring, a saturated five-membered heterocycle, is a quintessential example of a "privileged scaffold" that introduces this crucial 3D character.[3] Unlike its flat aromatic counterpart, pyrrole, the sp³-hybridized carbons of pyrrolidine create a puckered conformation, allowing substituents to project into space in a well-defined manner. This is particularly advantageous in the context of KRAS G12C inhibitors like Adagrasib, where the pyrrolidine moiety plays a key role in orienting the molecule within the binding pocket.

Comparative Analysis: The Pyrrolidine Advantage in Adagrasib

Adagrasib's structure is a composite of several key fragments, each contributing to its overall efficacy. These include a tetrahydropyridopyrimidine core, a chloronaphthyl group, and a piperazine moiety bearing a covalent warhead.[1][2] The N-methyl prolinol (a derivative of the topic compound) is attached to the C-2 position of the pyrimidine core and is crucial for the inhibitor's high potency.

While direct head-to-head comparisons of Adagrasib analogues with alternative heterocyclic systems in place of the pyrrolidine are not extensively published, the principles of structure-activity relationships (SAR) in kinase inhibitor design allow for a robust comparative analysis.

FeatureN,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine ScaffoldAlternative 2D Aromatic Scaffolds (e.g., Imidazole, Pyrazole)Alternative Saturated Scaffolds (e.g., Piperidine, Morpholine)
Three-Dimensionality High, due to puckered ring structure.[3]Low, planar structure.High, chair/boat conformations.
Vectorial Projection Defined projection of substituents into solvent-exposed regions or specific sub-pockets.Limited to in-plane substitutions.Different vectorial projection of substituents compared to pyrrolidine.
Solubility The amine functionality enhances aqueous solubility.Generally lower solubility, often requiring additional solubilizing groups.Amine-containing rings also enhance solubility.
Synthetic Accessibility Readily available as a chiral building block.Wide commercial availability.Wide commercial availability.
Biological Potency (Inferred for Adagrasib) High, contributes to optimal positioning in the binding pocket for potent inhibition.[4]Likely reduced potency due to loss of key 3D interactions.Altered potency due to different spatial arrangement of interacting groups.

The N-methyl prolinol moiety in Adagrasib positions the molecule to make favorable contacts within the Switch-II pocket of KRAS G12C. The 3D nature of the pyrrolidine ring is critical for placing the N-methyl group and the hydroxyl group of the prolinol in optimal positions to interact with the protein and solvent. Replacing this with a flat aromatic ring would likely result in a significant loss of potency due to the forfeiture of these specific 3D interactions. While other saturated heterocycles like piperidine could provide 3D structure, the specific ring size and pucker of the pyrrolidine in Adagrasib has been optimized for the topology of the KRAS G12C binding site.

The Causality Behind Experimental Choices: Synthesis of Adagrasib

The synthesis of Adagrasib has evolved to improve efficiency and yield. The initial manufacturing route involved a palladium-catalyzed C-O bond formation to introduce the N-methyl prolinol subunit.[2] More recent, improved syntheses utilize a transition-metal-free approach, highlighting the versatility of this building block in different synthetic strategies.[1][2][5][6][7]

Experimental Workflow: Improved Synthesis of Adagrasib Intermediate

The following diagram illustrates a key part of an optimized, transition-metal-free synthesis of an Adagrasib intermediate, showcasing the introduction of the N-methyl prolinol building block.

G cluster_0 Step 1: Sulfone Formation cluster_1 Step 2: SNAr Reaction with Prolinol Thiol_Intermediate Thiol Intermediate (18) Oxidation H₂O₂ / K₃PO₄ in Acetonitrile/Water Thiol_Intermediate->Oxidation Sulfone_Intermediate Sulfone Intermediate (13a) (94% yield) Oxidation->Sulfone_Intermediate SNAr NaOt-Am (Sodium tert-amoxide) Sulfone_Intermediate->SNAr Nucleophilic Aromatic Substitution Prolinol (R)-1-methylpyrrolidin-2-yl)methanol (14) (N-methyl prolinol) Prolinol->SNAr Adagrasib_Core Adagrasib Core Intermediate (11) SNAr->Adagrasib_Core

Caption: Optimized synthesis of a key Adagrasib intermediate.

This workflow demonstrates a robust and high-yielding method for incorporating the crucial pyrrolidine-containing fragment. The choice of a sulfone intermediate allows for an efficient SNAr (Nucleophilic Aromatic Substitution) reaction with the N-methyl prolinol, avoiding the need for palladium catalysis.[1][2]

Detailed Experimental Protocol: Synthesis of Intermediate 11

This protocol is a synthesis of published experimental procedures and is intended for informational purposes by qualified researchers.[1][2]

Step 1: Oxidation to Sulfone Intermediate (13a)

  • To a solution of the thiol intermediate (18) in a mixture of acetonitrile and water, add potassium phosphate (K₃PO₄, 2.5 equivalents).

  • Cool the mixture to 10°C.

  • Slowly add hydrogen peroxide (H₂O₂, 2.5 equivalents).

  • Stir the reaction at 10°C until completion, as monitored by HPLC.

  • Quench the reaction with an acidic solution.

  • The product, sulfone intermediate (13a), will crystallize from the solution.

  • Filter the solid, wash with water, and dry under vacuum to yield the product (typical yield: 94%).[1]

Step 2: SNAr Reaction to form Adagrasib Core Intermediate (11)

  • To a solution of the sulfone intermediate (13a) in a suitable aprotic solvent (e.g., THF), add (R)-1-methylpyrrolidin-2-yl)methanol (14, N-methyl prolinol).

  • Add sodium tert-amoxide (NaOt-Am, 2.5 equivalents) portion-wise while maintaining the reaction temperature.

  • Stir the reaction at ambient temperature until completion, as monitored by HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the Adagrasib core intermediate (11).

Conclusion

The use of this compound and its derivatives, such as N-methyl prolinol, represents a sophisticated strategy in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. As exemplified in the synthesis of Adagrasib, the pyrrolidine scaffold offers distinct advantages over flatter, aromatic systems by providing a rigid, three-dimensional framework. This 3D orientation is critical for optimizing interactions within the complex topology of a kinase binding site, leading to enhanced potency and a desirable pharmacokinetic profile. The development of efficient, transition-metal-free synthetic routes to incorporate these valuable building blocks further underscores their importance and utility for researchers and drug development professionals in the ongoing quest for next-generation targeted therapies.

References

  • Chen, C.-y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • Chen, C.-y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed Central. [Link]

  • Chen, C.-y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Link]

  • Chen, C.-y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. [Link]

  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]

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  • Chen, C.-y., et al. (n.d.). Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug. American Chemical Society. [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 11(4), 448-453. [Link]

  • Packer, M. J., et al. (2024). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6479. [Link]

  • ResearchGate. (n.d.). A, Comparison of IC50 values to the selective G12C inhibitor sotorasib... Retrieved from [Link]

  • ResearchGate. (n.d.). Adagrasib in KRASG12C‐mutated NSCLC. Retrieved from [Link]

  • Liu, Y., et al. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Frontiers in Oncology, 11, 667204. [Link]

  • ResearchGate. (n.d.). IC 50 values for chemotherapeutic agents and KRAS inhibitors in NSCLC cell lines. Retrieved from [Link]

  • Snead, D., et al. (2022). Development of Adagrasib's Commercial Manufacturing Route. ChemRxiv. [Link]

  • ResearchGate. (n.d.). KRYSTAL-1: Activity and Safety of Adagrasib (MRTX849) in Advanced/ Metastatic Non–Small-Cell Lung Cancer (NSCLC) Harboring KRAS G12C Mutation. Retrieved from [Link]

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A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific scrutiny. A critical, and often challenging, aspect of this journey is the comprehensive characterization of a compound's selectivity. Unforeseen interactions with off-target proteins can lead to adverse effects, derailing an otherwise promising therapeutic program. This guide provides a robust framework for conducting cross-reactivity studies, using the novel compound N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride as a central case study. While specific experimental data for this molecule is not yet publicly available, its structural motifs provide a compelling basis for outlining a comprehensive profiling strategy.

The core of this guide is not merely a set of protocols, but a strategic workflow designed to de-risk a project at an early stage. We will explore the rationale behind a tiered approach to cross-reactivity screening, from initial computational predictions to broad-panel binding assays and finally, to targeted functional assessments. By understanding the "why" behind each experimental choice, researchers can design more efficient and informative studies, ultimately leading to safer and more effective medicines.

The Subject of Our Investigation: this compound

The structure of this compound presents several key features that warrant a thorough investigation into its potential biological targets. The pyrrolidine ring is a privileged scaffold found in numerous approved drugs and natural products, often interacting with a wide range of protein families.[1] The presence of a tertiary amine suggests the potential for interactions with aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters, which play crucial roles in neurotransmission and other physiological processes.[2][3]

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach to cross-reactivity profiling is essential for efficient resource allocation and timely decision-making. This strategy begins with broad, cost-effective screening and progressively narrows down to more specific and functionally relevant assays for any identified off-target interactions.

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Functional Characterization In Silico Profiling In Silico Profiling Broad Panel Binding Screen Broad Panel Binding Screen In Silico Profiling->Broad Panel Binding Screen Hypothesis Generation Dose-Response Binding Assays Dose-Response Binding Assays Broad Panel Binding Screen->Dose-Response Binding Assays Hits Identified Initial Functional Screen Initial Functional Screen Dose-Response Binding Assays->Initial Functional Screen Potency Determination Mechanism of Action Studies Mechanism of Action Studies Initial Functional Screen->Mechanism of Action Studies Confirmed Activity Cell-Based Phenotypic Assays Cell-Based Phenotypic Assays Mechanism of Action Studies->Cell-Based Phenotypic Assays Elucidation of Biological Effect

Figure 1: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad-Based Screening to Identify Potential Liabilities

The initial tier focuses on casting a wide net to identify any potential off-target interactions. This is achieved through a combination of computational and high-throughput experimental approaches.

1. In Silico Profiling: Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights. By comparing the structure of this compound against databases of known ligands and their targets, we can generate a list of potential off-targets.[4] This approach, however, is predictive and all hypotheses must be experimentally validated.

2. Broad Panel Radioligand Binding Assays: The cornerstone of early-stage safety pharmacology is the use of broad-panel radioligand binding assays.[5][6] These assays assess the ability of a test compound to displace a radiolabeled ligand from a large number of receptors, ion channels, transporters, and enzymes.[7][8] A standard safety panel often includes targets known to be associated with adverse drug reactions.[9][10]

Assay PlatformPrincipleThroughputInformation GainedKey Considerations
Radioligand Binding Competitive displacement of a radiolabeled ligand from its target.HighBinding affinity (Ki)Requires a suitable radioligand for each target. Does not provide functional information.[11]
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light when a small fluorescent ligand binds to a larger protein.HighBinding affinity (Ki)Requires a suitable fluorescent probe. Less sensitive for membrane-bound targets.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at the surface of a sensor chip as molecules bind and dissociate.MediumBinding kinetics (kon, koff), affinity (KD)Label-free, but can be lower throughput and more complex to set up.

Table 1: Comparison of common binding assay platforms for cross-reactivity screening.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in the broad panel screen must be confirmed and their potency determined. A hit is typically defined as a compound that causes a significant percentage of inhibition (e.g., >50%) at a single high concentration (e.g., 10 µM).

1. Dose-Response Binding Assays: For each confirmed hit, a full dose-response curve is generated to determine the inhibitory constant (Ki). This provides a quantitative measure of the compound's affinity for the off-target protein.

2. Initial Functional Assessment: It is crucial to determine whether binding to an off-target protein translates into a functional effect.[12][13] For example, if this compound is found to bind to a G-protein coupled receptor (GPCR), a functional assay such as a calcium flux or cAMP assay would be employed to determine if it acts as an agonist, antagonist, or allosteric modulator.[2][14][15]

Target ClassCommon Functional AssaysPrincipleReadout
GPCRs (Gq-coupled) Calcium Flux AssayMeasures changes in intracellular calcium concentration upon receptor activation.Fluorescence
GPCRs (Gs/Gi-coupled) cAMP AssayMeasures changes in intracellular cyclic AMP levels.Luminescence, FRET, BRET[15]
Ion Channels Patch Clamp ElectrophysiologyDirectly measures the flow of ions through a channel.Electrical current
Transporters Substrate Uptake AssayMeasures the transport of a labeled substrate into cells.Radioactivity, Fluorescence

Table 2: Examples of functional assays for different target classes.

Tier 3: In-Depth Functional Characterization and Mechanistic Studies

For off-target interactions that are confirmed to have functional consequences at potencies close to the on-target activity, a more in-depth characterization is required. This may involve:

  • Mechanism of Action Studies: Elucidating the precise mechanism of interaction (e.g., competitive vs. non-competitive antagonism, partial vs. full agonism).

  • Cell-Based Phenotypic Assays: Assessing the physiological consequences of the off-target interaction in a more complex cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to identify structural modifications that can reduce or eliminate the off-target activity while maintaining on-target potency.

Experimental Protocols

To provide a practical context, detailed protocols for two key assays are provided below.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, a fixed concentration of the radiolabeled ligand (typically at its KD value), and the cell membranes.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvest the contents of the plate onto a filter plate using a cell harvester. The filter plate will trap the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial dilutions, radioligand, membranes Incubate Incubate Prepare Reagents->Incubate Allow binding to equilibrate Filter & Wash Filter & Wash Incubate->Filter & Wash Separate bound from free Add Scintillant & Count Add Scintillant & Count Filter & Wash->Add Scintillant & Count Quantify bound radioligand Data Analysis Data Analysis Add Scintillant & Count->Data Analysis Calculate IC50 and Ki End End Data Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: Gq-Coupled GPCR Calcium Flux Assay

Objective: To determine if this compound acts as an agonist or antagonist at a specific Gq-coupled GPCR.

Materials:

  • Cells stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Known agonist for the target receptor.

  • Fluorescent plate reader with an integrated liquid handling system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode: Add serial dilutions of this compound to the cells and measure the change in fluorescence over time.

  • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, then add a fixed concentration (EC80) of the known agonist and measure the change in fluorescence.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The comprehensive cross-reactivity profiling of a novel chemical entity like this compound is a non-negotiable component of modern drug discovery. By employing a strategic, tiered approach that integrates in silico predictions, broad-panel binding screens, and targeted functional assays, researchers can build a detailed understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions, mitigating the risk of late-stage failures, and ultimately, developing safer and more effective therapeutics. The methodologies and strategies outlined in this guide provide a robust framework for navigating the complexities of target selectivity and advancing promising compounds with confidence.

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  • PubChem. N,N-dimethyl(114C)methanamine. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, including chemical handling and disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a detailed, actionable protocol for the proper disposal of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride. The procedures outlined here are designed to protect you, your colleagues, and the environment, while ensuring full compliance with regulatory standards.

The fundamental principle of chemical disposal is risk mitigation. The "why" behind each step is directly linked to the inherent hazard profile of the chemical. For amine hydrochlorides like this compound, the primary risks involve irritation and potential harm upon contact or ingestion. Therefore, our disposal plan is a system of containment and controlled transfer, ensuring the waste is managed safely from the point of generation to its final destruction by a licensed facility.

Hazard Profile and Essential Safety Data

Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. While a specific Safety Data Sheet (SDS) for the 3-yl isomer was not available, data from close chemical analogues, such as N,N-Dimethyl-1-pyrrolidin-2-ylmethanamine hydrochloride, provide a reliable hazard profile.[1] This compound is classified as a hazardous substance, mandating specific disposal protocols.

The primary hazards include:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

  • H302: Harmful if swallowed. [2][3]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact with skin or eyes can cause irritation, inhalation of the dust can irritate the respiratory tract, and ingestion is harmful. Our procedures are built to prevent these exposure routes.

Key Safety Information
Chemical Name This compound
Common Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335), Harmful if Swallowed (H302)[1][2][3]
Required PPE Nitrile gloves, safety goggles with side-shields, lab coat.[2] Use a suitable respirator if dust or aerosols are generated.
Incompatibilities Store away from strong oxidizing agents.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[1][5]

Step-by-Step Waste Accumulation Protocol

Proper disposal begins the moment you declare the material as waste. The following steps ensure that the waste is handled, stored, and prepared for pickup in a compliant and safe manner.

Step 1: Waste Characterization

The first step is to formally identify the material as hazardous waste. Given its known hazards, this compound must be disposed of as chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Step 2: Containerization

The principle here is secure containment to prevent leaks and reactions.

  • Select a Compatible Container: Use a clean, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are generally preferred. The container must not react with the chemical.[7]

  • Collect Waste: Collect waste solids or solutions in this designated container. If collecting a solution, do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]

  • Keep Container Closed: The container must be kept tightly closed at all times, except when actively adding waste.[6][8] This is a critical step to prevent the release of fumes and to avoid accidental spills.

Step 3: Labeling

Accurate labeling is a cornerstone of the "cradle-to-grave" tracking required by the Environmental Protection Agency (EPA).[9] The label serves to inform everyone of the container's contents and associated dangers.

  • Attach a Hazardous Waste Label: Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste labels.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."[10]

    • The full, unabbreviated chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[10]

    • The date accumulation started (only when the container is moved to a central accumulation area).[10]

Step 4: Segregation and Satellite Accumulation

Waste must be stored safely within the laboratory in a designated area before pickup.

  • Designate a Satellite Accumulation Area (SAA): This is a location within the lab, at or near the point of generation, that is under the direct control of laboratory personnel.[10][11]

  • Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong acids and oxidizers, to prevent dangerous reactions.[7]

  • Adhere to Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[6][8] Once this limit is reached, the waste must be moved from the lab within three days.

Emergency Spill Management Protocol

In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing, at a minimum: a lab coat, nitrile gloves, and safety goggles. If the material is a powder, a respirator is required.

  • Contain the Spill: Prevent the spill from spreading or entering drains. For liquid spills, use an absorbent material like diatomite or a universal binder.[2]

  • Clean the Spill:

    • For Solids: Carefully sweep or vacuum the material and place it into a designated waste container.[1] Avoid creating dust.

    • For Liquids: Cover the spill with an inert absorbent material. Once absorbed, scoop the material into a waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[2]

  • Package and Label Waste: All cleanup materials (absorbents, contaminated gloves, etc.) must be placed in a hazardous waste container, which should be sealed and labeled as described in Section 2.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EH&S department, following their specific procedures.

The Disposal Workflow: From Lab Bench to Final Treatment

The disposal of hazardous waste is a multi-stage process involving the researcher, the institution's EH&S department, and a licensed waste disposal facility. The workflow diagram below illustrates this critical pathway, ensuring a self-validating system of checks and transfers.

G cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 External Disposal Process A 1. Waste Generation (Unused chemical or contaminated material) B 2. Characterize as Hazardous Waste (Consult SDS and regulations) A->B C 3. Containerize & Label (Use compatible, sealed container with Hazardous Waste label) B->C D 4. Store in Satellite Accumulation Area (SAA) (Segregated, secure location in the lab) C->D E Is SAA limit reached or container full? D->E E->D No F 5. Request EH&S Pickup (Follow institutional procedure) E->F Yes G 6. Transfer to Central Accumulation Area (CAA) (Managed by trained EH&S personnel) F->G H 7. Transport by Licensed Vendor (Manifested cradle-to-grave tracking) G->H I 8. Final Disposal at Approved Facility (e.g., Incineration) H->I

Caption: Workflow for compliant disposal of hazardous chemical waste.

The Regulatory Imperative

Adherence to this protocol ensures compliance with key federal regulations that govern the handling of hazardous materials in the workplace.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[12] Following this guide is a key part of upholding that standard.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] These regulations dictate how waste is identified, stored, transported, and ultimately disposed of.[9] Your laboratory is considered a "generator" of hazardous waste, and compliance with RCRA standards is mandatory.[10][11]

By meticulously following a structured disposal plan, you contribute to a culture of safety, protect the integrity of our environment, and uphold the rigorous standards of our scientific community.

References

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Oklahoma Health Sciences Center. EHSO Manual: Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Alabama Department of Environmental Management. Rule 335-14-2-.04 Lists Of Hazardous Wastes. [Link]

  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Wikipedia. Hydrochloric acid. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • J. J. Keller & Associates, Inc. OSHA's toxic and hazardous substances standards. [Link]

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Navigating the Handling of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride: A Practical Guide to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a key building block in synthetic chemistry, valued for its specific reactivity. However, its utility is matched by a need for meticulous handling. This guide moves beyond a simple checklist to provide a comprehensive operational and safety plan grounded in the principles of chemical causality and risk mitigation.

A Note on Hazard Assessment: As of this writing, a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 208711-42-6) is not widely available. Therefore, this guidance is synthesized from the known hazards of its close structural analog, N,N-Dimethyl-1-pyrrolidin-2-ylmethanamine hydrochloride, and established safety protocols for handling irritant and corrosive amine salts.[1] This conservative approach ensures a high margin of safety. The primary anticipated hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[1]

Hazard Identification and Risk Mitigation

This compound is a solid, likely a crystalline powder. The principal risks associated with this and similar compounds stem from its potential to cause irritation upon contact.[1]

  • Skin Contact (H315 - Causes skin irritation): The amine salt can cause localized inflammation, redness, itching, or dryness upon contact.[1]

  • Eye Contact (H319 - Causes serious eye irritation): The eyes are particularly vulnerable. Direct contact with the solid or its dust can result in significant irritation, redness, pain, and potential damage.[1][2]

  • Inhalation (H335 - May cause respiratory irritation): Inhalation of dust can irritate the nose, throat, and lungs.[1] All handling of the solid powder should be performed in a manner that minimizes dust generation.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a requirement but a critical component of a self-validating safety system. The equipment specified below is designed to prevent all routes of exposure during routine operations.

Laboratory OperationMinimum Required PPE
Weighing and Transfer (Solid) Nitrile gloves, safety goggles, lab coat, and use of a chemical fume hood or ventilated balance enclosure.[2][3][5]
Solution Preparation Nitrile gloves, chemical splash goggles, lab coat. A face shield is recommended when handling larger volumes (>1L).[2][6]
Reaction Quenching/Workup Nitrile gloves, chemical splash goggles, lab coat. Ensure work is done in a fume hood.
Spill Cleanup Chemical-resistant gloves (thicker gauge than standard nitrile), chemical splash goggles, lab coat or apron, and respiratory protection if dust is airborne.[5][7]

Causality of PPE Choices:

  • Gloves: Nitrile gloves provide adequate protection against incidental contact. They must be inspected before use and removed properly to avoid skin contamination.[8] For prolonged handling or spill cleanup, heavier-duty gloves are necessary.

  • Eye Protection: Safety glasses are insufficient. Chemical splash goggles are mandatory as they form a seal around the eyes, protecting against both dust and splashes.[2][6] A face shield should be used in conjunction with goggles during procedures with a higher splash risk.[2]

  • Lab Coat: A standard lab coat protects skin and personal clothing from contamination.

  • Respiratory Protection: While routine handling within a fume hood should prevent inhalation exposure, a NIOSH-approved respirator may be required for cleaning up significant spills outside of containment.[5]

Operational Plan: From Receipt to Disposal

A proactive approach to safety involves planning every step of the chemical's lifecycle in the laboratory.

Handling and Storage
  • Ventilation is Key: Always handle the solid material in a certified chemical fume hood to control potential dust.[2][3]

  • Controlled Dispensing: When weighing, use a ventilated balance enclosure or work within a fume hood. Minimize the creation of dust by gently scooping the material rather than pouring it from a height.

  • Solution Preparation: When dissolving the solid, always add the solid slowly to the solvent while stirring.[3] This prevents clumping and potential splashing.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[1][5] Keep it segregated from strong oxidizing agents and bases.

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Surplus Material: Unused or surplus this compound must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.[1]

  • Consult Local Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][9]

Emergency Protocols: A Step-by-Step Response Plan

Preparedness is paramount. All personnel handling this compound must be familiar with the location of safety showers and eyewash stations and be trained in their use.

Exposure Response
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][10] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Chemical Spill Response

The response to a spill is dictated by its scale and location. The following workflow provides a clear decision-making process.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill (Size & Hazard) spill->assess minor_spill Minor Spill (<10g, Contained) assess->minor_spill Minor major_spill Major Spill (>10g or Uncontained) assess->major_spill Major alert_minor Alert lab personnel minor_spill->alert_minor evacuate Evacuate immediate area major_spill->evacuate ppe_minor Don appropriate PPE: - Goggles - Gloves - Lab Coat alert_minor->ppe_minor contain_minor Cover with absorbent material (e.g., vermiculite) ppe_minor->contain_minor cleanup Carefully sweep into waste container contain_minor->cleanup decontaminate Wipe area with soap & water cleanup->decontaminate dispose Seal, label, and dispose of waste via EHS decontaminate->dispose alert_major Alert supervisor & Call EHS/Emergency Services evacuate->alert_major secure Restrict access to the area alert_major->secure await_response Await professional response team secure->await_response

Caption: Workflow for Chemical Spill Response.

References

  • Corrosive Materials | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved January 20, 2026, from [Link]

  • Working safely with corrosive substances | Seton UK. (2022, August 17). Seton. Retrieved January 20, 2026, from [Link]

  • Corrosive Chemicals SOP. (n.d.). Wayne State University. Retrieved January 20, 2026, from [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved January 20, 2026, from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. (n.d.). DENIOS. Retrieved January 20, 2026, from [Link]

  • N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride,(CAS# 208711-42-6). (n.d.). Sinfoo BIOCHEM. Retrieved January 20, 2026, from [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). University of Toronto. Retrieved January 20, 2026, from [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Chem Klean. Retrieved January 20, 2026, from [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). New Mexico State University. Retrieved January 20, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.